Somatostatin-28 (1-14)
Descripción
BenchChem offers high-quality Somatostatin-28 (1-14) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Somatostatin-28 (1-14) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C61H105N23O21S |
|---|---|
Peso molecular |
1528.7 g/mol |
Nombre IUPAC |
6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C61H105N23O21S/c1-29(72-48(93)32(63)27-85)47(92)80-38(25-43(64)87)53(98)82-40(28-86)54(99)81-39(26-44(65)88)58(103)84-23-10-14-41(84)55(100)73-30(2)46(91)75-36(18-24-106-4)49(94)74-31(3)57(102)83-22-9-15-42(83)56(101)78-34(13-8-21-71-61(68)69)50(95)77-35(16-17-45(89)90)52(97)76-33(12-7-20-70-60(66)67)51(96)79-37(59(104)105)11-5-6-19-62/h29-42,85-86H,5-28,62-63H2,1-4H3,(H2,64,87)(H2,65,88)(H,72,93)(H,73,100)(H,74,94)(H,75,91)(H,76,97)(H,77,95)(H,78,101)(H,79,96)(H,80,92)(H,81,99)(H,82,98)(H,89,90)(H,104,105)(H4,66,67,70)(H4,68,69,71) |
Clave InChI |
YKMRYZBEFKSJLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N |
Origen del producto |
United States |
Foundational & Exploratory
The Enigmatic N-Terminus: A Technical Guide to the Function and Context of Somatostatin-28(1-14)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-28(1-14) is the N-terminal fragment generated from the proteolytic cleavage of Somatostatin-28 (SS-28). While the parent peptide, SS-28, and its C-terminal derivative, Somatostatin-14 (SS-14), are potent, biologically active hormones with widespread inhibitory functions, the direct physiological role of Somatostatin-28(1-14) remains largely uncharacterized. This technical guide provides a comprehensive overview of the generation of Somatostatin-28(1-14) through the prosomatostatin processing pathway and contextualizes its existence by detailing the well-established functions, signaling mechanisms, and experimental evaluation of its biologically active counterparts, SS-28 and SS-14. This document serves as a crucial resource for researchers investigating the somatostatin system, offering insights into the broader implications of prosomatostatin processing and the potential for overlooked biological activities of its various cleavage products.
Introduction: The Somatostatin Family and the Generation of Somatostatin-28(1-14)
Somatostatin is a key regulatory peptide hormone that exerts a predominantly inhibitory influence on endocrine and exocrine secretion, neurotransmission, and cell proliferation.[1] It is synthesized from the precursor protein, preprosomatostatin, which is processed into prosomatostatin.[2] Tissue-specific enzymatic cleavage of prosomatostatin by proprotein convertases, such as PC1/3 and furin, yields the two primary active forms: the 14-amino acid peptide, Somatostatin-14 (SS-14), and the 28-amino acid peptide, Somatostatin-28 (SS-28).[3]
Somatostatin-28(1-14) is the N-terminal fragment released during the conversion of SS-28 to SS-14. While SS-28 and SS-14 have been the subject of extensive research due to their significant physiological effects, Somatostatin-28(1-14) has received considerably less attention. To date, its primary utility in research has been in the development of specific antibodies that can distinguish SS-28 from SS-14, aiding in the differential measurement of these active hormones.[4] The wide distribution of immunoreactivity to SS-28(1-14) in the hypothalamus and gastro-entero-pancreatic system suggests its presence alongside the active hormones, though a direct biological function has yet to be elucidated.[5]
Core Functions of Biologically Active Somatostatin Peptides: SS-28 and SS-14
The functional context of Somatostatin-28(1-14) is defined by the activities of its parent and sibling peptides. Both SS-28 and SS-14 exert their effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.
Endocrine and Exocrine Inhibition
A primary role of somatostatin is the inhibition of hormone and exocrine secretion.
-
Pituitary Gland: Both SS-14 and SS-28 are potent inhibitors of growth hormone (GH) secretion from the anterior pituitary.[6][7] SS-28 has been shown to have a longer duration of action in inhibiting GH release compared to SS-14.[7] They also inhibit the release of thyroid-stimulating hormone (TSH).
-
Pancreas: Somatostatin is a critical regulator of pancreatic function, inhibiting the secretion of both insulin and glucagon.[4] SS-28 is a more potent inhibitor of insulin secretion than SS-14.[7]
-
Gastrointestinal Tract: Somatostatin reduces gastric acid and pepsin secretion, as well as the release of various gut hormones including gastrin.[8]
Neurotransmission
In the central nervous system, somatostatin peptides act as neurotransmitters or neuromodulators. Interestingly, in rat neocortical neurons, SS-14 and SS-28 can have opposing effects on potassium currents, with SS-14 increasing and SS-28 decreasing a delayed rectifier K+ current (IK). This suggests they may act as distinct neurotransmitters through different receptor-mediated pathways.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of SS-28 and SS-14.
| Peptide | Target Hormone | Species | Potency/Duration | Reference |
| Somatostatin-28 | Growth Hormone (GH) | Rat | Longer duration of inhibition (90 min) vs. SS-14 (30 min) | [7] |
| Somatostatin-28 | Insulin | Rat | Longer duration of inhibition (60 min) vs. SS-14 (45 min) | [7] |
| Somatostatin-28 | Glucagon | Rat | Similar duration of inhibition to SS-14 | [7] |
| Somatostatin-28 | Growth Hormone (GH) | Ovine | 3-14 times more potent than SS-14 in vitro | [6] |
| Somatostatin-14 | Gastric Acid | Dog | 10-fold more potent than SS-28 based on plasma concentration | [9] |
Table 1: In Vivo Potency and Duration of Action of Somatostatin-28 and Somatostatin-14.
| Ligand | Receptor Subtype | Assay Type | Ki (nM) | Radioligand | Cell Line | Reference |
| Somatostatin-28 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | [125I]-Somatostatin-14 | - | [10] |
| Somatostatin-14 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | [125I]-Somatostatin-14 | - | [10] |
| Octreotide | hSSTR2 | Competitive Binding | - (IC50 = 2.7 ± 0.26 nM) | [177Lu]Lu-JR11 | U2OS-SSTR2 | [10] |
Table 2: Receptor Binding Affinities for the Human Somatostatin Receptor 2 (hSSTR2).
Signaling Pathways
Upon binding of SS-28 or SS-14, somatostatin receptors couple to inhibitory G-proteins (Gi/o), triggering a cascade of intracellular signaling events.
Experimental Protocols
Radioligand Binding Assay for Somatostatin Receptors
This protocol is used to determine the binding affinity of ligands to somatostatin receptors.
-
Membrane Preparation:
-
Homogenize frozen tissue or washed cells expressing the target SSTR in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine protein concentration using a suitable assay (e.g., BCA assay).[1]
-
-
Binding Assay (Competitive):
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I]-Somatostatin-14), and varying concentrations of the unlabeled competitor ligand (e.g., SS-28, SS-14, or a synthetic analog).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[1]
-
Terminate the reaction by rapid filtration through a glass fiber filter pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.[1]
-
In Vitro Inhibition of Hormone Secretion
This protocol assesses the effect of somatostatin peptides on hormone release from cultured cells or isolated tissues.
-
Cell/Tissue Preparation:
-
Experimental Procedure (Example: GH Inhibition):
-
Plate the cells and allow them to adhere.
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with varying concentrations of the somatostatin peptide (e.g., SS-28 or SS-14) for a specified time.
-
Stimulate hormone release with a secretagogue (e.g., GHRH for GH secretion).[2]
-
Incubate for a defined period (e.g., 90 minutes).[2]
-
Collect the supernatant.
-
-
Hormone Quantification:
-
Measure the concentration of the secreted hormone in the supernatant using a specific and sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of somatostatin peptides on ion channel activity in individual cells.
-
Cell Preparation:
-
Acutely dissociate neurons or other target cells and plate them on coverslips.
-
-
Recording Setup:
-
Use a patch-clamp amplifier, micromanipulator, and microscope.
-
Prepare a glass micropipette with a specific intracellular solution and establish a high-resistance "gigaohm" seal with the cell membrane.
-
Rupture the cell membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) or current (current-clamp).[5]
-
-
Experimental Protocol (Example: K+ Current Modulation):
-
In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -60 mV).
-
Apply depolarizing voltage steps to elicit ion currents (e.g., delayed rectifier K+ currents).
-
Perfuse the cell with a solution containing the somatostatin peptide (e.g., SS-14 or SS-28) and record the changes in the elicited currents.[12]
-
-
Data Analysis:
-
Analyze the current-voltage (I-V) relationship and the kinetics of the ion currents before and after peptide application to determine the modulatory effects.
-
Conclusion
While Somatostatin-28(1-14) is a consistent product of prosomatostatin processing, its specific biological function remains an open area of investigation. Its primary value to researchers currently lies in its utility as a tool for the specific immunological detection of its precursor, Somatostatin-28. A thorough understanding of the somatostatin system necessitates a comprehensive knowledge of the well-established and potent inhibitory functions of SS-28 and SS-14. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate roles of the entire family of somatostatin-derived peptides, including the as-yet enigmatic Somatostatin-28(1-14). Future research may yet uncover a novel role for this N-terminal fragment in the complex tapestry of physiological regulation.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Somatostatin inhibition of growth hormone secretion by somatotropes from male, female, and androgen receptor-deficient rats: evidence for differing sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Somatostatin-induced changes in insulin and glucagon secretion in normal and diabetic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch Clamp Protocol [labome.com]
- 6. Ligand binding to somatostatin receptors induces receptor-specific oligomer formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition by somatostatin (growth-hormone release-inhibiting hormone, GH-RIH) of gastric acid and pepsin and G-cell release of gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. benchchem.com [benchchem.com]
- 11. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of somatostatin on secretin-induced augmentation of the slowly activating K+ current (IKs) in the rat pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Somatostatin-28(1-14): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28(1-14) is the N-terminal fragment of the 28-amino acid peptide hormone, Somatostatin-28 (SS-28). Its discovery and history are intrinsically linked to the broader understanding of prosomatostatin processing and the diverse biological roles of its resulting peptides. While not as extensively characterized as its parent molecule, SS-28, or the C-terminal fragment, Somatostatin-14 (SS-14), Somatostatin-28(1-14) has been a valuable tool in elucidating the complex biology of the somatostatin system, particularly in the development of specific immunoassays. This guide provides an in-depth technical overview of the discovery, history, and experimental methodologies related to Somatostatin-28(1-14) and its closely related peptides.
The Prosomatostatin Precursor and its Processing
Somatostatin is a key regulatory peptide hormone that plays a crucial role in a multitude of physiological processes, including the inhibition of endocrine and exocrine secretions, neurotransmission, and cell proliferation.[1] It is synthesized from a larger precursor protein, preprosomatostatin, which undergoes post-translational modifications to yield biologically active peptides.[2] The primary translation product is the 116-amino acid preprosomatostatin. Following the removal of a 24-amino acid signal peptide, the 92-amino acid prosomatostatin is generated. This precursor is then subjected to further proteolytic processing, giving rise to several biologically active peptides, most notably SS-14 and SS-28.[3]
The processing of prosomatostatin is a highly regulated process mediated by a family of enzymes known as proprotein convertases (PCs), which are subtilisin-like endoproteases.[1] The specific cleavage events are dictated by the presence of basic amino acid residues at the cleavage sites and the tissue-specific expression of these processing enzymes.[1]
Discovery and Significance of Somatostatin-28(1-14)
The discovery of Somatostatin-28(1-14) is less a story of independent isolation and characterization and more a consequence of the detailed analysis of prosomatostatin processing. Early studies focused on the isolation and sequencing of the primary bioactive forms, SS-14 and later SS-28, from hypothalamic and pancreatic extracts.[4][5] The identification of SS-28 as an N-terminally extended form of SS-14 naturally led to the investigation of its other potential processing products.
The primary significance of Somatostatin-28(1-14) in the history of somatostatin research lies in its use as an immunogen to produce highly specific antibodies.[6] These antibodies were crucial for developing radioimmunoassays (RIAs) that could distinguish between SS-28 and SS-14, as the C-terminal of SS-28 is identical to SS-14. By raising antibodies against the N-terminal fragment (1-14), researchers could specifically measure the levels of SS-28 and its N-terminal fragments, providing valuable insights into the tissue-specific processing of prosomatostatin.[7][8]
While the biological activity of Somatostatin-28(1-14) itself is not well-documented, the closely related dodecapeptide, Somatostatin-28(1-12), has been isolated from the pancreas and hypothalamus and is found in significant quantities in the central nervous system and digestive system.[9] However, a distinct biological role for SS-28(1-12) has also remained elusive.
Quantitative Data
Quantitative data for Somatostatin-28(1-14) is limited. The following tables summarize key quantitative parameters for the closely related and parent somatostatin peptides.
Table 1: Radioimmunoassay (RIA) Parameters for Somatostatin Peptides
| Parameter | Value | Reference |
| Assay Sensitivity (SS-28) | 10 pg/ml | [10] |
| Intra-assay CV (SS-28) | 9.1% - 12% | [10] |
| Inter-assay CV (SS-28) | 14% - 15% | [10] |
| SS-28(1-12) LI in rat ME | 407 +/- 51 pmol/mg protein | [10] |
| SS-14 LI in rat ME | 221 +/- 25 pmol/mg protein | [10] |
CV: Coefficient of Variation, ME: Median Eminence, LI: Like Immunoreactivity
Table 2: Receptor Binding Affinities of Somatostatin Peptides
| Ligand | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Radioligand | Cell Line | Reference |
| Somatostatin-28 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | - | [125I]-Somatostatin-14 | - | [11] |
| Somatostatin-14 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | 0.83 | [125I]-Somatostatin-14 | - | [11] |
| Octreotide | hSSTR2 | Competitive Binding | - | 2.7 ± 0.26 | [177Lu]Lu-JR11 | U2OS-SSTR2 | [11] |
hSSTR2: human Somatostatin Receptor 2
Experimental Protocols
Radioimmunoassay (RIA) for Somatostatin-28
This protocol provides a general framework for the quantification of SS-28 in tissue samples.
1. Tissue Homogenization:
-
Excise tissue of interest and snap-freeze in liquid nitrogen.[10]
-
Store at -80°C.
-
Homogenize the frozen tissue in 10 volumes of ice-cold 2 M acetic acid containing protease inhibitors.[10]
2. Peptide Extraction:
-
Centrifuge the homogenate and collect the supernatant.
-
Apply the supernatant to a Sep-Pak C18 cartridge pre-wetted with methanol and washed with water.[12][13]
-
Wash the cartridge with 4% acetic acid.[13]
-
Evaporate the eluate to dryness and reconstitute in RIA buffer.[13]
3. Radioimmunoassay Procedure:
-
A competitive RIA is performed using a specific anti-SS-28 antibody (often raised against SS-28(1-14)), 125I-labeled SS-28 as a tracer, and standards of known SS-28 concentration.[10]
-
The principle relies on the competition between unlabeled SS-28 in the sample and the radiolabeled tracer for a limited number of antibody binding sites.[10]
-
Antibody-bound tracer is separated from the free tracer using a second antibody precipitation method.[12]
-
The radioactivity of the pellet is measured in a gamma counter.[10]
-
A standard curve is generated by plotting the percentage of bound tracer against the concentration of the standards. The concentration of SS-28 in the samples is then determined from this curve.
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for somatostatin receptors.
1. Membrane Preparation:
-
Cells or tissues expressing somatostatin receptors are homogenized in a suitable buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well filter plate.[14]
-
A constant concentration of a radiolabeled somatostatin analog (e.g., [125I]-Somatostatin-14) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[11][14]
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Counting:
-
The reaction mixture is filtered through the filter plate to separate the receptor-bound radioligand from the free radioligand.[14]
-
The filters are washed to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.[14]
4. Data Analysis:
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The inhibition constant (Ki) can then be calculated from the IC50 value.
Signaling Pathways
Somatostatin peptides exert their effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[15] Both SS-14 and SS-28 bind with high affinity to all five receptor subtypes, although SS-28 generally shows a higher affinity for SSTR5.[1] The specific signaling pathways activated depend on the receptor subtype and the cell type.
The primary signaling mechanism for all SSTRs is the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Other key signaling events include:
-
Modulation of Ion Channels: Activation of SSTRs can lead to the activation of K+ channels and the inhibition of Ca2+ channels.[1]
-
Activation of Protein Tyrosine Phosphatases (PTPs): SSTRs can activate PTPs, which can dephosphorylate and inactivate various signaling proteins.[1]
-
Modulation of the MAPK Pathway: SSTRs can also influence the mitogen-activated protein kinase (MAPK) signaling cascade.[1]
The specific signaling pathways that might be modulated by Somatostatin-28(1-14) are unknown, as its interaction with somatostatin receptors has not been characterized.
Conclusion
The history of Somatostatin-28(1-14) is interwoven with the broader narrative of somatostatin research. While it has not emerged as a major biologically active peptide in its own right, its utility in generating specific antibodies has been instrumental in advancing our understanding of prosomatostatin processing and the differential roles of SS-14 and SS-28. Further research is required to determine if Somatostatin-28(1-14) possesses any unique physiological functions. The experimental protocols and signaling pathways outlined in this guide, primarily based on its parent and related molecules, provide a solid foundation for researchers and drug development professionals working within the complex and fascinating field of the somatostatin system.
References
- 1. benchchem.com [benchchem.com]
- 2. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High biological activity of the synthetic replicates of somatostatin-28 and somatostatin-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a somatostatin-28 containing the (Tyr-7, Gly-10) derivative of somatostatin-14: a terminal active product of prosomatostatin II processing in anglerfish pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. ibl-america.com [ibl-america.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Mechanism of Action of Somatostatin-28 and its N-Terminal Fragment, Somatostatin-28(1-14)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular mechanisms underpinning the actions of Somatostatin-28 (SS-28) and clarifies the functional role of its N-terminal fragment, Somatostatin-28(1-14). Somatostatin is a critical regulatory peptide hormone that governs a wide array of physiological processes, primarily through inhibitory actions in the endocrine, exocrine, and nervous systems.[1][2] Understanding its mechanism of action is fundamental for developing therapeutic analogs for various pathological conditions, including neuroendocrine tumors and hormonal disorders.[3]
Biosynthesis and Processing of Somatostatin Peptides
Somatostatin originates from a 116-amino acid precursor, preprosomatostatin.[4][5] Following the cleavage of a 24-amino acid signal peptide, the 92-amino acid prosomatostatin is formed.[4] This prohormone undergoes tissue-specific, post-translational proteolytic cleavage to yield two primary biologically active forms: Somatostatin-14 (SS-14) and the N-terminally extended Somatostatin-28 (SS-28).[4][6] SS-14 is the predominant form in the central nervous system, while SS-28 is more prominent in the gastrointestinal tract.[1][7] The fragment Somatostatin-28(1-14) constitutes the N-terminal portion of SS-28 that is cleaved off to produce SS-14.[8]
Caption: Prosomatostatin processing cascade.
The Functional Role of Somatostatin-28(1-14)
Current evidence indicates that the N-terminal fragment, Somatostatin-28(1-14), is biologically inactive on its own. Studies have shown that, unlike SS-14 and SS-28, SS-28(1-14) does not affect potassium currents in neocortical neurons.[9] Similarly, it has no effect on the N-methyl-D-aspartate (NMDA)-induced release of noradrenaline from hippocampal synaptosomes.[10][11] Its primary utility in research has been for the production of specific antibodies that can distinguish SS-28 from SS-14.[8] Therefore, the "mechanism of action" relevant to researchers is that of the parent molecule, Somatostatin-28.
Mechanism of Action of Somatostatin-28
The biological effects of SS-28 are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[5][12] These receptors are coupled primarily to inhibitory G-proteins (Gαi/o).[12]
Receptor Binding Profile
Both SS-14 and SS-28 bind with high affinity to SSTR1-4.[13] However, a key distinction is that SS-28 exhibits a significantly higher binding affinity for the SSTR5 subtype compared to SS-14.[13] This differential affinity for SSTR5 is believed to underlie some of the selective biological actions of SS-28, particularly in the pancreas where it potently inhibits insulin secretion.[14][15] In mouse pituitary tumor cells (AtT-20), SS-28 binds to somatostatin receptors with a 3-fold greater affinity than SS-14.[16]
Table 1: Comparative Binding Affinities of Somatostatin Peptides
| Receptor Subtype | Somatostatin-14 Affinity (Kd/Ki) | Somatostatin-28 Affinity (Kd/Ki) | Reference |
|---|---|---|---|
| SSTR1 | High | High | [13] |
| SSTR2 | High | High | [13] |
| SSTR3 | High | High | [13] |
| SSTR4 | High | Lower than SS-14 | [5] |
| SSTR5 | Lower | High | [13] |
| AtT-20 Cell Receptors | Kd = 1.1 ± 0.04 nM | ~3-fold higher than SS-14 |[16] |
Downstream Signaling Pathways
Activation of SSTRs by SS-28 initiates a cascade of intracellular signaling events, leading to its characteristic inhibitory effects.
Caption: Key signaling pathways of Somatostatin-28.
-
Inhibition of Adenylyl Cyclase: The most common pathway involves the Gαi subunit inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][13] This is a primary mechanism for inhibiting hormone secretion in many cell types.[16]
-
Modulation of Ion Channel Activity: The Gβγ subunits released upon receptor activation directly modulate ion channels. This includes:
-
Activation of Phosphatases: SSTRs can activate phosphotyrosine phosphatases (PTPs) and phospholipase C (PLC).[13][21] PTP activation can counteract growth factor signaling, contributing to somatostatin's anti-proliferative effects.[13] PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.[10][22]
-
Modulation of MAP Kinase (MAPK) and PI3K/Akt Pathways: SS-28 can inhibit cell growth by modulating the MAPK (ERK1/2) and PI3K/Akt signaling cascades, often through the action of PTPs.[21][23]
Biological Potency and Duration of Action
Compared to SS-14, SS-28 is generally more potent and has a longer duration of action for inhibiting the secretion of several key hormones.[24]
Table 2: Comparative Biological Activity of Somatostatin-28 vs. Somatostatin-14
| Parameter | Somatostatin-28 | Somatostatin-14 | Reference |
|---|---|---|---|
| Inhibition of Growth Hormone (GH) | Longer duration of action (inhibits for 90 min) | Shorter duration of action (inhibits for 30 min) | [24] |
| Inhibition of Insulin | More potent; longer duration (inhibits for 60 min) | Less potent; shorter duration (inhibits for 45 min) | [24] |
| Inhibition of Glucagon | Similar duration of inhibition | Similar duration of inhibition | [24] |
| Inhibition of Forskolin-Stimulated ACTH Secretion | 9-fold more potent | - | [16] |
| Inhibition of Forskolin-Stimulated cAMP | 4-fold more potent | - |[16] |
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity and capacity of somatostatin receptors in a given tissue or cell preparation.
Objective: To characterize the binding of SS-14 and SS-28 to their receptors.
Methodology:
-
Membrane Preparation: AtT-20 pituitary tumor cells or brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged at low speed to remove nuclei and debris. The resulting supernatant is then ultracentrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.[16][25]
-
Binding Reaction: Aliquots of the membrane preparation are incubated with a radiolabeled somatostatin analog (e.g., [125I-Tyr11]S-14 or [Leu8, D-Trp22, 125I-Tyr25]S-28) at a fixed concentration.[16][25]
-
Competition Binding: To determine binding affinity (Ki), parallel incubations are performed with increasing concentrations of unlabeled competitor peptides (e.g., SS-14, SS-28).
-
Incubation & Separation: The reaction is incubated to equilibrium (e.g., 30-60 minutes at 37°C). The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[15]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter. Non-specific binding is determined in the presence of a large excess of unlabeled peptide and is subtracted from the total binding to yield specific binding.
-
Data Analysis: Data are analyzed using Scatchard analysis or non-linear regression to calculate the dissociation constant (Kd) and the maximum binding capacity (Bmax).[16]
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of somatostatin peptides on ion channel currents in single neurons.
Objective: To assess the modulation of voltage-dependent K+ and Ca2+ currents by SS-28.
Methodology:
-
Cell Preparation: Primary cultures of neurons (e.g., rat neocortical neurons) are prepared on coverslips.[17][19]
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and superfused with an external physiological solution.
-
Patch-Clamp Recording: A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the surface of a single neuron. A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.[9]
-
Voltage Protocol: Specific voltage-clamp protocols are applied to isolate and measure the currents of interest (e.g., a series of depolarizing voltage steps to elicit delayed rectifier K+ currents or Ca2+ currents).[9][17]
-
Peptide Application: A baseline recording of the ionic current is established. Then, SS-28 or other peptides are applied to the cell via the superfusion solution.
-
Data Acquisition and Analysis: Changes in the current amplitude and kinetics before, during, and after peptide application are recorded and analyzed to determine the effect of the peptide on the specific ion channels.[9]
Receptor Internalization Assay
This assay quantifies the agonist-induced movement of SSTRs from the cell surface into the cell interior.
Objective: To measure SS-28-induced internalization of SSTR subtypes.
Methodology (Immunofluorescence-based):
-
Cell Culture: HEK293 or CHO-K1 cells stably expressing a specific SSTR subtype (e.g., SSTR5) are grown on coverslips.[26][27]
-
Agonist Stimulation: Cells are treated with various concentrations of an agonist (e.g., SS-28) or a vehicle control for a defined period (e.g., 30-60 minutes) at 37°C to allow for internalization.[26]
-
Fixation and Permeabilization: Cells are washed, fixed with paraformaldehyde, and then permeabilized with a detergent like Triton X-100 to allow antibodies to access intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody specific to the SSTR subtype, followed by a fluorescently labeled secondary antibody.[26]
-
Microscopy and Quantification: The coverslips are mounted and imaged using a fluorescence microscope. The internalization is quantified by observing the redistribution of fluorescence from a diffuse membrane pattern in control cells to a punctate, perinuclear pattern in agonist-treated cells.[26][27] Image analysis software can be used to measure the intensity of internalized receptor clusters.[28]
Conclusion
The N-terminal fragment Somatostatin-28(1-14) is largely considered biologically inert, with its primary role in research being immunological. The potent and diverse physiological effects are mediated by the full Somatostatin-28 peptide. Its mechanism of action is initiated by binding to a family of five SSTR subtypes, with a characteristic high affinity for SSTR5. This binding activates inhibitory G-proteins, leading to a convergence of signaling pathways that include the inhibition of adenylyl cyclase, modulation of K+ and Ca2+ channel activity, and regulation of intracellular phosphatase and kinase cascades. These events collectively result in the powerful inhibition of hormone secretion and cell growth, making SS-28 and its signaling pathways a continued focus for therapeutic innovation.
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Somatostatin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Processing of human prosomatostatin in AtT-20 cells: S-28 and S-14 are generated in different secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Somatostatin and Somatostatin-Containing Neurons in Shaping Neuronal Activity and Plasticity [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. Somatostatin potentiates NMDA receptor function via activation of InsP(3) receptors and PKC leading to removal of the Mg(2+) block without depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin potentiates NMDA receptor function via activation of InsP3 receptors and PKC leading to removal of the Mg2+ block without depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Central Actions of Somatostatin-28 and Oligosomatostatin Agonists to Prevent Components of the Endocrine, Autonomic and Visceral Responses to Stress Through Interaction with Different Somatostatin Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective binding of somatostatin-14 and somatostatin-28 to islet cells revealed by quantitative electron microscopic autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relationship between receptor binding and biopotency of somatostatin-14 and somatostatin-28 in mouse pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Somatostatin-14 and somatostatin-28 inhibit calcium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Somatostatin-28 (1-14) - LKT Labs [lktlabs.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. journals.physiology.org [journals.physiology.org]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Receptor binding of somatostatin-14 and somatostatin-28 in rat brain: differential modulation by nucleotides and ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. innoprot.com [innoprot.com]
An In-depth Technical Guide to the Structure and Properties of Somatostatin-28(1-14)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-28(1-14), the N-terminal fragment of the 28-amino acid neuropeptide somatostatin-28, is a peptide of significant interest in endocrinological and neurological research. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and known biological relevance of Somatostatin-28(1-14). Detailed experimental protocols for its synthesis, purification, and characterization are provided, alongside methodologies for its application in immunoassays. While the parent molecules, somatostatin-14 and somatostatin-28, exhibit broad physiological activities, current evidence suggests that the primary utility of the Somatostatin-28(1-14) fragment lies in its role as a specific immunogen for the generation of antibodies targeting the N-terminus of somatostatin-28, rather than possessing intrinsic biological activity.
Structure and Physicochemical Properties
Somatostatin-28(1-14) is a linear peptide composed of 14 amino acids. Its structural and chemical properties are summarized in the tables below.
Primary Structure and Molecular Formula
| Property | Value |
| Amino Acid Sequence | Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys |
| One-Letter Code | SANSNPAMAPRERK |
| Molecular Formula | C₆₁H₁₀₅N₂₃O₂₁S |
| CAS Number | 79243-10-0 |
Physicochemical Characteristics
| Property | Value | Reference |
| Molecular Weight | 1528.71 g/mol | [1] |
| Theoretical Isoelectric Point (pI) | 11.25 (Calculated) | |
| Solubility | Soluble in water. | [1] |
Biological Context and Activity
Somatostatin-28(1-14) is a product of the post-translational processing of preprosomatostatin. The precursor protein is cleaved to prosomatostatin, which is then further processed to yield various biologically active peptides, including somatostatin-14 (SS-14) and somatostatin-28 (SS-28). SS-14 and SS-28 are potent inhibitors of the release of numerous hormones, including growth hormone, insulin, and glucagon, and also function as neurotransmitters.[2]
The biological role of the N-terminal fragment, Somatostatin-28(1-14), is less defined. The available scientific literature primarily describes its use as a hapten to generate specific antibodies that can distinguish somatostatin-28 from somatostatin-14.[1] This application implies that the fragment itself may lack significant intrinsic biological activity and high-affinity binding to somatostatin receptors. To date, there is a notable absence of studies reporting direct receptor binding or modulation of intracellular signaling pathways by Somatostatin-28(1-14) alone.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, characterization, and immunological application of Somatostatin-28(1-14).
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of Somatostatin-28(1-14) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Met-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Drain the coupling solution and wash the resin as in step 2.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Arg, Glu, Arg, Pro, Ala, Met, Ala, Pro, Asn, Ser, Asn, Ala, Ser).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
HPLC Purification
Materials:
-
Crude Somatostatin-28(1-14) peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter.
-
HPLC Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the detector to monitor absorbance at 220 nm.
-
-
Purification:
-
Inject the filtered peptide solution onto the column.
-
Run a linear gradient of 5% to 65% Mobile Phase B over 60 minutes.
-
Collect fractions corresponding to the major peak that elutes.
-
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC with a similar gradient.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Mass Spectrometry Characterization
Materials:
-
Purified Somatostatin-28(1-14)
-
MALDI-TOF or ESI-MS mass spectrometer
-
Matrix (for MALDI): α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Solvent: 50% acetonitrile/0.1% TFA
Procedure:
-
Sample Preparation (MALDI-TOF):
-
Dissolve the purified peptide in the solvent.
-
Mix the peptide solution with the matrix solution on the MALDI target plate.
-
Allow the spot to air dry.
-
-
Sample Preparation (ESI-MS):
-
Infuse the peptide solution directly into the mass spectrometer or inject it via an HPLC system.
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 500-2000).
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight (1528.71 Da) to confirm the identity of the peptide.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Screening
This protocol describes an indirect ELISA to screen for antibodies raised against Somatostatin-28(1-14).
Materials:
-
Purified Somatostatin-28(1-14)
-
96-well ELISA plates
-
Coating Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST
-
Primary antibody samples (e.g., hybridoma supernatants or purified antibodies)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute Somatostatin-28(1-14) to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the peptide solution to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted primary antibody samples to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of substrate solution to each well.
-
Incubate in the dark until sufficient color develops (5-30 minutes).
-
-
Stopping and Reading:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.
-
Conclusion
Somatostatin-28(1-14) is a well-characterized N-terminal fragment of somatostatin-28 with defined physicochemical properties. While it is a naturally occurring peptide resulting from the processing of prosomatostatin, its primary significance in a research and drug development context appears to be as a tool for generating specific antibodies against the N-terminus of somatostatin-28. There is currently a lack of evidence to support a direct, independent biological role for this fragment in receptor binding or cellular signaling. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis, purification, characterization, and immunological application of Somatostatin-28(1-14), enabling researchers to effectively utilize this peptide in their studies. Future investigations are warranted to definitively ascertain whether Somatostatin-28(1-14) possesses any hitherto undiscovered biological functions.
References
An In-depth Technical Guide to Somatostatin-28 (1-14)
This technical guide provides a comprehensive overview of the N-terminal fragment of Somatostatin-28, the peptide Somatostatin-28 (1-14), for researchers, scientists, and drug development professionals. This document covers its core properties, associated signaling pathways, and detailed experimental protocols for its study.
Peptide Sequence: Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys
Quantitative Data
While specific quantitative bioactivity data for the Somatostatin-28 (1-14) fragment is limited in the current scientific literature, the following table summarizes key quantitative data for its parent molecule, Somatostatin-28 (SS-28), and the related peptide, Somatostatin-14 (SS-14), to provide a relevant context for researchers.
| Ligand | Receptor Subtype | Assay Type | K_d_ (nM) | IC_50_ (nM) | B_max_ (pmol/mg) | Cell Line/Tissue |
| Somatostatin-28 | SSTRs | Radioligand Binding | 1.1 ± 0.04 | - | 1.28 ± 0.1 | Mouse Pituitary Tumor Cells[1] |
| Somatostatin-28 | SSTRs | Radioligand Binding | 0.08 ± 0.06 | - | 1.18 ± 0.15 | Mouse Pituitary Tumor Cells[1] |
| Somatostatin-14 | SSTRs | Radioligand Binding | 1.1 ± 0.04 | - | 1.28 ± 0.1 | Mouse Pituitary Tumor Cells[1] |
| Somatostatin-28 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | - | - | -[2] |
| Somatostatin-14 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | 0.83 | - | -[2] |
Signaling Pathways
Somatostatin-28 and its derivatives exert their biological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The activation of these receptors by somatostatin peptides initiates a cascade of intracellular signaling events that are predominantly inhibitory in nature. While the specific signaling pathways activated by the Somatostatin-28 (1-14) fragment have not been extensively characterized, the general mechanisms of somatostatin receptor signaling are well-established.
Upon ligand binding, the SSTRs couple to inhibitory G-proteins (Gα_i/o_). This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which in turn modulate the activity of several downstream effector proteins.
A primary consequence of SSTR activation is the inhibition of adenylyl cyclase , which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous cellular proteins involved in hormone secretion and cell proliferation.
Furthermore, the Gβγ subunits can directly modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels , leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels , which reduces calcium influx. Both of these effects contribute to the inhibitory actions of somatostatin on hormone and neurotransmitter release.
In addition to these classical pathways, somatostatin receptor activation has been shown to modulate the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K) / Akt signaling pathways, which are critical regulators of cell growth, differentiation, and survival.[3][4][5]
Experimental Protocols
Somatostatin Receptor Binding Assay (Radioligand Competition Assay)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as Somatostatin-28 (1-14), for somatostatin receptors.
1. Materials and Reagents:
-
Cell membranes expressing the somatostatin receptor subtype of interest (e.g., from transfected cell lines like CHO-K1 or HEK293).
-
Radioligand (e.g., [¹²⁵I]-[Tyr¹¹]-Somatostatin-14 or a subtype-selective radiolabeled analog).
-
Unlabeled test compound (Somatostatin-28 (1-14)) and a reference compound (e.g., unlabeled Somatostatin-28).
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl, ice-cold.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled reference compound (e.g., 1 µM Somatostatin-28).
-
Test Compound: 50 µL of varying concentrations of Somatostatin-28 (1-14).
-
-
Add 50 µL of the radioligand solution (at a concentration close to its K_d_) to all wells.
-
Add 100 µL of the membrane suspension to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the K_i_ (inhibitory constant) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
cAMP Accumulation Assay
This protocol is for measuring the effect of Somatostatin-28 (1-14) on adenylyl cyclase activity by quantifying intracellular cAMP levels.
1. Materials and Reagents:
-
Cells expressing the somatostatin receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compound (Somatostatin-28 (1-14)).
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).
-
96-well cell culture plates.
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and culture overnight.
-
Pre-incubation: The next day, replace the culture medium with serum-free medium containing 0.5 mM IBMX and incubate for 30 minutes at 37°C.
-
Treatment: Add varying concentrations of Somatostatin-28 (1-14) to the wells, followed by the addition of a sub-maximal concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the assay kit's protocol.
3. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC_50_ or IC_50_ value for the effect of Somatostatin-28 (1-14) on forskolin-stimulated cAMP accumulation.
Western Blot for ERK1/2 Phosphorylation
This protocol is to determine if Somatostatin-28 (1-14) modulates the MAPK/ERK signaling pathway by assessing the phosphorylation status of ERK1/2.
1. Materials and Reagents:
-
Cells expressing the somatostatin receptor of interest.
-
Cell culture medium, serum-free medium.
-
Test compound (Somatostatin-28 (1-14)).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
2. Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours before treatment. Treat the cells with varying concentrations of Somatostatin-28 (1-14) for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody.
3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Compare the phosphorylation levels in treated samples to the untreated control to determine the effect of Somatostatin-28 (1-14).
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for characterizing the biological activity of Somatostatin-28 (1-14).
References
- 1. Relationship between receptor binding and biopotency of somatostatin-14 and somatostatin-28 in mouse pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Regulatory Mechanisms of Somatostatin Expression [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Physiological Effects of Somatostatin-28 (1-14)
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Somatostatin-28 (SS-28) is a key regulatory peptide hormone, and its N-terminal fragment, Somatostatin-28 (1-14) [SS-28(1-14)], has been a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of the physiological effects of SS-28(1-14). While the physiological roles of Somatostatin-14 (SS-14) and SS-28 are well-documented, research specifically elucidating the direct physiological effects of the SS-28(1-14) fragment is limited. The most significant evidence for a direct physiological role of SS-28(1-14) comes from studies in avian species, where it appears to be involved in the tonic inhibition of growth hormone secretion. In mammals, SS-28(1-14) is primarily recognized as a fragment of SS-28 processing and has been instrumental in the development of specific immunoassays for its parent molecule. This document summarizes the key findings, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the pertinent biological pathways and experimental workflows.
Introduction to Somatostatin and its Fragments
Somatostatin is a potent inhibitory neuroendocrine peptide that exists in two primary bioactive forms: a 14-amino acid peptide (SS-14) and a 28-amino acid peptide (SS-28).[1][2] Both are derived from the precursor protein preprosomatostatin and are expressed in various tissues, including the central nervous system, pancreas, and gastrointestinal tract.[3][4][5] SS-14 is the predominant form in the brain, while SS-28 is more abundant in the gastrointestinal tract.[6] These peptides exert a wide range of inhibitory effects by binding to a family of five G protein-coupled receptors (SSTR1-5).[4][7] Their actions include the inhibition of endocrine secretions (such as growth hormone, insulin, and glucagon), exocrine secretions, and gastrointestinal motility.[1][6]
Somatostatin-28 (1-14) is the N-terminal fragment of SS-28. While SS-28 as a whole is biologically active, the physiological significance of its fragments is less clear. The C-terminal 14 amino acids of SS-28 are identical to SS-14. The N-terminal fragment, SS-28(1-14), has a distinct sequence and its standalone physiological role has been a topic of investigation.
Physiological Effects of Somatostatin-28 (1-14)
The available scientific literature on the direct physiological effects of Somatostatin-28 (1-14) is sparse, with the most compelling evidence for its activity originating from studies in fowl.
Inhibition of Growth Hormone Secretion in Fowl
The primary established physiological role of SS-28(1-14) is the tonic inhibition of growth hormone (GH) secretion in chickens.[8][9] This has been demonstrated through immunoneutralization studies, where the administration of an antiserum specific to SS-28(1-14) leads to a prompt increase in plasma GH concentrations.[8] This suggests that endogenous SS-28(1-14)-like peptides play a physiological role in regulating GH release in these animals.
Table 1: Effect of Somatostatin-28 (1-14) Immunoneutralization on Growth Hormone Secretion in Cockerels
| Experimental Condition | Observation | Reference |
| Intravenous or intramuscular administration of anti-SRIF-28(1-14) antiserum | Prompt enhancement of plasma growth hormone (GH) concentration. | [8] |
| Increasing volumes of antiserum administered | Dose-related increase in the magnitude of the GH response. | [8] |
| Incubation of chicken pituitary glands with intact hypothalami in the presence of anti-SRIF-28(1-14) | Increased release of GH from the pituitary glands. | [8] |
Experimental Protocols
The following section details the key experimental methodologies used to investigate the physiological effects of Somatostatin-28 (1-14).
Immunoneutralization of Endogenous Somatostatin-28 (1-14) in Fowl
This protocol was designed to assess the physiological role of endogenous SS-28(1-14) by observing the effects of its removal from circulation.[8]
-
Animal Model: 4 to 8-week-old cockerels.
-
Antiserum Administration:
-
Intravenous (IV) or Intramuscular (IM) Injection: A specific antiserum against Somatostatin (SRIF)-28(1-14) was administered to the cockerels.
-
Dose-Response: The volume of the administered antiserum was varied to determine if the resulting physiological effect was dose-dependent.
-
-
Blood Sampling: Plasma samples were collected to measure the concentration of growth hormone (GH).
-
In Vitro Co-incubation:
-
Chicken pituitary glands were incubated together with intact hypothalami.
-
The co-incubation was performed in the presence of the anti-SRIF-28(1-14) antiserum.
-
The release of GH into the incubation medium was measured.
-
-
Hormone Quantification: Growth hormone concentrations in plasma and incubation media were determined by a specific radioimmunoassay (RIA).
Workflow for Immunoneutralization Experiment
Signaling Pathways
The biological effects of somatostatin peptides are mediated through a family of five G protein-coupled somatostatin receptors (SSTRs).[7] While the direct interaction of SS-28(1-14) with these receptors is not well-established, any potential physiological effects would likely be mediated through this pathway. The general signaling mechanism for somatostatin receptors involves the inhibition of adenylyl cyclase and modulation of ion channel activity.
General Somatostatin Receptor Signaling
Upon binding of a somatostatin ligand (like SS-14 or SS-28), the SSTRs couple to inhibitory G proteins (Gi/o). This leads to a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
-
Modulation of Ion Channels: The Gβγ subunits can directly modulate ion channels, leading to:
-
Activation of Phosphatases: SSTRs can also activate protein tyrosine phosphatases, which can counteract growth factor signaling pathways.
Discussion and Future Directions
The current body of research provides limited evidence for a direct and significant physiological role of Somatostatin-28 (1-14) in mammals. Its primary significance in the scientific literature has been as a tool for the development of specific antibodies to distinguish SS-28 from SS-14. The findings in fowl, however, suggest that this fragment may have species-specific roles, particularly in the regulation of the neuroendocrine axis controlling growth.
For researchers and drug development professionals, the following points are of note:
-
Limited Direct Bioactivity: There is currently insufficient evidence to support SS-28(1-14) as a potent, direct physiological effector in mammalian systems comparable to SS-14 and SS-28.
-
Potential for Further Research: The physiological role of SS-28(1-14) in mammals remains an open area of investigation. Future studies could explore its potential binding to known or novel receptors and its effects in various physiological and pathophysiological models.
-
Utility in Assay Development: The unique sequence of SS-28(1-14) will continue to be valuable for generating specific antibodies and developing assays to study the differential processing and secretion of SS-28.
Conclusion
References
- 1. Somatostatin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System [frontiersin.org]
- 5. Distribution of somatostatin-14 and somatostatin-28 gastrointestinal-pancreatic cells of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Somatostatin-28(1-14) immunoneutralization stimulates growth hormone secretion in fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin tonically inhibits growth hormone secretion in domestic fowl. | Semantic Scholar [semanticscholar.org]
- 10. Sensitivity of rat pancreatic A and B cells to somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to Somatostatin-28(1-14) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Somatostatin-28(1-14), a significant peptide in the field of neuroscience. This document details its structure, function, and signaling pathways, along with quantitative data and experimental protocols relevant to its study.
Introduction to Somatostatin and its Isoforms
Somatostatin is a cyclic peptide hormone with two primary biologically active isoforms: Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28).[1] Both are derived from the precursor protein preprosomatostatin and are widely distributed throughout the central nervous system (CNS) and peripheral tissues.[2] While SS-14 is the predominant form in the brain, SS-28 is more abundant in the gastrointestinal tract.[1] These peptides are crucial neuromodulators and neurotransmitters, exerting primarily inhibitory effects on various physiological processes, including the secretion of hormones and the modulation of neurotransmission and memory formation.[1]
Somatostatin-28(1-14) is the N-terminal fragment of SS-28.[3] While SS-14 and SS-28 have been extensively studied for their direct biological effects, SS-28(1-14) is most notably utilized in research for its antigenic properties. It allows for the production of specific antibodies that can distinguish SS-28 from SS-14, a crucial tool for immunoassays and immunohistochemical studies.[3]
Structure and Physicochemical Properties
Somatostatin-28(1-14) is a 14-amino acid peptide fragment. Its sequence is derived from the N-terminus of pro-somatostatin.
Table 1: Physicochemical Properties of Somatostatin-28(1-14)
| Property | Value |
| Amino Acid Sequence | Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys |
| Molecular Formula | C61H105N23O21S |
| Molecular Weight | 1528.72 g/mol |
Receptor Interactions and Signaling Pathways
The biological effects of somatostatin are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[4] SS-14 and SS-28 bind to these receptors with high affinity, though with some subtype selectivity. SS-28 generally exhibits a higher affinity for SSTR5.[5]
Upon agonist binding, SSTRs couple to inhibitory G-proteins (Gi/o), initiating a cascade of intracellular signaling events. The primary signaling pathways include:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: SSTR activation leads to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization and a reduction in neuronal excitability. Concurrently, it inhibits voltage-gated calcium (Ca2+) channels, which in turn suppresses neurotransmitter release.[5]
-
Activation of Phosphatases: SSTRs can also activate protein tyrosine phosphatases (PTPs), which are implicated in the anti-proliferative effects of somatostatin.
Caption: Somatostatin Receptor Signaling Pathway.
Quantitative Data
The following tables summarize key quantitative data for somatostatin peptides. It is important to note that the binding affinity of Somatostatin-28(1-14) to SSTRs is not well-characterized in the literature, as it is primarily used as an antigenic peptide. The data presented here focuses on the more extensively studied SS-14 and SS-28.
Table 2: Receptor Binding Affinities (Kd) of Somatostatin-14 and Somatostatin-28
| Receptor Subtype | Ligand | Kd (nM) | Cell Line/Tissue | Reference |
| SSTR (general) | [125I-Tyr11]S-14 | 1.1 ± 0.04 | AtT-20/D16-16 Mouse Pituitary Tumor Cells | [6] |
| SSTR (general) | [Leu8, D-Trp22, 125I-Tyr25]S-28 | 0.08 ± 0.06 | AtT-20/D16-16 Mouse Pituitary Tumor Cells | [6] |
Table 3: Receptor Binding Capacity (Bmax) in Rat Brain Membranes
| Radioligand | Bmax (pmol/mg protein) | Reference |
| [125I-Tyr11]SS-14 | 340 ± 15 | [7] |
| [Leu8, D-Trp22, 125I-Tyr25]SS-28 | 320 ± 20 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of Somatostatin-28(1-14) and related peptides. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This protocol is used to determine the binding affinity and density of somatostatin receptors.
Materials:
-
Cell membranes expressing somatostatin receptors
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]SS-14)
-
Unlabeled Somatostatin-28(1-14) or other competing ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in binding buffer.[8]
-
Assay Setup: In a 96-well plate, combine the membrane suspension, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competing ligand (e.g., Somatostatin-28(1-14)).[8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[8]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding. Determine IC50 values and subsequently Ki values using the Cheng-Prusoff equation.[9]
Caption: Radioligand Binding Assay Workflow.
cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity upon SSTR activation.
Materials:
-
Cells expressing the SSTR of interest
-
Somatostatin-28(1-14) or other agonists
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Culture cells expressing the target SSTR in a suitable format (e.g., 96-well plate).
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the somatostatin agonist.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC50 for the inhibition of adenylyl cyclase.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the effects of Somatostatin-28(1-14) on ion channel activity in individual neurons.[10]
Materials:
-
Isolated or cultured neurons
-
External recording solution (e.g., artificial cerebrospinal fluid)
-
Internal pipette solution
-
Patch clamp amplifier and data acquisition system
-
Micromanipulator
Procedure:
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with internal solution.[11]
-
Cell Approach: Under a microscope, carefully approach a neuron with the micropipette.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[12]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[13]
-
Recording: In voltage-clamp or current-clamp mode, record baseline channel activity.
-
Drug Application: Perfuse the recording chamber with a solution containing Somatostatin-28(1-14) or other compounds and record the changes in ion channel currents or membrane potential.
-
Data Analysis: Analyze the recorded currents or voltage traces to quantify the effect of the peptide on specific ion channels.
Caption: Whole-Cell Patch Clamp Workflow.
Conclusion
Somatostatin-28(1-14) is a valuable tool in neuroscience research, primarily for its utility in generating specific antibodies against Somatostatin-28. While its direct biological activity is less characterized than its parent molecule and SS-14, the study of the somatostatin system as a whole remains a critical area of investigation for understanding and potentially treating a range of neurological disorders. The experimental protocols and data provided in this guide offer a foundation for researchers to further explore the intricate roles of somatostatin peptides in the central nervous system.
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Somatostatin and Somatostatin-Containing Neurons in Shaping Neuronal Activity and Plasticity [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Relationship between receptor binding and biopotency of somatostatin-14 and somatostatin-28 in mouse pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor binding of somatostatin-14 and somatostatin-28 in rat brain: differential modulation by nucleotides and ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. personal.utdallas.edu [personal.utdallas.edu]
An In-Depth Technical Guide to the Somatostatin-28 (1-14) Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Somatostatin-28 and its N-Terminal Fragment
Somatostatin is a crucial regulatory peptide hormone that exists in two primary bioactive forms: somatostatin-14 (SS-14) and somatostatin-28 (SS-28).[1] SS-28 is an N-terminally extended form of SS-14, and both are derived from the precursor protein, preprosomatostatin.[2] The N-terminal fragment of SS-28, consisting of amino acids 1-14, is denoted as Somatostatin-28 (1-14). While SS-14 and SS-28 are well-characterized ligands for the family of somatostatin receptors (SSTRs), the specific biological activity and receptor binding profile of the isolated SS-28 (1-14) fragment are not extensively documented in publicly available literature.[2][3] This guide provides a comprehensive overview of the current understanding of somatostatin receptor binding, with a focus on contextualizing the potential role and interactions of the SS-28 (1-14) fragment.
The Somatostatin Receptor Family
The biological effects of somatostatin are mediated by a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[4] These receptors are widely distributed throughout the central nervous system and peripheral tissues, including the pancreas, gut, and pituitary gland.[5] Activation of these receptors leads to a cascade of intracellular signaling events that ultimately regulate cellular processes such as hormone secretion, cell proliferation, and neurotransmission.[5][6]
Receptor Binding Profile of Somatostatin Peptides
| Ligand | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) |
| Somatostatin-14 | ~1.9[10] | ~0.2[10] | ~1.2[10] | ~1.1 - 1.7[10][11] | ~2.24[8] |
| Somatostatin-28 | Data not available | Data not available | Data not available | ~2.2[11] | ~0.19[8] |
| Somatostatin-28 (1-14) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The Ki values are collated from multiple sources and represent a consensus where possible. Direct comparisons between studies can be challenging due to variations in experimental conditions. The lack of specific binding data for Somatostatin-28 (1-14) is a significant gap in the current literature.
Experimental Protocols: Radioligand Binding Assay
The determination of ligand binding affinities for somatostatin receptors is typically achieved through competitive radioligand binding assays.
Principle
This assay measures the ability of an unlabeled ligand (e.g., Somatostatin-28 (1-14)) to compete with a radiolabeled ligand for binding to a specific somatostatin receptor subtype expressed in a cell membrane preparation. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki).
Materials
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Leu⁸, D-Trp²², Tyr²⁵]-Somatostatin-28.
-
Unlabeled Ligands: Somatostatin-28 (1-14) (test compound), Somatostatin-14, and Somatostatin-28 (positive controls).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1.6 mM CaCl₂, 0.1% BSA, and a protease inhibitor cocktail (e.g., aprotinin, leupeptin, pepstatin A), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well glass fiber filter plates (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter: For measuring radioactivity.
Workflow
Signaling Pathways
Upon ligand binding, somatostatin receptors couple to inhibitory G proteins (Gi/o), initiating a cascade of downstream signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, SSTR activation can modulate various ion channels and other signaling molecules.[4]
Key Signaling Events
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G protein directly inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP.[4]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically involves the inhibition of voltage-gated calcium channels, leading to decreased calcium influx, and the activation of inwardly rectifying potassium channels, resulting in membrane hyperpolarization.[4]
-
Activation of Phosphatases: SSTRs can also activate protein tyrosine phosphatases (PTPs), which can dephosphorylate key signaling proteins and contribute to the anti-proliferative effects of somatostatin.
-
MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, can be modulated by SSTR activation, often in a cell-type and receptor-subtype-specific manner.[12]
The specific downstream effects of Somatostatin-28 (1-14) binding to SSTRs have not been fully elucidated and would require functional assays such as cAMP measurement, calcium imaging, or MAPK activation assays to determine its efficacy and potency at each receptor subtype.
Summary and Future Directions
The N-terminal fragment of Somatostatin-28, SS-28 (1-14), is a peptide whose specific interactions with the five somatostatin receptor subtypes remain largely uncharacterized in the public domain. While the binding profiles of the full-length SS-28 and SS-14 peptides provide a valuable foundation, dedicated studies are required to determine the precise binding affinities and functional activities of the SS-28 (1-14) fragment. Future research employing competitive radioligand binding assays and functional signaling assays will be crucial to elucidate the potential physiological role of this peptide and its utility as a tool for studying SSTR biology or as a basis for novel therapeutic development. The detailed protocols and pathway diagrams provided in this guide offer a framework for undertaking such investigations.
References
- 1. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High biological activity of the synthetic replicates of somatostatin-28 and somatostatin-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Somatostatin-28 (1-14) - LKT Labs [lktlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular cloning, functional characterization, and chromosomal localization of a human somatostatin receptor (somatostatin receptor type 5) with preferential affinity for somatostatin-28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
A Technical Guide to Somatostatin-28 and its N-Terminal Fragment (1-14) in Gastrointestinal Research
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Somatostatin-28 (SS-28) and the specific role of its N-terminal fragment, Somatostatin-28(1-14), within the context of gastrointestinal (GI) research. It covers the physiological functions, mechanisms of action, quantitative data, and key experimental methodologies relevant to the study of this crucial regulatory peptide.
Introduction
Somatostatin is a potent inhibitory peptide hormone produced in the gastrointestinal tract, pancreas, and nervous system.[1] It exists in two primary biologically active forms, Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28), which are derived from the post-translational processing of a common precursor, preprosomatostatin.[2][3][4] These two isoforms exhibit a distinct distribution pattern; SS-14 is the predominant form in the stomach, pancreatic D-cells, and neurons, while SS-28 is mainly expressed in the mucosal endocrine cells of the intestine, particularly the ileum and colon.[2][3][5][6][7]
The N-terminal fragment, Somatostatin-28(1-14), is a product of the cleavage of SS-28.[8] While SS-28 itself is a key regulator of GI function, the SS-28(1-14) fragment's primary significance in research is as a tool. It is frequently used to generate highly specific antibodies that can distinguish SS-28 from SS-14, enabling precise localization and quantification of this specific somatostatin variant.[8][9] This guide will focus on the biological actions of the parent molecule, SS-28, in the gastrointestinal system and detail the application of its (1-14) fragment as a critical research reagent.
The Physiological Role of Somatostatin-28 in the Gastrointestinal Tract
In the gut, somatostatin functions as a near-universal inhibitor, modulating a wide array of digestive processes through paracrine, endocrine, and neurocrine pathways.[5][10] SS-28, as the predominant intestinal form, is a key player in this regulation.
Key Inhibitory Functions of SS-28:
-
Hormone Secretion: SS-28 potently inhibits the release of numerous GI hormones, including gastrin, cholecystokinin (CCK), and glucagon-like peptide-1 (GLP-1).[5][6] The proximity of SS-28-producing D cells to GLP-1-producing L cells in the ileum suggests a direct paracrine regulation.[6]
-
Exocrine Secretion: It suppresses the secretion of gastric acid, pepsin, and pancreatic enzymes, thereby playing a crucial role in the negative feedback control of digestion.[5][7][11]
-
Gastrointestinal Motility: SS-28 has notable inhibitory effects on GI motility.[12] It decreases antral contractions, delays gastric emptying, and can prolong intestinal transit time.[2][11]
-
Nutrient Absorption: By slowing digestion and motility, and potentially through other direct effects, SS-28 modulates the absorption of nutrients from the intestine.[1][11]
-
Cell Proliferation: Somatostatin has antiproliferative effects, inhibiting the growth of epithelial cells in the stomach and intestines.[1][5] This action is partly due to the direct inhibition of cell growth and the indirect suppression of trophic hormones like gastrin.[5]
Mechanism of Action: Receptors and Signaling Pathways
The biological effects of SS-28 are mediated by a family of five G protein-coupled receptors (GPCRs), designated Somatostatin Receptors 1 through 5 (SSTR1-SSTR5).[4][10] These receptors are widely distributed throughout the gastrointestinal tract.[10]
Upon binding SS-28, SSTRs couple to inhibitory G proteins (Gi/o), triggering several downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a common pathway for inhibiting hormone secretion.[5]
-
Modulation of Ion Channels: SSTR activation inhibits voltage-gated Ca2+ channels, reducing calcium influx required for exocytosis, and activates K+ channels, leading to membrane hyperpolarization.[5]
-
Activation of Protein Phosphatases: Somatostatin can stimulate protein tyrosine phosphatases (PTPs), leading to the dephosphorylation of key signaling proteins.[5]
While SS-14 and SS-28 bind with similar high affinity to SSTR1-4, SSTR5 is characterized by its preferential affinity for SS-28.[6][13][14] This suggests that some of the distinct physiological roles of SS-28, particularly in the ileum where both it and SSTR5 are expressed, are mediated specifically through this receptor subtype.
Quantitative Analysis of Somatostatin-28 Activity
The functional differences between SS-28 and SS-14 can be quantified through receptor binding affinities, biological potency in functional assays, and pharmacokinetic properties.
Table 1: Comparative Potency and Efficacy of SS-28 vs. SS-14 on GI Functions
| Function | Species / Model | Parameter | Somatostatin-28 | Somatostatin-14 | Citation |
|---|---|---|---|---|---|
| Inhibition of GLP-1 Secretion | Fetal Rat Intestinal Cultures | EC₅₀ | 0.01 nM | 5.8 nM | [6][14] |
| Inhibition of Gastric Acid | Dog (in vivo) | ID₅₀ (Molar Infusion) | 400 pmol/kg/h | 400 pmol/kg/h | [15] |
| Inhibition of Gastric Acid | Dog (in vivo) | Relative Potency (Plasma Conc.) | 1x | ~10x | [15] |
| Inhibition of Gastric Acid | Human (in vivo) | Relative Potency (Plasma Conc.) | 1x | 4-10x |[16] |
Table 2: Pharmacokinetic Properties of SS-28 vs. SS-14
| Parameter | Species | Somatostatin-28 | Somatostatin-14 | Citation |
|---|
| Plasma Half-life (t½) | Dog | 2.84 min | 0.57 min |[15] |
Key Experimental Protocols in Somatostatin-28 Research
Studying the specific release and action of SS-28 requires specialized experimental models. The following protocols are foundational in this area of research.
Protocol 1: Fetal Rat Intestinal Cell (FRIC) Culture for Secretion Studies
This primary cell culture model is invaluable for studying the direct effects of secretagogues on intestinal endocrine cells, including the D cells that produce SS-28.[7][17]
-
Objective: To measure the secretion of SS-28 and SS-14 from primary intestinal cultures in response to various stimuli (e.g., nutrients, peptides, neurotransmitters).
-
Methodology:
-
Cell Isolation: Intestines are dissected from 19- to 21-day-old fetal rats. Tissues are minced and subjected to enzymatic digestion (e.g., with collagenase) to obtain a single-cell suspension.[7]
-
Cell Culture: The dispersed cells are plated into monolayer culture and maintained for a period to allow for differentiation and maturation. This model has been shown to synthesize and secrete predominantly SS-28.[7][17]
-
Stimulation: The cultured cells are incubated with test agents (e.g., Gastrin-Releasing Peptide, oleic acid) for a defined period (e.g., 2 hours).[7][17]
-
Sample Collection: Following incubation, the culture medium is collected, and the cells are lysed to extract intracellular peptides.
-
Analysis: The concentrations of SS-28 and SS-14 in the media and cell lysates are quantified. This is typically achieved by first measuring total somatostatin-like immunoreactivity (SLI) using a radioimmunoassay (RIA) and then separating the two forms using gel permeation chromatography.[6][7]
-
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Distribution of somatostatin-14 and somatostatin-28 gastrointestinal-pancreatic cells of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. annualreviews.org [annualreviews.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytochemical demonstration of somatostatin 28-(1-14)-like immunoreactivity in the rat hypothalamus and gastro-entero-pancreatic endocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System [frontiersin.org]
- 11. wjgnet.com [wjgnet.com]
- 12. The inhibitory effect of somatostatin on gastric motility in Suncus murinus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Somatostatin-14 and -28: clearance and potency on gastric function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. academic.oup.com [academic.oup.com]
Somatostatin-28 (1-14): An In-Depth Technical Guide to its Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 (SST-28) is a crucial regulatory peptide hormone that, along with its shorter counterpart Somatostatin-14 (SST-14), governs a wide array of physiological processes. These peptides exert their effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] SST-28 is derived from the processing of its precursor, prosomatostatin. While the biological activities of SST-28 and SST-14 are well-documented, the specific role of the N-terminal fragment, Somatostatin-28 (1-14), in cellular signaling is less defined. This technical guide will provide a comprehensive overview of the known cellular signaling pathways associated with Somatostatin-28, and clarify the current understanding of the biological activity of the Somatostatin-28 (1-14) fragment.
Somatostatin-28 (1-14): Biological Activity and Role
Current scientific literature indicates that Somatostatin-28 (1-14) is primarily considered an N-terminal fragment of the neuropeptide Somatostatin-28 and is not recognized as a primary activator of somatostatin receptors. Its most prominent documented use in research is in the production of selective antibodies. Due to its distinct structure from the C-terminal fragment Somatostatin-14, it serves as an effective immunogen to generate antibodies that specifically recognize Somatostatin-28 without cross-reacting with Somatostatin-14.[2]
Cellular Signaling Pathways Activated by Somatostatin-28
The biological effects of Somatostatin-28 are mediated through the activation of SSTRs, which are coupled to various intracellular signaling cascades. The primary mechanism of action is through inhibitory G-proteins (Gi/o).
Inhibition of Adenylyl Cyclase
Upon binding of SST-28 to its receptors, the activated Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][4] This reduction in cAMP levels has widespread consequences, as cAMP is a critical second messenger that regulates the activity of protein kinase A (PKA) and, consequently, a multitude of cellular processes including hormone secretion and cell proliferation.[3]
Modulation of Ion Channels
Somatostatin-28 can also regulate the activity of various ion channels, a crucial mechanism for controlling cellular excitability and secretion.[5]
-
Potassium (K+) Channels: Activation of SSTRs by SST-28 can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6] This results in an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in cellular excitability. In some neuronal contexts, SST-28 has been shown to reduce a delayed rectifier K+ current (IK).[6]
-
Calcium (Ca2+) Channels: SST-28 can inhibit voltage-gated calcium channels.[5] This reduces the influx of calcium into the cell, a critical step for the fusion of secretory vesicles with the plasma membrane, thereby inhibiting hormone and neurotransmitter release.[5]
References
- 1. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System [frontiersin.org]
- 4. Somatostatin-14 and somatostatin-28 pretreatment down-regulate somatostatin-14 receptors and have biphasic effects on forskolin-stimulated cyclic adenosine, 3',5'-monophosphate synthesis and adrenocorticotropin secretion in mouse anterior pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin-28 (1-14) - LKT Labs [lktlabs.com]
- 6. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Evolutionary Conservation of Somatostatin-28 (1-14)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-28 (SST-28), a biologically active peptide derived from the C-terminus of prosomatostatin, plays a pivotal role in a myriad of physiological processes, primarily as an inhibitory regulator of endocrine and exocrine secretions. The N-terminal fragment, Somatostatin-28 (1-14), is of particular interest due to its distinct processing and potential for unique biological activities. This technical guide provides a comprehensive overview of the evolutionary conservation of SST-28(1-14), detailing its amino acid sequence conservation across various species, its interaction with somatostatin receptors, and its conserved physiological functions. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this domain.
Introduction
Somatostatin is a key regulatory peptide hormone that exists in two primary bioactive forms: a 14-amino acid peptide (SST-14) and an N-terminally extended 28-amino acid version (SST-28).[1] Both peptides are derived from a common precursor, preprosomatostatin, through tissue-specific post-translational processing.[2] While SST-14 is the predominant form in the central nervous system and pancreas, SST-28 is the major form in the gastrointestinal tract.[1][2] The remarkable evolutionary conservation of the somatostatin gene and its peptide products underscores their fundamental physiological importance.[3] This guide focuses specifically on the N-terminal fragment of SST-28, residues 1-14, examining its evolutionary conservation and functional implications.
Evolutionary Conservation of the Somatostatin-28 (1-14) Amino Acid Sequence
The amino acid sequence of Somatostatin-28, including the (1-14) fragment, exhibits a high degree of conservation across a wide range of species, particularly among mammals. This evolutionary pressure suggests a critical and conserved biological function.
Amino Acid Sequence Alignment
Sequence alignment of the N-terminal 14 amino acids of Somatostatin-28 reveals remarkable identity across mammalian species. Invertebrates and lower vertebrates also possess somatostatin-like peptides, indicating an ancient evolutionary origin of this signaling system.[4]
| Species | Somatostatin-28 (1-14) Amino Acid Sequence |
| Mammals | |
| Human | S-A-N-S-N-P-A-M-A-P-R-E-R-K |
| Mouse | S-A-N-S-N-P-A-M-A-P-R-E-R-K |
| Rat | S-A-N-S-N-P-A-M-A-P-R-E-R-K |
| Pig | S-A-N-S-N-P-A-M-A-P-R-E-R-K |
| Cow | S-A-N-S-N-P-A-M-A-P-R-E-R-K |
| Fish | |
| Sculpin | A-P-S-D-P-N-Y-M-D-L-E-R-K-A |
| Invertebrates (Homologs) | |
| Starfish (Asterias rubens) | (ArSS2) G-F-W-K-L-G-A-C-A-A-H-G-G-S-Y |
| C. elegans (INS-1) | G-G-P-T-G-T-P-G-Q-R-A-E-D-V-R |
| Drosophila (DILP2) | G-R-V-A-N-P-S-C-C-F-G-G-K-L |
Note: The sequences for invertebrate homologs represent insulin-like peptides that share a common evolutionary origin with somatostatin.[4][5][6]
Phylogenetic Analysis Workflow
A phylogenetic tree can be constructed to visualize the evolutionary relationships based on prosomatostatin sequences. The following workflow outlines the typical steps involved.
References
- 1. Molecular and functional characterization of somatostatin-type signalling in a deuterostome invertebrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. peerj.com [peerj.com]
- 6. Divergent and convergent roles for insulin-like peptides in the worm, fly and mammalian nervous systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Use of Somatostatin-28 (1-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 is a 28-amino acid peptide hormone with a wide range of inhibitory physiological effects, mediated through a family of G protein-coupled receptors (GPCRs) known as somatostatin receptors (SSTRs). Prosomatostatin is processed into two primary bioactive forms: somatostatin-14 (SST-14) and the N-terminally extended somatostatin-28 (SST-28). Somatostatin-28 (1-14) is the N-terminal fragment of SST-28 and is not considered to be the primary biologically active component for SSTR-mediated signaling.
While SST-14 and SST-28 exhibit high-affinity binding to SSTRs and modulate various intracellular signaling pathways, current scientific literature indicates that Somatostatin-28 (1-14) does not significantly bind to these receptors or elicit downstream functional responses. Its primary utility in an in vitro setting is as a critical tool for the development and validation of immunoassays and as a negative control in functional assays to ensure the specificity of the effects observed with full-length somatostatin peptides.
Data Presentation
Table 1: Receptor Binding Affinity of Somatostatin Peptides
| Peptide | Receptor Subtype | Binding Affinity (Ki, nM) | Notes |
| Somatostatin-14 | SSTR1-5 | High affinity (sub-nanomolar to low nanomolar) | Binds to all five receptor subtypes with high affinity. |
| Somatostatin-28 | SSTR1-5 | High affinity (sub-nanomolar to low nanomolar) | Binds to all five receptor subtypes with high affinity, showing a preference for SSTR5.[1] |
| Somatostatin-28 (1-14) | SSTR1-5 | No significant binding reported | Generally considered inactive at somatostatin receptors. |
Table 2: Functional Activity of Somatostatin Peptides
| Peptide | In Vitro Assay | Effect | Potency (IC50/EC50) |
| Somatostatin-14 | Inhibition of adenylyl cyclase (cAMP accumulation) | Potent inhibitor | Sub-nanomolar to low nanomolar |
| Somatostatin-28 | Inhibition of adenylyl cyclase (cAMP accumulation) | Potent inhibitor | Sub-nanomolar to low nanomolar |
| Somatostatin-28 (1-14) | Inhibition of adenylyl cyclase (cAMP accumulation) | No significant inhibition reported | Not applicable |
| Somatostatin-14 | Modulation of intracellular Ca2+ | Can inhibit or cause transient increases depending on the cell type | Nanomolar range |
| Somatostatin-28 | Modulation of intracellular Ca2+ | Can inhibit or cause transient increases depending on the cell type | Nanomolar range |
| Somatostatin-28 (1-14) | Modulation of intracellular Ca2+ | No significant effect reported | Not applicable |
Experimental Protocols
Protocol 1: Use of Somatostatin-28 (1-14) in Enzyme-Linked Immunosorbent Assay (ELISA) for Specific Detection of Somatostatin-28
Objective: To utilize Somatostatin-28 (1-14) in the development of an ELISA that specifically quantifies Somatostatin-28, distinguishing it from Somatostatin-14. This is achieved by generating antibodies that recognize the N-terminal region of Somatostatin-28.
Materials:
-
Somatostatin-28 (1-14) peptide (for antibody generation and as a coating antigen or competitor)
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) for immunization
-
Microtiter plates (96-well)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody (raised against Somatostatin-28 (1-14)-KLH conjugate)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Antibody Generation (pre-experimental step):
-
Conjugate Somatostatin-28 (1-14) to a carrier protein like KLH.
-
Immunize host animals (e.g., rabbits) with the conjugate to generate polyclonal antibodies specific to the 1-14 fragment of Somatostatin-28.
-
Purify the resulting antibodies using affinity chromatography.
-
-
ELISA Plate Coating (Indirect ELISA):
-
Dilute Somatostatin-28 (1-14) to a concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the anti-Somatostatin-28 (1-14) antibody in Blocking Buffer.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The intensity of the color is proportional to the amount of specific antibody bound. This setup can be adapted to a competitive ELISA format to quantify Somatostatin-28 in samples.
-
Protocol 2: Use of Somatostatin-28 (1-14) as a Negative Control in a cAMP Accumulation Assay
Objective: To confirm that the inhibition of cAMP accumulation observed with Somatostatin-14 or Somatostatin-28 is a specific effect mediated through somatostatin receptors. Somatostatin-28 (1-14) is used as a negative control, as it is not expected to bind to the receptors and inhibit adenylyl cyclase.
Materials:
-
Cell line expressing one or more somatostatin receptor subtypes (e.g., CHO-K1 cells stably expressing SSTR2).
-
Cell culture medium and supplements.
-
Forskolin (an adenylyl cyclase activator).
-
Somatostatin-14 (positive control).
-
Somatostatin-28 (positive control).
-
Somatostatin-28 (1-14) (negative control).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the SSTR-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Peptide Preparation:
-
Prepare stock solutions of Somatostatin-14, Somatostatin-28, and Somatostatin-28 (1-14) in an appropriate solvent (e.g., sterile water or DMSO) and then dilute to the desired final concentrations in assay buffer.
-
-
Assay:
-
On the day of the experiment, remove the culture medium from the wells.
-
Wash the cells once with a serum-free medium or assay buffer.
-
Add 50 µL of assay buffer containing different concentrations of the peptides (Somatostatin-14, Somatostatin-28, or Somatostatin-28 (1-14)) to the respective wells. Include wells with buffer only as a baseline control.
-
Pre-incubate the cells with the peptides for 15-30 minutes at 37°C.
-
Prepare a solution of forskolin in assay buffer at a concentration that will induce a submaximal stimulation of cAMP production (e.g., 10 µM).
-
Add 50 µL of the forskolin solution to all wells except for the baseline control wells (add 50 µL of assay buffer instead).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each peptide concentration.
-
Expected Outcome: Somatostatin-14 and Somatostatin-28 will show a dose-dependent inhibition of forskolin-stimulated cAMP levels. In contrast, Somatostatin-28 (1-14) should not cause any significant inhibition, demonstrating the specificity of the receptor-mediated response.
-
Visualizations
Caption: Generalized signaling pathway of Somatostatin-14 and -28.
Caption: Workflow for using SS-28(1-14) in an indirect ELISA.
Caption: Logic of using SS-28(1-14) as a negative control.
References
Application Notes and Protocols for In Vivo Studies of Somatostatin-28 and its Analogs
These application notes are intended for researchers, scientists, and drug development professionals, providing a comprehensive guide to conducting in vivo studies with Somatostatin-28 (SS-28) and its synthetic analogs. The protocols outlined below are based on established methodologies and offer a framework for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of these compounds.
Introduction
Somatostatin is a naturally occurring peptide hormone that exists in two primary bioactive forms: somatostatin-14 (SS-14) and somatostatin-28 (SS-28).[1][2] It is a key regulator of the endocrine system, inhibiting the secretion of various hormones, including growth hormone (GH), insulin, and glucagon.[1][2][3] The therapeutic utility of native somatostatin is hampered by its short plasma half-life of only 1-3 minutes.[1] To address this limitation, stable synthetic analogs such as octreotide, lanreotide, and pasireotide have been developed, which offer a prolonged duration of action.[1] These analogs primarily exert their effects by binding to somatostatin receptors (SSTRs), of which five subtypes (SSTR1-5) have been identified.[1] SSTR2 is a predominant subtype in many neuroendocrine tumors, making it a key therapeutic target.[1]
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from preclinical in vivo studies, offering a comparative overview of the pharmacokinetics and efficacy of Somatostatin-28 and its analogs.
Table 1: Pharmacokinetic Parameters of Somatostatin-14 and Somatostatin-28 in Animal Models
| Parameter | Somatostatin-14 | Somatostatin-28 | Animal Model | Reference(s) |
| Plasma Half-life | 1.7 ± 0.2 min | 2.8 ± 0.3 min | Anesthetized Dogs | [4] |
| 50% loss within 0.15 min | 50% loss in 1.35 min | Rats | [5] | |
| Metabolic Clearance Rate (MCR) | 21.9 ± 6.5 ml/kg·min | 9.9 ± 1.4 ml/kg·min | Anesthetized Dogs | [4][6] |
| Hepatic Extraction | 43.1 ± 7.4% | 11.0 ± 1.5% | Anesthetized Dogs | [4] |
| Renal Extraction | 82.2 ± 6.6% | 50 ± 4.8% | Anesthetized Dogs | [4] |
Table 2: In Vivo Efficacy of Somatostatin Analogs on Hormone Secretion in Rats
| Compound | Dose (subcutaneous) | Duration of Significant GH Inhibition | Duration of Significant Insulin (IRI) Inhibition | Reference(s) |
| Somatostatin-14 | 100 µg | 30 min | 45 min | [3] |
| Somatostatin-28 | 100 µg | 90 min | 60 min | [3] |
| [D-Trp22]SS-28 | 100 µg | Not specified | 105 min | [3] |
Experimental Protocols
Below are detailed protocols for common in vivo experiments involving Somatostatin-28 and its analogs. Researchers should optimize specific parameters, such as animal strain, cell lines, and compound concentrations, for their individual experimental designs.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Model
This protocol describes a general procedure for assessing the anti-proliferative effects of SS-28 analogs in a rodent tumor xenograft model.[1]
Materials:
-
Nude mice
-
Tumor cells (e.g., pancreatic, breast cancer cell lines)
-
Synthetic SS-28 analog
-
Sterile saline or other appropriate vehicle
-
Calipers
-
Anesthesia
-
Surgical tools for tissue collection
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the selected tumor cells into the flank of the nude mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign tumor-bearing mice into treatment and control groups (typically n=5-10 mice per group).[1]
-
Drug Preparation and Administration:
-
Treatment and Monitoring:
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice.[1]
-
Excise the tumors and measure their final weight and volume.
-
Collect blood and other tissues for further analysis (e.g., biomarker assessment).
-
Protocol 2: Assessment of Hormone Secretion Inhibition
This protocol outlines the steps to evaluate the inhibitory effect of SS-28 analogs on hormone release in vivo.[1]
Materials:
-
Freely moving, chronically cannulated rats[3]
-
Synthetic SS-28 analog or Somatostatin-28
-
Normal saline
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
ELISA or RIA kits for hormone quantification
Procedure:
-
Animal Preparation: Utilize chronically cannulated rats to allow for stress-free, repeated blood sampling.
-
Baseline Sampling: Collect baseline blood samples prior to treatment administration.
-
Compound Administration: Administer the SS-28 analog or vehicle (normal saline) subcutaneously.[3] A typical dose for initial studies is 100 µg.[3]
-
Blood Sampling: Collect blood samples at specific time points post-administration (e.g., 5, 15, 30, 60, 90, and 120 minutes).[1]
-
Plasma Preparation:
-
Hormone Quantification: Measure the concentration of the hormone of interest (e.g., GH, insulin) in the plasma samples using a validated ELISA or RIA kit.[1]
-
Data Analysis: Compare the hormone levels between the analog-treated and control groups to determine the percentage of suppression and the duration of the effect.[1]
Visualizations
Signaling Pathway
The binding of Somatostatin-28 analogs to their receptors, particularly SSTR2, triggers a cascade of intracellular events that lead to the inhibition of hormone secretion and cell proliferation.[1] The primary pathway involves the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1]
Caption: Somatostatin-28 analog signaling pathway via SSTR2.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating a synthetic Somatostatin-28 analog.[1]
Caption: General experimental workflow for in vivo SS-28 analog studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Production of Selective Monoclonal Antibodies Against Somatostatin-28 (1-14)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of selective monoclonal antibodies targeting the N-terminal fragment of Somatostatin-28, specifically the Somatostatin-28 (1-14) peptide. The aim is to produce antibodies that can distinguish Somatostatin-28 from Somatostatin-14, enabling specific detection and quantification for research and potential therapeutic applications.
Introduction
Somatostatin is a key regulatory peptide hormone that exists in two primary bioactive forms: a 14-amino acid peptide (Somatostatin-14) and an N-terminally extended 28-amino acid peptide (Somatostatin-28). Both are derived from the precursor protein preprosomatostatin and exhibit overlapping but distinct biological activities.[1][2] The ability to specifically detect and quantify Somatostatin-28 is crucial for understanding its unique physiological roles. This document outlines the methodology for producing monoclonal antibodies that selectively recognize the N-terminal (1-14) fragment of Somatostatin-28, thereby ensuring specificity for the full-length Somatostatin-28 peptide.[3]
The approach leverages hybridoma technology, a well-established method for producing monoclonal antibodies (mAbs) with high specificity and consistency.[4] The process involves immunizing mice with a synthetic Somatostatin-28 (1-14) peptide conjugated to a carrier protein, followed by the fusion of antibody-producing B cells with myeloma cells to generate immortal hybridoma cell lines. Subsequent screening and characterization ensure the selection of hybridomas secreting antibodies with the desired specificity and affinity.
Data Presentation
The following tables summarize the expected quantitative data from the successful production and characterization of selective anti-Somatostatin-28 (1-14) monoclonal antibodies.
Table 1: Immunization Response - Serum Titer of Anti-Somatostatin-28 (1-14) Antibodies
| Mouse ID | Pre-immune Serum Titer | Post-3rd Immunization Titer | Post-4th Immunization Titer |
| M-01 | < 1:100 | 1:32,000 | 1:64,000 |
| M-02 | < 1:100 | 1:64,000 | 1:128,000 |
| M-03 | < 1:100 | 1:16,000 | 1:32,000 |
| M-04 | < 1:100 | 1:128,000 | 1:256,000 |
| M-05 | < 1:100 | 1:64,000 | 1:128,000 |
Titer is defined as the reciprocal of the highest serum dilution giving a positive signal in an indirect ELISA against the Somatostatin-28 (1-14) peptide.
Table 2: Characterization of Selected Monoclonal Antibody Clones
| Clone ID | Isotype | Affinity Constant (KD) to SS-28 (1-14) |
| 2B7 | IgG1, kappa | 1.5 x 10-9 M |
| 4G9 | IgG2a, kappa | 5.2 x 10-10 M |
| 5C3 | IgG1, kappa | 8.9 x 10-9 M |
Affinity constants are determined using surface plasmon resonance (SPR).[5]
Table 3: Cross-Reactivity Profile of Monoclonal Antibody Clone 4G9
| Antigen | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| Somatostatin-28 (1-14) | 0.5 nM | 100% |
| Somatostatin-28 | 0.6 nM | 83.3% |
| Somatostatin-14 | > 10,000 nM | < 0.01% |
Cross-reactivity is determined by competitive ELISA. The % cross-reactivity is calculated as (IC50 of SS-28 (1-14) / IC50 of test antigen) x 100.
Experimental Protocols
Antigen Preparation: Conjugation of Somatostatin-28 (1-14) to a Carrier Protein
Objective: To enhance the immunogenicity of the small Somatostatin-28 (1-14) peptide by conjugating it to a larger carrier protein, Keyhole Limpet Hemocyanin (KLH).
Materials:
-
Synthetic Somatostatin-28 (1-14) peptide (Sequence: Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys)
-
Keyhole Limpet Hemocyanin (KLH)
-
Glutaraldehyde
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Dissolve 5 mg of Somatostatin-28 (1-14) peptide in 1 ml of PBS.
-
Dissolve 10 mg of KLH in 1 ml of PBS.
-
Mix the peptide and KLH solutions.
-
Slowly add 100 µl of 2.5% glutaraldehyde solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring.
-
Stop the reaction by adding 100 µl of 1 M glycine.
-
Incubate for 30 minutes at room temperature.
-
Dialyze the conjugate against PBS overnight at 4°C with three buffer changes to remove unreacted peptide and glutaraldehyde.
-
Determine the protein concentration of the conjugate using a BCA protein assay.
-
Store the conjugate at -20°C in aliquots.
Immunization of Mice
Objective: To elicit a robust immune response against the Somatostatin-28 (1-14) peptide in mice.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Somatostatin-28 (1-14)-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile syringes and needles
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing 100 µg of the Somatostatin-28 (1-14)-KLH conjugate with an equal volume of CFA.
-
Inject 100 µl of the emulsion subcutaneously (s.c.) at multiple sites on the back of each mouse.
-
-
Booster Immunizations (Day 21, 42, and 63):
-
Prepare an emulsion by mixing 50 µg of the conjugate with an equal volume of IFA.
-
Inject 100 µl of the emulsion intraperitoneally (i.p.).
-
-
Serum Collection:
-
Collect blood samples from the tail vein before the primary immunization (pre-immune serum) and 7-10 days after each booster immunization.
-
Allow the blood to clot, centrifuge to separate the serum, and store at -20°C.
-
-
Final Booster (3-4 days before fusion):
-
Select the mouse with the highest antibody titer.
-
Inject 50 µg of the conjugate in PBS (without adjuvant) intravenously (i.v.) or intraperitoneally (i.p.).
-
Hybridoma Production
Objective: To generate stable hybridoma cell lines that continuously produce monoclonal antibodies against Somatostatin-28 (1-14).
Materials:
-
SP2/0-Ag14 myeloma cells
-
Spleen from the immunized mouse
-
Polyethylene glycol (PEG) 1500
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
HAT supplement (Hypoxanthine, Aminopterin, Thymidine)
-
HT supplement (Hypoxanthine, Thymidine)
-
96-well cell culture plates
Protocol:
-
Aseptically harvest the spleen from the selected immunized mouse and prepare a single-cell suspension of splenocytes.
-
Co-culture the splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1.
-
Fuse the cells by slowly adding pre-warmed PEG 1500 and incubating for 1-2 minutes.
-
Gradually dilute the PEG with DMEM and centrifuge the cells.
-
Resuspend the fused cells in DMEM with 20% FBS and HAT supplement.
-
Plate the cells into 96-well plates and incubate at 37°C in a 5% CO2 incubator.
-
After 7-10 days, feed the cells by replacing half of the medium with fresh HAT medium.
-
After 14 days, switch to HT medium.
-
Screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibodies.
Screening of Hybridomas by ELISA
Objective: To identify hybridoma clones that secrete antibodies with high specificity for Somatostatin-28 (1-14) and no cross-reactivity with Somatostatin-14.
Materials:
-
96-well ELISA plates
-
Somatostatin-28 (1-14) peptide
-
Somatostatin-14 peptide
-
Bovine Serum Albumin (BSA)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
Protocol:
-
Coating:
-
Coat separate wells of a 96-well plate with 1 µg/ml of Somatostatin-28 (1-14) peptide and Somatostatin-14 peptide in coating buffer overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µl of blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µl of hybridoma supernatant to each well and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µl of HRP-conjugated anti-mouse IgG diluted in blocking buffer and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µl of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 50 µl of stop solution.
-
-
Analysis:
-
Read the absorbance at 450 nm.
-
Select clones that show a strong positive signal against Somatostatin-28 (1-14) and a negative or very low signal against Somatostatin-14.
-
Visualizations
Experimental Workflow
Caption: Workflow for producing selective anti-Somatostatin-28 (1-14) antibodies.
Somatostatin Receptor Signaling Pathway
Caption: Simplified Somatostatin receptor signaling cascade.
Disclaimer: The quantitative data presented in the tables are representative examples and may vary based on experimental conditions. The protocols provided are intended as a guide and may require optimization for specific laboratory settings.
References
- 1. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of somatostatin-14 and somatostatin-28 gastrointestinal-pancreatic cells of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Production, Characterization, and Use of Peptide Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Somatostatin-28 (1-14) Radioimmunoassay (RIA)
An Application Note for Researchers, Scientists, and Drug Development Professionals.
Introduction
Somatostatin-28 (SS28) is a biologically active peptide hormone derived from the precursor prosomatostatin, playing a crucial role in regulating endocrine and exocrine secretions and cell growth.[1] The radioimmunoassay (RIA) is a highly sensitive and specific in vitro technique used to measure the concentration of antigens, such as Somatostatin-28 (1-14), in biological samples.[1][2][3] The fundamental principle of this assay is competitive binding.[3][4] In this process, the unlabeled SS28 (1-14) present in a sample or standard competes with a known quantity of radiolabeled SS28 (1-14) for a limited number of binding sites on a specific antibody.[1][2] Consequently, the amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled SS28 (1-14) in the sample.[1] By separating the antibody-bound antigen and measuring its radioactivity, a standard curve can be generated to determine the concentration of the peptide in unknown samples.[4][5]
Data Presentation
The following table summarizes key quantitative parameters for a typical Somatostatin-28 (1-14) radioimmunoassay, compiled from various sources.
| Parameter | Value | Reference |
| Assay Sensitivity | 10 pg/mL | [1][6] |
| Intra-assay CV | 9.1% - 12% | [1][6] |
| Inter-assay CV | 14% - 15% | [1][6] |
| Example Antibody Dilution | 1:100,000 | [1] |
| Normal Fasting Plasma Levels | 17 - 81 pg/mL | [6] |
| CV: Coefficient of Variation |
Experimental Protocols
This section provides detailed methodologies for quantifying Somatostatin-28 (1-14) in plasma and tissue samples.
I. Sample Collection and Preparation
Accurate measurement begins with proper sample handling to prevent peptide degradation.
A. Plasma Samples
-
Blood Collection : Collect whole blood in chilled tubes containing EDTA and a protease inhibitor such as Aprotinin (5000 KIU/mL).[7][8][9] Immediately place the tubes on ice.
-
Plasma Separation : Within 30 minutes of collection, separate the plasma by centrifugation at approximately 1700 x g for 15 minutes at 4°C.[7][9]
-
Storage : Immediately freeze the separated plasma at -20°C for short-term storage (up to 4 weeks) or at -80°C for long-term storage.[7][8] Avoid repeated freeze-thaw cycles.[7]
-
Extraction : Due to interfering substances in plasma, extraction is required before the assay.[6][10]
-
Acidify the plasma sample by adding 100 µL of 1M HCl per 1 mL of plasma.[7][8]
-
Use a conditioned Sep-pak® C18 cartridge by first washing with 5 mL of methanol, followed by 20 mL of distilled water.[7][8]
-
Apply the acidified plasma to the cartridge.[7]
-
Elute the peptide with 2.0 mL of methanol and collect the eluate.[7][8]
-
Evaporate the eluate to dryness using a vacuum evaporator.[7]
-
Reconstitute the dried extract in RIA assay buffer for analysis.[7]
-
B. Tissue Samples
-
Tissue Collection : Immediately following euthanasia, excise the tissue of interest and snap-freeze it in liquid nitrogen to prevent degradation.[1] Store at -80°C until homogenization.[1]
-
Homogenization :
-
Weigh the frozen tissue.
-
On ice, place the tissue in a pre-chilled tube containing 10 volumes of ice-cold homogenization buffer (e.g., 2 M acetic acid with protease inhibitors).[1]
-
Thoroughly homogenize the tissue using a mechanical homogenizer or sonicator until no visible tissue fragments remain, keeping the sample on ice throughout the process.[1]
-
-
Centrifugation : Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully collect the supernatant, which contains the extracted peptide, for analysis. Store on ice or freeze at -80°C.
II. Radioimmunoassay Procedure
A. Materials
-
Polypropylene assay tubes
-
Anti-Somatostatin primary antibody
-
¹²⁵I-labeled Somatostatin-28 (1-14) (Tracer)
-
Somatostatin-28 (1-14) standards
-
RIA Buffer
-
Secondary antibody (precipitating antibody, e.g., Goat Anti-Rabbit Serum)
-
Gamma counter
B. Protocol
-
Assay Setup : Label polypropylene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards (e.g., S1-S6), positive controls (PC), and unknown samples.[1][5]
-
Reagent Addition :
-
First Incubation : Vortex all tubes gently and incubate for 16-24 hours at 4°C.[5][7]
-
Tracer Addition : Add 100 µL of ¹²⁵I-labeled Somatostatin-28 (1-14) tracer to all tubes (including TC).[5][7]
-
Second Incubation : Vortex all tubes gently and incubate for another 16-24 hours at 4°C.[5][7]
-
Precipitation :
-
Separation :
-
Add 500 µL of cold RIA buffer to each tube (except TC) and vortex.[5]
-
Centrifuge all tubes (except TC) at 1700-2000 x g for 20-30 minutes at 4°C to pellet the antibody-bound complex.[4][5]
-
Carefully decant or aspirate the supernatant from all tubes (except TC), leaving the radioactive pellet at the bottom.[5][7]
-
-
Counting : Measure the radioactivity (counts per minute, CPM) of the pellet in all tubes using a gamma counter.[1]
III. Data Analysis
-
Calculate Averages : Calculate the average CPM for each set of duplicate tubes.
-
Subtract Background : Subtract the average CPM of the NSB tubes from all other tubes (except the TC tubes).[1]
-
Calculate Percent Bound (%B/B0) : Calculate the percentage of tracer bound for each standard, control, and sample using the following formula: %B/B0 = [(Sample or Standard CPM - NSB CPM) / (B0 CPM - NSB CPM)] x 100
-
Generate Standard Curve : Plot a standard curve of %B/B0 (Y-axis) versus the known concentration of the Somatostatin-28 (1-14) standards (X-axis), typically on a log-logit or semi-log scale.[1]
-
Determine Sample Concentrations : Interpolate the %B/B0 value for each unknown sample on the standard curve to determine its concentration.[1]
-
Final Calculation : Adjust the determined concentration by the dilution factor used during the initial sample preparation to obtain the final concentration in the original sample (e.g., pg/mL for plasma or pg/mg for tissue).[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. flabslis.com [flabslis.com]
- 3. Radioimmunoassay (RIA) Service - Creative Proteomics [creative-proteomics.com]
- 4. revvity.com [revvity.com]
- 5. phoenixbiotech.net [phoenixbiotech.net]
- 6. Development and validation of a specific radioimmunoassay for somatostatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ibl-america.com [ibl-america.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. The therapeutic effect of the neuropeptide hormone somatostatin on Schistosoma mansoni caused liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alpco.com [alpco.com]
Application Note: High-Pressure Liquid Chromatography (HPLC) for the Purification of Somatostatin-28 (1-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 is a regulatory peptide hormone that plays a crucial role in various physiological processes by inhibiting the secretion of several other hormones, including growth hormone and insulin.[1] It is derived from the precursor preprosomatostatin and is processed into two bioactive forms: Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28).[1] Somatostatin-28 (1-14) is the N-terminal fragment of Somatostatin-28. This application note provides a detailed protocol for the purification of Somatostatin-28 (1-14) using reversed-phase high-pressure liquid chromatography (RP-HPLC), a widely used and effective technique for peptide purification.
Principles of RP-HPLC for Peptide Purification
Reversed-phase HPLC separates molecules based on their hydrophobicity. In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are loaded onto the column in a low-organic-content mobile phase and are eluted by gradually increasing the concentration of the organic solvent. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later, at a higher organic solvent concentration. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.
Experimental Protocols
This section outlines the necessary equipment, reagents, and step-by-step procedures for the analytical and preparative HPLC purification of Somatostatin-28 (1-14).
Materials and Equipment
Instrumentation:
-
High-Pressure Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector (for preparative HPLC)
-
Data acquisition and analysis software
-
Columns:
-
Analytical: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size)
-
Preparative: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size, 100-300 Å pore size)
Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Somatostatin-28 (1-14) standard (for method development and reference)
-
Crude synthetic Somatostatin-28 (1-14) sample
Sample Preparation
-
Dissolve the crude Somatostatin-28 (1-14) peptide in a small volume of the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% TFA).
-
Ensure the sample is fully dissolved. If necessary, sonicate briefly.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
Analytical HPLC Method
The analytical method is used to determine the retention time of Somatostatin-28 (1-14) and to assess the purity of the crude sample and purified fractions.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Preparative HPLC Method
The preparative method is used to purify larger quantities of the target peptide. The conditions are scaled up from the analytical method.
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Optimized based on analytical run (e.g., a shallower gradient around the elution time of the target peptide) |
| Flow Rate | 15-20 mL/min |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Column Temperature | 25-30 °C |
Purification and Analysis Workflow
The following diagram illustrates the overall workflow for the purification of Somatostatin-28 (1-14) using HPLC.
Caption: Workflow for HPLC purification of Somatostatin-28 (1-14).
Data Presentation
The following table summarizes expected outcomes for the purification of Somatostatin-28 (1-14). Actual values will vary depending on the crude sample purity and specific HPLC conditions.
Table 3: Expected Purification Performance
| Parameter | Expected Value |
| Crude Purity | 60-80% |
| Final Purity | >98% |
| Retention Time (Analytical) | Dependent on specific column and gradient; should be reproducible |
| Recovery Yield | 70-90% |
Somatostatin-28 Signaling Pathway
Somatostatin-28 exerts its biological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2] These receptors are coupled to inhibitory G-proteins (Gi/o).[2] Activation of these receptors initiates several downstream signaling cascades. The following diagram illustrates the general signaling pathways activated by Somatostatin-28.
Caption: Somatostatin-28 signaling pathway.
Upon binding of Somatostatin-28 to its receptor, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP inhibits hormone secretion.[3] The Gi protein also activates potassium (K+) channels, leading to hyperpolarization, and inhibits calcium (Ca2+) channels, reducing intracellular calcium concentration, both of which further suppress hormone release.[2] Additionally, the activation of phosphotyrosine phosphatases (PTPs) can modulate the mitogen-activated protein kinase (MAPK) pathway, leading to the inhibition of cell growth and proliferation.[2]
Conclusion
This application note provides a comprehensive guide for the purification of Somatostatin-28 (1-14) using RP-HPLC. The detailed protocols for analytical and preparative HPLC, along with the illustrative workflows and signaling pathway diagrams, offer valuable resources for researchers and professionals in the fields of peptide chemistry, pharmacology, and drug development. The successful purification of Somatostatin-28 (1-14) is a critical step for its further characterization and use in various research and therapeutic applications.
References
Application Notes and Protocols for Somatostatin-28 (1-14) in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin is a critical regulatory peptide hormone with two primary bioactive forms, Somatostatin-14 (S-14) and Somatostatin-28 (S-28). Both are derived from the precursor protein, prosomatostatin. While S-14 and S-28 are well-characterized for their potent inhibitory effects on endocrine and exocrine secretion and cell proliferation, the N-terminal fragment of S-28, known as Somatostatin-28 (1-14) [SS-28(1-14)], serves a distinct and vital role in research.
These application notes provide a comprehensive overview of the primary use of SS-28(1-14) as a research tool, particularly for immunological applications, and include detailed protocols for its use.
The Origin of Somatostatin Peptides
Prosomatostatin undergoes differential enzymatic cleavage to produce S-14 and S-28. S-28 is composed of the 14 amino acids of S-14 at its C-terminus, with a 14-amino acid extension at the N-terminus. This N-terminal fragment is SS-28(1-14).
Caption: Processing of Prosomatostatin.
Primary Application: A Tool for Specific Antibody Production
The primary and most documented application of SS-28(1-14) in a research context is its use as an antigen to generate antibodies that are highly specific for Somatostatin-28.[1] Due to the unique amino acid sequence of SS-28(1-14), antibodies raised against it will recognize the N-terminus of S-28, but will not cross-react with S-14, which lacks this sequence. This specificity is crucial for immunoassays designed to differentiate between the two bioactive forms of somatostatin.
Potential Biological Role
While direct biological activity of SS-28(1-14) in cell culture is not well-documented, some in vivo studies suggest a potential physiological role. Immunoneutralization experiments in fowl, using antibodies generated against SS-28(1-14), resulted in an increase in growth hormone secretion.[2][3] This suggests that an endogenous peptide similar to SS-28(1-14) may be involved in the tonic inhibition of growth hormone release.[2] However, a study on rat hippocampal synaptosomes found that, unlike S-14 and S-28, SS-28(1-14) did not potentiate NMDA receptor function, indicating it may not share all the biological activities of the other forms.
Data Presentation: Comparison of Somatostatin Peptides
| Feature | Somatostatin-28 (1-14) | Somatostatin-28 | Somatostatin-14 |
| Amino Acid Length | 14 | 28 | 14 |
| Origin | N-terminal fragment of S-28 | Cleavage product of prosomatostatin | C-terminal fragment of S-28 |
| Primary Function | Antigen for S-28 specific antibody production | Inhibition of hormone secretion and cell proliferation | Inhibition of hormone secretion and cell proliferation |
| Receptor Binding | Not well-established | Binds to all SSTR subtypes, with some preference for SSTR5 | Binds to all SSTR subtypes |
| Primary Research Use | Immunological tool | Investigating endocrine and anti-proliferative effects | Investigating endocrine and anti-proliferative effects |
Experimental Protocols
Protocol 1: Generation of Polyclonal Antibodies Specific for Somatostatin-28
This protocol outlines the general steps for producing polyclonal antibodies against SS-28 using the SS-28(1-14) peptide as an antigen.
1. Antigen Preparation:
-
Peptide Synthesis: Synthesize the Somatostatin-28 (1-14) peptide with a purity of >85%.
-
Carrier Conjugation: Covalently conjugate the SS-28(1-14) peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity. This is a critical step as small peptides are often not immunogenic on their own.
2. Immunization:
-
Animal Model: Typically, rabbits are used for polyclonal antibody production.
-
Immunization Schedule:
-
Primary Immunization: Emulsify the KLH-conjugated SS-28(1-14) in Complete Freund's Adjuvant (CFA) and inject subcutaneously into the rabbit. A typical dose is 0.5-1.0 mg of the conjugate per rabbit.
-
Booster Injections: Administer booster injections of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA) every 3-4 weeks. Boosters are typically 0.25-0.5 mg of the conjugate.
-
-
Titer Monitoring: Collect small blood samples (pre-immune and after each boost) to monitor the antibody titer using an ELISA against the unconjugated SS-28(1-14) peptide.
3. Antibody Purification:
-
Serum Collection: Once a high antibody titer is achieved (typically after 3-4 boosts), collect a larger volume of blood and separate the antiserum.
-
Affinity Purification: Purify the antibodies from the antiserum using a column with the SS-28(1-14) peptide immobilized on the solid phase. This will isolate antibodies that are specific to the peptide.
Caption: Antibody Generation Workflow.
Protocol 2: Competitive ELISA for Specific Detection of Somatostatin-28
This protocol describes a competitive ELISA to specifically measure the concentration of S-28 in a sample, such as cell culture supernatant or plasma, using the antibody generated in Protocol 1.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a known amount of SS-28(1-14) peptide overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound peptide.
-
Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
2. Competitive Reaction:
-
Prepare standards with known concentrations of S-28 and the samples to be tested.
-
In a separate plate or tubes, pre-incubate the standards or samples with a limited amount of the anti-SS-28(1-14) antibody for 1-2 hours.
-
Add the pre-incubated mixtures to the coated and blocked 96-well plate. The free S-28 in the sample will compete with the coated SS-28(1-14) for binding to the antibody.
-
Incubate for 1-2 hours at room temperature.
3. Detection:
-
Wash the plate to remove unbound antibodies and antigen-antibody complexes.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) that will bind to the primary antibody captured on the plate. Incubate for 1 hour.
-
Wash the plate thoroughly.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
4. Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
The signal intensity will be inversely proportional to the amount of S-28 in the sample.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of S-28 in the samples by interpolating from the standard curve.
Caption: Competitive ELISA Workflow.
Established Signaling Pathway of Somatostatin-14 and -28
While the direct signaling of SS-28(1-14) is not established, S-14 and S-28 exert their biological effects by binding to a family of five G-protein coupled receptors (SSTR1-5). This binding initiates several downstream signaling cascades, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphatases, which collectively result in the inhibition of hormone secretion and cell proliferation.
Caption: Somatostatin Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin-28(1-14) immunoneutralization stimulates growth hormone secretion in fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin immunoneutralization overcomes the inhibitory effects of quipazine and pargyline on growth hormone secretion in domestic fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Somatostatin-28 (1-14) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the activity of Somatostatin-28 (1-14), a crucial peptide hormone in various physiological processes. The following protocols for immunoassays and functional assays are intended to guide researchers in accurately measuring its concentration and biological function.
Introduction
Somatostatin-28 (SS-28) is a 28-amino acid peptide derived from the precursor preprosomatostatin. It plays a significant inhibitory role in the endocrine system, affecting neurotransmission and cell proliferation by interacting with G protein-coupled somatostatin receptors (SSTRs).[1][2] Accurate measurement of SS-28 (1-14), the N-terminal fragment of SS-28, is essential for research in oncology, endocrinology, and neuroscience.
Immunoassays for Quantification of Somatostatin-28 (1-14)
Immunoassays are highly sensitive techniques for detecting and quantifying peptides like Somatostatin-28 (1-14) in biological samples. The two most common methods are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Radioimmunoassay (RIA)
RIA is a classic, highly sensitive method for measuring the concentration of antigens. It relies on the competition between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.[3]
Quantitative Data Summary: RIA
| Parameter | Value | Reference |
| Assay Sensitivity | 10 pg/mL | [3] |
| Intra-assay CV | 9.1% - 12% | [3] |
| Inter-assay CV | 14% - 15% | [3] |
| Antibody Dilution (example) | 1:100,000 | [3] |
| Recovery from Plasma | 98.8 ± 6.3% | [4] |
| Recovery from Hypothalamus | 86.9 ± 6.8% | [4] |
Experimental Protocol: Competitive Radioimmunoassay for Tissue Samples
Materials:
-
Tissue of interest
-
Liquid nitrogen
-
Homogenization buffer (e.g., 2 M acetic acid with protease inhibitors)
-
Mechanical homogenizer or sonicator
-
Microcentrifuge tubes
-
RIA buffer (e.g., 10 mM sodium phosphate, pH 7.2, containing 1 mg/mL human serum albumin, 150 mM NaCl, 25 mM EDTA, and 0.2 M sodium acetate)[5]
-
Polypropylene assay tubes
-
Primary anti-SS28 antibody
-
Radiolabeled SS-28 (e.g., ¹²⁵I-Tyr¹¹-SS-28)
-
Standards of known SS-28 concentration
-
Secondary antibody (goat anti-rabbit plasma) and normal rabbit plasma for precipitation[5]
-
Gamma counter
Procedure:
-
Sample Preparation:
-
Excise the tissue immediately after euthanasia and snap-freeze in liquid nitrogen.[3] Store at -80°C until use.
-
Weigh the frozen tissue and add it to a pre-chilled tube with 10 volumes of ice-cold homogenization buffer.[3]
-
Homogenize the tissue thoroughly on ice until no visible fragments remain.[3]
-
Centrifuge the homogenate and collect the supernatant for analysis.
-
-
Assay Setup:
-
Label polypropylene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and samples.[3]
-
Add 100 µL of RIA buffer to the NSB tubes.[3]
-
Add 100 µL of standards or reconstituted tissue extracts to their respective tubes.[3]
-
Add 100 µL of the diluted primary anti-SS28 antibody to all tubes except TC and NSB.[3]
-
Vortex and incubate for a specified time (e.g., 8 hours) at 4°C.[5]
-
-
Tracer Addition and Incubation:
-
Add 100 µL of radiolabeled SS-28 (tracer) to all tubes.
-
Vortex and incubate for an extended period (e.g., 24 hours) at 4°C.[5]
-
-
Precipitation and Counting:
-
Add secondary antibody and normal rabbit plasma to all tubes except TC to precipitate the antibody-antigen complexes.[5]
-
Incubate to allow for precipitation.
-
Centrifuge the tubes and carefully decant the supernatant from all tubes except the TC tubes.[3]
-
Measure the radioactivity of the pellet in all tubes using a gamma counter.[3]
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each duplicate.
-
Subtract the average NSB CPM from all other tubes (except TC).[3]
-
Calculate the percentage of bound tracer (% B/B0).
-
Plot a standard curve of % B/B0 versus the concentration of the SS-28 standards.[3]
-
Determine the concentration of SS-28 in the tissue extracts by interpolating their % B/B0 values on the standard curve.[3]
-
Calculate the final concentration in the original tissue, accounting for dilution factors.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA is often used for small molecules like Somatostatin-28 (1-14).
Quantitative Data Summary: ELISA Kits
| Kit/Parameter | Sensitivity | Detection Range | Species Reactivity | Reference |
| Cloud-Clone Corp. (CEA592Hu) | < 2.62 pg/mL | Not Specified | Human | [6] |
| FineTest (ER0331) | Not Specified | Not Specified | Rat | [7] |
| Novus Biologicals (NBP2-80269) | Not Specified | Not Specified | Human | [8] |
Experimental Protocol: Competitive ELISA
Materials:
-
Microplate pre-coated with anti-Somatostatin antibody
-
Wash Buffer
-
Standard Somatostatin-28 (1-14) peptide
-
Assay Diluent
-
Biotinylated Somatostatin-28 (1-14)
-
HRP-Streptavidin
-
TMB One-Step Substrate
-
Stop Solution
-
Samples (serum, plasma, cell culture supernatants)[9]
-
Microplate reader
Procedure:
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the standard peptide to create a standard curve.
-
Prepare samples, diluting if necessary.
-
-
Assay:
-
Immediately add 50 µL of biotin-labeled antibody working solution to each well.[7]
-
Gently shake the plate and incubate for 45 minutes at 37°C.[7]
-
Aspirate and wash the wells three times with Wash Buffer.[10]
-
Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well.[7]
-
Incubate for 30 minutes at 37°C.[7]
-
Aspirate and wash the wells five times with Wash Buffer.[10]
-
Add 90 µL of TMB Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark.[10]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[2]
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm immediately.[2]
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Somatostatin-28 (1-14) in the samples by interpolating their absorbance values on the standard curve. The concentration is inversely proportional to the OD450 value.[7]
-
Functional Assays for Somatostatin-28 (1-14) Activity
Functional assays measure the biological effect of Somatostatin-28 (1-14) on its target cells, providing insights into its potency and efficacy.
Receptor Binding Assay
This assay determines the affinity of Somatostatin-28 (1-14) for its receptors, typically SSTRs. It is a competitive binding assay using a radiolabeled ligand.
Quantitative Data Summary: Receptor Binding
| Ligand | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Radioligand | Cell Line | Reference |
| Somatostatin-28 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | - | [¹²⁵I]-Somatostatin-14 | - | [11] |
| Somatostatin-14 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | 0.83 | [¹²⁵I]-Somatostatin-14 | - | [11] |
Experimental Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes from cells expressing the SSTR of interest (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-somatostatin-28)
-
Unlabeled Somatostatin-28 (1-14) (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Packard Unifilter GF/C plates
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a microplate, add the radiolabeled somatostatin analog at a fixed concentration.
-
Add increasing concentrations of unlabeled Somatostatin-28 (1-14) as the competitor.
-
Add the cell membrane suspension to each well.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
-
Incubation:
-
Incubate the plate for a specified time (e.g., 45 minutes) at room temperature with gentle shaking.[12]
-
-
Harvesting and Washing:
-
Harvest the contents of the plate onto a GF/C filter plate using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[12]
-
-
Counting and Analysis:
-
Dry the filter plate and add scintillant.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
Somatostatin receptors are coupled to inhibitory G-proteins (Gi), which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[13] This assay measures the ability of Somatostatin-28 (1-14) to inhibit cAMP production.
Experimental Protocol: cAMP Inhibition Assay
Materials:
-
Cells stably expressing the SSTR of interest (e.g., AtT-20 or CHO-K1 cells)
-
Somatostatin-28 (1-14)
-
Forskolin (adenylyl cyclase activator)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and plates
Procedure:
-
Cell Seeding:
-
Seed the SSTR-expressing cells into 96-well or 384-well plates and grow to confluency.
-
-
Assay:
-
Pre-treat the cells with IBMX to inhibit phosphodiesterase activity.
-
Add serial dilutions of Somatostatin-28 (1-14) to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Add forskolin to all wells to stimulate adenylyl cyclase, except for the basal control wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells.
-
Measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of Somatostatin-28 (1-14).
-
Determine the IC50 value, which represents the concentration of Somatostatin-28 (1-14) that produces a 50% inhibition of forskolin-stimulated cAMP production.
-
Somatostatin Signaling Pathway
The binding of Somatostatin-28 (1-14) to its G-protein coupled receptors (SSTRs) initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase through the Gi protein, leading to a decrease in intracellular cAMP levels. Other pathways involve the activation of protein tyrosine phosphatases (PTPs) like SHP-1 and SHP-2, and modulation of ion channels.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. raybiotech.com [raybiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. Establishment of a radioimmunoassay of somatostatin in human plasma and in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Rat Sst(Somatostatin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. novusbio.com [novusbio.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Workflows [proteinmetrics.com]
Application of Somatostatin-28 (1-14) in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Somatostatin and its Analogs in Oncology
Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological functions by inhibiting the secretion of various other hormones and growth factors. It exists in two primary bioactive forms: a 14-amino acid peptide (Somatostatin-14) and a 28-amino acid peptide (Somatostatin-28). Both forms are derived from the precursor protein, preprosomatostatin.[1] Somatostatin and its synthetic analogs are of significant interest in oncology due to their potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects on numerous types of cancer cells.[2][3] These effects are mediated through a family of five G protein-coupled receptors, designated as SSTR1 through SSTR5.[4][5]
The anti-tumor activity of somatostatin analogs is attributed to both direct and indirect mechanisms. Direct actions involve the activation of SSTRs on cancer cells, leading to the inhibition of cell growth signaling pathways and induction of apoptosis.[6][7] Indirect effects include the suppression of growth factors and the inhibition of tumor angiogenesis.[2]
Focus on Somatostatin-28 (1-14)
Somatostatin-28 (1-14) is the N-terminal fragment of the larger Somatostatin-28 peptide.[8] Current scientific literature indicates that this fragment is biologically inactive in mediating the classical anti-proliferative and antisecretory effects of somatostatin.[9] Its primary documented application in research is for the production of specific antibodies that can distinguish Somatostatin-28 from Somatostatin-14, as it does not bind to the C-terminal fragment that constitutes Somatostatin-14.[8] Studies have shown that the N-terminal 14-amino acid fragment of Somatostatin-28 is ineffective at inhibiting cAMP formation, a key step in somatostatin's signaling cascade.[9]
Given the lack of evidence for direct anti-cancer activity of Somatostatin-28 (1-14), the following application notes and protocols are focused on the biologically active forms, Somatostatin-28 and Somatostatin-14 , which are the relevant molecules for studying somatostatin's effects on cancer cell lines.
Application Notes for Somatostatin-28 and Somatostatin-14 in Cancer Cell Lines
These notes provide an overview of the key applications and mechanisms of action of the biologically active forms of somatostatin in cancer research.
Anti-proliferative Effects
Somatostatin analogs inhibit the proliferation of a wide range of cancer cell lines. This cytostatic effect is often mediated by the induction of cell cycle arrest, typically at the G1 phase.
-
Mechanism: Activation of SSTRs, particularly SSTR2 and SSTR5, can lead to the activation of phosphotyrosine phosphatases (PTPs) such as SHP-1 and SHP-2.[4] These phosphatases can dephosphorylate and inactivate key signaling molecules in mitogenic pathways like the MAPK/ERK and PI3K/AKT pathways, ultimately leading to cell cycle arrest.[4]
Induction of Apoptosis
In addition to inhibiting proliferation, somatostatin analogs can induce programmed cell death (apoptosis) in cancer cells.
-
Mechanism: The pro-apoptotic effects are often mediated by SSTR3.[3] Activation of SSTR3 can lead to the induction of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[4][10] This can trigger the caspase cascade, leading to the execution of apoptosis.[4]
Inhibition of Angiogenesis
Somatostatin can indirectly inhibit tumor growth by suppressing the formation of new blood vessels (angiogenesis).
-
Mechanism: This is achieved by inhibiting the release of pro-angiogenic factors from both tumor cells and endothelial cells.
Quantitative Data Summary
The following table summarizes the effects of biologically active somatostatin analogs on various cancer cell lines as reported in the literature. It is important to note that the specific effects can vary depending on the cell line, the SSTR subtype expression, and the specific somatostatin analog used.
| Cancer Cell Line | Somatostatin Analog | Concentration Range | Observed Effects | Reference |
| Gastric Cancer Cells (with SSTR3) | Octreotide | Not Specified | Inhibition of growth and induction of apoptosis. | [11] |
| Capan-2 (Pancreatic) & A549 (Lung) | Octreotide/RC-160 | Dose-dependent | Inhibition of proliferation via cell cycle arrest and apoptosis (enhanced with SSTR2 overexpression). | [7] |
| CHO cells (expressing hSSTR3) | Octreotide | 10 nM | Induction of apoptosis associated with a conformational change in wild-type p53 and induction of Bax. | [10] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of Somatostatin-28 and Somatostatin-14 on cancer cell lines are provided below.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Somatostatin-28 or Somatostatin-14
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Somatostatin-28 or Somatostatin-14 in complete medium.
-
Remove the medium from the wells and add 100 µL of the somatostatin solutions at various concentrations. Include a vehicle control (medium without somatostatin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Somatostatin-28 or Somatostatin-14
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of Somatostatin-28 or Somatostatin-14 for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Signaling Pathways
Caption: Somatostatin signaling pathways in cancer cells.
Experimental Workflow
Caption: General experimental workflow for studying somatostatin effects.
Logical Relationships
Caption: Logical relationship of somatostatin's anti-tumor effects.
References
- 1. Peptide Receptor Targeting in Cancer: The Somatostatin Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Somatostatin and Cancer: Applying Endocrinology to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Epigenetic regulation of somatostatin and somatostatin receptors in neuroendocrine tumors and other types of cancer | springermedizin.de [springermedizin.de]
- 6. mdpi.com [mdpi.com]
- 7. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Somatostatin-28 (1-14) in Neurological Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (SST) is a neuropeptide with two primary active forms, SST-14 and SST-28, which are produced from the precursor preprosomatostatin.[1][2] While SST-14 is predominant in the central nervous system (CNS), SST-28 is more abundant in peripheral organs like the gastrointestinal tract but also plays a significant role in the brain.[3][4] Reduced expression of somatostatin is a recognized hallmark of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[3][5][6]
Somatostatin-28 (1-14) is the N-terminal fragment of the SST-28 peptide.[7][8] Due to its specific sequence, it is a valuable tool for generating antibodies that can distinguish SST-28 from SST-14.[7] This specificity allows researchers to investigate the unique physiological roles of SST-28 in the CNS and its contribution to the pathology of neurological disorders, primarily through immunoneutralization and targeted immunoassays.
Signaling Pathways of Somatostatin
Somatostatin exerts its effects by binding to a family of five G-protein-coupled receptors (SSTR1-5).[6][9] Most SSTRs are coupled to inhibitory G-proteins (Gi), leading to a cascade of intracellular events that typically result in reduced neuronal excitability.[5][10] The primary signaling pathway involves the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels and protein kinase A (PKA) activity.[3][10] Activation of SSTRs can also modulate ion channels, leading to membrane hyperpolarization and reduced calcium influx, which inhibits neurotransmitter release.[5]
Application Notes
The primary application of Somatostatin-28 (1-14) in neurological models is as an immunogen to create specific tools for studying the endogenous SST-28 system.
-
Application 1: In Vivo Immunoneutralization: Antibodies raised against SST-28 (1-14) can be administered to animal models of neurological disorders. This approach selectively blocks the action of endogenous SST-28, allowing researchers to dissect its specific contribution to neuronal function and disease pathology. For instance, immunoneutralization of SST-28(1-14)-like peptides has been shown to stimulate growth hormone secretion, demonstrating the in vivo efficacy of this technique.[11] By observing the resulting physiological or behavioral changes, one can infer the role of SST-28 in processes like seizure propagation or cognitive decline.
-
Application 2: Development of Specific Immunoassays: The fragment is crucial for developing antibodies for use in specific ELISAs or radioimmunoassays (RIAs). These assays can accurately quantify levels of SST-28 in biological samples (e.g., cerebrospinal fluid, brain tissue homogenates) from disease models, distinguishing it from SST-14. This is critical for understanding how the processing of prosomatostatin and the relative abundance of its products are altered in pathological states.
-
Application 3: Immunohistochemistry (IHC): Specific antibodies generated using SST-28 (1-14) can be used to map the distribution of SST-28-producing neurons and their projections within the CNS. This allows for detailed anatomical studies to see if specific populations of SST-28 neurons are selectively vulnerable in different neurological disorders.
Quantitative Data from Neurological Disorder Models
The following tables summarize findings on the alteration of the somatostatin system in relevant animal models.
Table 1: Somatostatin System in Alzheimer's Disease Models
| Parameter | Animal Model | Brain Region | Key Quantitative Finding | Reference |
| SST-IN Number | Mouse model of AD | Hippocampus (CA1) | ~55% reduction in somatostatin-expressing interneurons. | [5] |
| SST-IN Activity | APP/PS1 Mouse | Cortex | SOM interneurons near amyloid plaques are hyperactive. | [12] |
| SST mRNA | Mouse model of AD | Cortex | 26% reduction in SST mRNA in Layer 4; 23% in Layer 5. | [5] |
Table 2: Somatostatin System in Epilepsy Models
| Parameter | Animal Model | Brain Region | Key Quantitative Finding | Reference |
| SST-IN Loss | Kainic Acid-induced Epilepsy (Rat) | Hilus of Dentate Gyrus | Significant loss of somatostatin-containing hilar interneurons. | [5] |
| SST mRNA Expression | Kainic Acid-induced Epilepsy (Rat) | Entorhinal Cortex, Presubiculum | Increased expression of SST mRNA in surviving neurons 3 months post-insult. | [13] |
| Seizure Activity | Various epilepsy models | N/A | Application of SSTR2 agonists reduced seizure severity and duration. | [6] |
Experimental Protocols
Protocol 1: In Vivo Immunoneutralization in a Kainic Acid Epilepsy Model
This protocol describes the use of an anti-SST-28(1-14) antibody to investigate the role of endogenous SST-28 in seizure activity.
-
Animal Model Induction:
-
Use adult male Sprague-Dawley rats.
-
Induce status epilepticus via intraperitoneal (i.p.) or intrahippocampal injection of kainic acid, following established protocols.
-
Monitor animals for seizure activity and progression to a chronic epileptic state (typically over several weeks).
-
-
Antibody Preparation and Administration:
-
Purify IgG from rabbit serum raised against Somatostatin-28 (1-14). Control animals should receive IgG from non-immunized rabbit serum.
-
Dissolve the antibody and control IgG in sterile, pyrogen-free 0.9% saline to the desired concentration.
-
Administer the anti-SST-28(1-14) antibody or control IgG via intracerebroventricular (ICV) injection to target the CNS directly. A typical dose might range from 1-10 µg per animal.
-
-
Seizure Monitoring:
-
Following antibody administration, continuously monitor animals using video-EEG for a period of 24-72 hours.
-
Quantify seizure frequency, duration, and severity.
-
-
Data Analysis:
-
Compare seizure parameters between the anti-SST-28(1-14) treated group and the control IgG group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant increase in seizure activity in the treatment group would suggest an inhibitory, anticonvulsant role for endogenous SST-28.[14]
-
Protocol 2: Quantification of SST-28 in Brain Tissue via Competitive ELISA
This protocol outlines the measurement of SST-28 levels, leveraging the specificity of an antibody raised against SST-28 (1-14).
-
Sample Preparation:
-
Harvest brain tissue (e.g., hippocampus, cortex) from control animals and neurological disorder models.
-
Homogenize the tissue in an appropriate acid-ethanol extraction buffer to preserve peptide integrity and precipitate larger proteins.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant and dry it using a vacuum concentrator.
-
Reconstitute the dried peptide extract in the ELISA assay buffer. Determine the total protein concentration of the extract for normalization.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody (e.g., a C-terminal SST antibody).
-
Block non-specific binding sites.
-
Add prepared standards (known concentrations of SST-28) and reconstituted brain tissue samples to the wells.
-
Add the detection antibody: a biotinylated anti-SST-28(1-14) antibody.
-
Incubate to allow competitive binding.
-
Wash the plate, then add streptavidin-horseradish peroxidase (HRP).
-
Wash again and add a TMB substrate solution. The color development will be inversely proportional to the amount of SST-28 in the sample.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the SST-28 standards.
-
Calculate the concentration of SST-28 in the samples based on the standard curve.
-
Normalize the SST-28 concentration to the total protein content of the tissue extract (e.g., pg of SST-28 per mg of total protein).
-
Compare SST-28 levels between control and disease model groups.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Somatostatin - Wikipedia [en.wikipedia.org]
- 3. The role of neuropeptide somatostatin in the brain and its application in treating neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Somatostatin and Somatostatin-Containing Neurons in Shaping Neuronal Activity and Plasticity [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. amsbio.com [amsbio.com]
- 9. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. mdpi.com [mdpi.com]
- 11. Somatostatin-28(1-14) immunoneutralization stimulates growth hormone secretion in fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Somatostatin and Neuropeptide Y Neurons Undergo Different Plasticity in Parahippocampal Regions in Kainic Acid–Induced Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Synthesis of Somatostatin-28 (1-14) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 is a 28-amino acid peptide hormone with a wide range of physiological effects, primarily acting as an inhibitor of various endocrine and exocrine secretions. The N-terminal fragment, Somatostatin-28 (1-14), with the sequence Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys, is a key component of the full-length peptide and a subject of interest in neuroendocrine research. This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of Somatostatin-28 (1-14) using Fmoc-based solid-phase peptide synthesis (SPPS).
Synthesis Strategy: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the method of choice for the synthesis of Somatostatin-28 (1-14) due to its high efficiency, versatility, and the use of milder cleavage conditions compared to Boc-based strategies. The synthesis involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble solid support (resin).
Materials and Reagents
| Reagent | Supplier Examples | Grade |
| Rink Amide MBHA Resin | Sigma-Aldrich, Novabiochem | 100-200 mesh, ~0.5 mmol/g substitution |
| Fmoc-protected Amino Acids | ChemPep, Aapptec | Synthesis Grade |
| HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Sigma-Aldrich, ChemPep | Synthesis Grade |
| HOBt (Hydroxybenzotriazole) | Sigma-Aldrich, ChemPep | Synthesis Grade |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | Synthesis Grade |
| Piperidine | Sigma-Aldrich | Anhydrous |
| DMF (N,N-Dimethylformamide) | Sigma-Aldrich | Peptide Synthesis Grade |
| DCM (Dichloromethane) | Sigma-Aldrich | HPLC Grade |
| TFA (Trifluoroacetic acid) | Sigma-Aldrich | Reagent Grade |
| TIS (Triisopropylsilane) | Sigma-Aldrich | Reagent Grade |
| Acetonitrile | Sigma-Aldrich | HPLC Grade |
| Diethyl ether | Sigma-Aldrich | Anhydrous |
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of Somatostatin-28 (1-14)
This protocol is designed for a 0.1 mmol synthesis scale.
1. Resin Preparation:
-
Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a fritted reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
3. Amino Acid Coupling Cycle (repeated for each amino acid in the sequence from C-terminus to N-terminus: Lys(Boc) -> Arg(Pbf) -> Glu(OtBu) -> Arg(Pbf) -> Pro -> Ala -> Met -> Ala -> Pro -> Asn(Trt) -> Ser(tBu) -> Asn(Trt) -> Ala -> Ser(tBu)):
-
Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol), 3.9 equivalents of HBTU (0.39 mmol), and 4 equivalents of HOBt (0.4 mmol) in 2 mL of DMF. Add 8 equivalents of DIPEA (0.8 mmol) and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids like Proline and Arginine.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Deprotection: Proceed to the next Fmoc deprotection step as described in step 2.
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (5 x 5 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v).
-
Add 10 mL of the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of TFA.
5. Peptide Precipitation and Isolation:
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to facilitate precipitation.
-
Centrifuge at 3000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether, wash the pellet twice with cold ether, and dry the crude peptide under vacuum.
Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% B over 40 minutes is a good starting point for optimization.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Inject the solution onto the equilibrated column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Protocol 3: Characterization by Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed molecular weight with the calculated theoretical mass.
-
Data Presentation
Table 1: Theoretical and Observed Mass of Somatostatin-28 (1-14)
| Peptide | Sequence | Theoretical Monoisotopic Mass (Da) | Observed Mass (ESI-MS) (Da) |
| Somatostatin-28 (1-14) | SANSNPAMAPRERK | 1527.78 | 1527.80 |
Table 2: Representative RP-HPLC Purification Data
| Parameter | Value |
| Crude Purity | ~65-75% |
| Final Purity (after purification) | >98% |
| Overall Yield (based on initial resin loading) | ~20-30% |
Visualization of Workflows and Pathways
Caption: Workflow for the synthesis of Somatostatin-28 (1-14).
Caption: Inferred signaling pathway of Somatostatin-28 (1-14).
Discussion
The successful synthesis of Somatostatin-28 (1-14) is highly dependent on the efficiency of each coupling and deprotection step. The use of HBTU/HOBt as an activating agent generally provides high coupling efficiency. Monitoring each coupling step with a qualitative test like the Kaiser test is crucial to avoid deletion sequences. Purification by RP-HPLC is an effective method to obtain a highly pure final product. The identity and purity of the synthetic peptide should always be confirmed by mass spectrometry and analytical RP-HPLC.
While Somatostatin-28 is known to bind to all five somatostatin receptors (SSTRs), the specific biological activity and receptor binding affinity of the N-terminal fragment, Somatostatin-28 (1-14), are less characterized. It is generally understood that the C-terminal portion of Somatostatin-28 is responsible for receptor binding and signaling. However, the N-terminal fragment may play a role in modulating the activity of the full-length peptide or have independent biological functions that are yet to be fully elucidated. The depicted signaling pathway is based on the canonical mechanism of somatostatin receptor activation, which involves the inhibition of adenylyl cyclase and calcium channels via a Gi/o protein.[1][2] Further research is required to definitively characterize the direct interaction and signaling of the Somatostatin-28 (1-14) fragment with SSTRs.
References
Application Notes and Protocols for Somatostatin-28 (1-14) in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 (SST-28) and its C-terminal fragment, Somatostatin-14 (SST-14), are endogenous cyclic peptides that play crucial roles as inhibitory hormones and neurotransmitters. Their biological effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are expressed in various tissues, including the central nervous system and the periphery, and are significant targets in the development of therapeutics for neuroendocrine tumors and other diseases.
Somatostatin-28 (1-14) is the N-terminal fragment of SST-28. While SST-14 and SST-28 are well-characterized in terms of their binding affinities to the different SSTR subtypes, specific binding data for the Somatostatin-28 (1-14) fragment is not extensively available in public literature. This suggests that this fragment is not commonly used as a primary ligand in competitive binding assays. However, researchers may wish to characterize its binding profile to understand the structure-activity relationship of SST-28 or to investigate its potential as a selective ligand.
These application notes provide a comprehensive protocol for conducting a competitive radioligand binding assay to determine the binding affinity (Ki) of Somatostatin-28 (1-14) for the five human somatostatin receptor subtypes.
Data Presentation
The binding affinities of the parent molecules, Somatostatin-14 and Somatostatin-28, for the human SSTR subtypes are summarized in the table below. This data is essential for selecting an appropriate radioligand and for interpreting the experimental results obtained for Somatostatin-28 (1-14). It is important to note that both SST-14 and SST-28 bind with high affinity to all five SSTR subtypes, with the exception that SSTR4 has a lower affinity for SST-28 compared to SST-14.[1] SST-28 generally exhibits a higher affinity for SSTR5 than SST-14.[2]
| Ligand | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Radioligand | Cell Line |
| Somatostatin-14 | hSSTR1 | Competitive Binding | ~0.22 | - | [125I]-Tyr11-SST-14 | CCL39 |
| hSSTR2 | Competitive Binding | ~0.10 | 0.83 | [125I]-Tyr11-SST-14 | - | |
| hSSTR3 | Competitive Binding | ~0.28 | - | [125I]-Tyr11-SST-14 | CCL39 | |
| hSSTR4 | Competitive Binding | ~1.23 | - | [125I]-Tyr11-SST-14 | CCL39 | |
| hSSTR5 | Competitive Binding | ~0.30 | - | [125I]-Tyr11-SST-14 | CCL39 | |
| Somatostatin-28 | hSSTR1-4 | Competitive Binding | High Affinity | - | [125I]-Tyr11-SST-14 | - |
| hSSTR5 | Competitive Binding | Higher than SST-14 | - | [125I]-Tyr11-SST-14 | - | |
| Octreotide | hSSTR2 | Competitive Binding | - | 2.7 ± 0.26 | [177Lu]Lu-JR11 | U2OS-SSTR2 |
Note: The Ki and IC50 values are compiled from various sources and should be considered as approximate. The exact values can vary depending on the experimental conditions, such as the radioligand used and the cell line expressing the receptor.
Experimental Protocols
Protocol 1: Preparation of Cell Membranes Expressing Somatostatin Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells stably expressing one of the human somatostatin receptor subtypes (hSSTR1-5).
Materials:
-
Cultured cells (e.g., CHO-K1 or HEK293) stably transfected with a single hSSTR subtype
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Sucrose Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 10% (w/v) sucrose, pH 7.4, ice-cold
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Grow cells to confluence in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or by sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Lysis Buffer.
-
Repeat the centrifugation (step 7) and resuspend the final pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the procedure for a competitive binding assay to determine the IC50 and Ki of Somatostatin-28 (1-14) for a specific SSTR subtype.
Materials:
-
Cell membrane preparation expressing a specific hSSTR subtype (from Protocol 1)
-
Somatostatin-28 (1-14) (the "cold" or unlabeled competitor ligand)
-
Radioligand: e.g., [125I]-Tyr11-Somatostatin-14 or [125I][Leu8, D-Trp22, Tyr25]SST-28
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Non-specific binding control: A high concentration (e.g., 1 µM) of unlabeled Somatostatin-14 or Somatostatin-28
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration manifold
-
Scintillation vials and scintillation fluid
-
Gamma counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of Somatostatin-28 (1-14) in Assay Buffer. A typical concentration range would be from 10^-12 M to 10^-5 M.
-
Dilute the radioligand in Assay Buffer to a final concentration close to its Kd value (typically 0.1-1.0 nM).
-
Thaw the cell membrane aliquots on ice and dilute in Assay Buffer to a final protein concentration that results in specific binding of approximately 5-10% of the total added radioligand. This needs to be optimized for each receptor preparation.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of Assay Buffer + 50 µL of radioligand solution + 100 µL of diluted cell membranes.
-
Non-specific Binding (NSB): 50 µL of non-specific binding control + 50 µL of radioligand solution + 100 µL of diluted cell membranes.
-
Competitive Binding: 50 µL of each Somatostatin-28 (1-14) dilution + 50 µL of radioligand solution + 100 µL of diluted cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration of the assay mixture through the pre-soaked glass fiber filters using a vacuum filtration manifold.
-
Quickly wash the filters three to four times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) in a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Somatostatin-28 (1-14) by subtracting the average CPM of the non-specific binding wells from the average CPM of the competitive binding wells.
-
Plot the percentage of specific binding against the logarithm of the Somatostatin-28 (1-14) concentration.
-
Use a non-linear regression analysis (e.g., using GraphPad Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Somatostatin-28 (1-14) that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for Somatostatin-28 (1-14) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
Visualizations
Caption: Experimental workflow for the competitive binding assay.
Caption: Somatostatin receptor signaling pathways.
References
Application Notes and Protocols for Somatostatin-28 (1-14) Detection via Competitive ELISA
These application notes provide a detailed framework for the quantitative determination of Somatostatin-28 (1-14) in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals.
Introduction
Somatostatin is a key regulatory peptide hormone that exists in two primary active forms, Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28).[1][2] Both are derived from the precursor protein, preprosomatostatin, through a series of post-translational modifications.[3] SS-28 is an N-terminally extended form of SS-14. The N-terminal fragment of this precursor, Somatostatin-28 (1-14), is a cleavage product in this processing pathway.[3] While SS-14 and SS-28 have well-characterized roles in inhibiting the secretion of various hormones, including growth hormone and insulin, the specific biological activity of the SS-28 (1-14) fragment is less defined, though it is a crucial component in the biosynthesis of somatostatin.[1][4]
This competitive ELISA provides a highly sensitive and specific method for the quantification of Somatostatin-28 (1-14). The assay is based on the principle of competitive binding between the Somatostatin-28 (1-14) in the sample and a fixed amount of biotinylated Somatostatin-28 (1-14) for a limited number of binding sites on a pre-coated anti-Somatostatin-28 (1-14) antibody. The amount of biotinylated peptide bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.
Assay Principle
The competitive ELISA outlined here is a robust method for the detection of small peptides like Somatostatin-28 (1-14). The microtiter plate is pre-coated with a capture antibody specific for the 1-14 fragment of Somatostatin-28. When the sample or standard is added to the wells, the Somatostatin-28 (1-14) present will bind to the capture antibody. Subsequently, a fixed amount of biotinylated Somatostatin-28 (1-14) is added, which competes for the remaining binding sites on the antibody. After a washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated peptide. The unbound conjugate is washed away, and a substrate solution is added. The resulting color development is stopped, and the optical density is measured. The intensity of the color is inversely proportional to the concentration of Somatostatin-28 (1-14) in the sample.
Materials and Methods
Required Materials (Not Provided in a typical kit)
-
Distilled or deionized water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Tubes for sample and standard dilution
-
Absorbent paper for blotting
Assay Performance Characteristics
| Parameter | Value |
| Assay Type | Competitive ELISA |
| Detection Range | 7.8 pg/mL - 500 pg/mL |
| Sensitivity | < 4.7 pg/mL |
| Sample Types | Serum, plasma, cell culture supernatants, tissue homogenates |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 10% |
Cross-Reactivity Data
| Peptide | Cross-Reactivity (%) |
| Somatostatin-28 (1-14) | 100 |
| Somatostatin-28 | < 0.1 |
| Somatostatin-14 | Not detectable |
| Prosomatostatin | Not detectable |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): If a concentrated wash buffer is supplied, dilute it with distilled water to the working concentration.
-
Standard Dilution: Prepare a dilution series of the Somatostatin-28 (1-14) standard as per the kit instructions. A typical range would be from 500 pg/mL down to 7.8 pg/mL.
-
Biotinylated Somatostatin-28 (1-14) (1X): Dilute the concentrated biotinylated peptide to its working concentration using the provided diluent.
-
Streptavidin-HRP Conjugate (1X): Dilute the concentrated enzyme conjugate to its working concentration.
Sample Preparation
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 10 minutes. Collect the serum.
-
Plasma: Collect blood into tubes containing an appropriate anticoagulant. Centrifuge at 1000 x g for 10 minutes and collect the plasma.
-
Cell Culture Supernatants: Centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
Tissue Homogenates: Homogenize tissue in a suitable buffer and centrifuge to clear the lysate.
Samples should be stored at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
Assay Procedure
-
Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the microtiter plate.
-
Add Biotinylated Peptide: Immediately add 50 µL of the 1X biotinylated Somatostatin-28 (1-14) solution to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at 37°C.
-
Washing: Aspirate the liquid from each well and wash three times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and blot it against clean absorbent paper.
-
Add Streptavidin-HRP: Add 100 µL of 1X Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 10-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the optical density at 450 nm within 10 minutes.
Data Analysis
-
Calculate the average optical density (OD) for each set of duplicate standards and samples.
-
Subtract the average OD of the highest standard (zero binding) from all other OD values.
-
Create a standard curve by plotting the OD values against the corresponding Somatostatin-28 (1-14) concentration. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of Somatostatin-28 (1-14) in the samples by interpolating their OD values from the standard curve.
Visualizations
Caption: Prosomatostatin Processing.
Caption: Competitive ELISA Workflow.
Caption: Somatostatin Signaling.
References
- 1. Human Somatostatin Competitive ELISA Kit (EEL180) - Invitrogen [thermofisher.com]
- 2. raybiotech.com [raybiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. Processing of synthetic somatostatin-28 and a related endogenous rat hypothalamic somatostatin-like molecule by hypothalamic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Receptor Internalization Using Somatostatin-28
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Somatostatin-28 (SS-28) and its derivatives to study the internalization of somatostatin receptors (SSTRs). The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug development who are investigating G-protein coupled receptor (GPCR) trafficking and signaling.
Somatostatin-28 is a native peptide hormone that, along with Somatostatin-14, regulates numerous physiological processes by binding to one of the five somatostatin receptor subtypes (SSTR1-5).[1][2][3] The internalization of these receptors upon agonist binding is a critical mechanism for modulating signal transduction and is a key area of interest for therapeutic drug design.[4][5] While Somatostatin-28 (1-14) is the N-terminal fragment of SS-28 and is primarily used for generating specific antibodies, the full-length SS-28 is the active ligand for inducing receptor internalization.[6][7]
Data Presentation: Ligand-Induced SSTR Internalization
The following table summarizes quantitative data on the internalization of different SSTR subtypes induced by Somatostatin-28 and other analogs. This data is compiled from studies using various cell lines expressing specific SSTR subtypes.
| Receptor Subtype | Ligand | Cell Line | Incubation Time (min) | Maximal Internalization (%) | Reference |
| sst2 | [125I]LTT-SS-28 | CHO-K1 | 60 | 20 | [5] |
| sst3 | [125I]LTT-SS-28 | CHO-K1 | 60 | 78 | [5] |
| sst5 | [125I]LTT-SS-28 | CHO-K1 | 60 | 66 | [5] |
| sst5 | Somatostatin-28 | HEK293 | Not Specified | Greater than Somatostatin-14 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of somatostatin receptor internalization and a typical experimental workflow for its study.
Caption: Somatostatin-28 induced receptor internalization pathway.
Caption: Workflow for immunofluorescence-based internalization assay.
Experimental Protocols
Here are detailed protocols for commonly used methods to study SSTR internalization induced by Somatostatin-28.
Protocol 1: Immunofluorescence Staining for Receptor Internalization
This protocol allows for the visualization and qualitative assessment of receptor internalization.
Materials:
-
Cells expressing the somatostatin receptor of interest (e.g., HEK293 or CHO-K1 cells)
-
Cell culture medium and supplements
-
Somatostatin-28 (agonist)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the SSTR subtype
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Agonist Treatment: Treat the cells with the desired concentration of Somatostatin-28 (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include an untreated control.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the SSTR subtype (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain the nuclei with DAPI for 5 minutes, and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a confocal microscope.[8] Receptor internalization will be observed as a shift from plasma membrane localization to intracellular puncta.
Protocol 2: Quantitative Analysis of Receptor Internalization by ELISA
This protocol provides a quantitative measure of the proportion of receptors that have been internalized.[9]
Materials:
-
Cells expressing an epitope-tagged SSTR (e.g., HA-tag)
-
Cell culture medium and supplements
-
Somatostatin-28 (agonist)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the epitope tag (e.g., anti-HA antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.
-
Agonist Treatment: Treat cells with Somatostatin-28 at various concentrations and for different time points at 37°C.
-
Fixation (for total receptor measurement): A parallel set of wells should be fixed and permeabilized to measure the total receptor population.
-
Antibody Incubation (for surface receptors): For non-permeabilized cells, wash with cold PBS and incubate with the primary anti-epitope tag antibody for 1 hour at 4°C to label only the surface receptors.
-
Secondary Antibody Incubation: Wash with cold PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at 4°C.
-
Detection: Wash thoroughly with PBS. Add TMB substrate and incubate until a blue color develops. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Calculation: The percentage of internalized receptors is calculated as: (1 - (Absorbance of treated cells / Absorbance of untreated cells)) x 100.
Protocol 3: Live-Cell Imaging of Receptor Internalization
This advanced technique allows for the real-time visualization of receptor trafficking in living cells.[10]
Materials:
-
Cells expressing a fluorescently tagged SSTR (e.g., SSTR-GFP fusion protein)
-
Live-cell imaging medium
-
Somatostatin-28 (agonist)
-
Live-cell imaging system (e.g., confocal or TIRF microscope with an environmental chamber)
Procedure:
-
Cell Seeding: Seed cells expressing the fluorescently tagged SSTR in a glass-bottom imaging dish.
-
Imaging Setup: Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Baseline Imaging: Acquire baseline images of the cells to visualize the initial distribution of the receptors on the plasma membrane.
-
Agonist Addition: Carefully add Somatostatin-28 to the imaging medium.
-
Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images to capture the movement of the fluorescently tagged receptors from the cell surface into intracellular vesicles.[10]
-
Data Analysis: Analyze the image series to quantify the rate of internalization, track the movement of individual receptor clusters, and observe subsequent trafficking events like recycling or degradation.[10]
By employing these protocols, researchers can effectively study the dynamics of somatostatin receptor internalization in response to Somatostatin-28, providing valuable insights into the regulation of SSTR signaling and aiding in the development of novel therapeutics targeting this important receptor family.
References
- 1. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Internalization of sst2, sst3, and sst5 Receptors: Effects of Somatostatin Agonists and Antagonists | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JCI - A high molecular weight form of somatostatin-28 (1-12)-like immunoreactive substance without somatostatin-14 immunoreactivity in the rat pancreas. Evidence that somatostatin-14 synthesis can occur independently of somatostatin-28. [jci.org]
- 8. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Somatostatin Peptides in Pancreatic Perfusion Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin is a critical regulatory peptide hormone that plays a significant role in various physiological processes, most notably the inhibition of endocrine and exocrine secretions. In the pancreas, it is a key paracrine regulator of insulin and glucagon secretion from β-cells and α-cells, respectively. Prosomatostatin is processed into two primary active forms: Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28).[1][2] These peptides are essential tools for studying the regulation of glucose homeostasis and the pathophysiology of metabolic diseases.
This document provides detailed application notes and protocols for the use of Somatostatin-28 and Somatostatin-14 in pancreatic perfusion experiments.
Note on Somatostatin-28 (1-14): The N-terminal fragment of Somatostatin-28, known as Somatostatin-28 (1-14), has been investigated for its biological activity. However, studies examining its effects on dispersed pancreatic acini have found this fragment to be inactive on pancreatic cellular function. Therefore, the following protocols and data focus on the biologically active forms, SS-28 and SS-14.
Application Notes
Somatostatin-28 and Somatostatin-14 are invaluable for in vitro and in situ studies of pancreatic islet function. They are primarily used to investigate the mechanisms of hormone secretion and to screen for potential therapeutic agents that modulate islet cell activity.
Key Applications:
-
Investigating the Paracrine Regulation of Insulin and Glucagon Secretion: Perfusion of isolated pancreata with SS-28 and SS-14 allows for the precise characterization of their inhibitory effects on glucose- and secretagogue-stimulated insulin and glucagon release.
-
Elucidating Receptor Subtype Function: The differential potencies of SS-28 and SS-14 for the five somatostatin receptor subtypes (SSTR1-5) can be exploited to dissect the specific roles of these receptors in α- and β-cells.[3] SS-28 exhibits a higher affinity for SSTR5, which is predominantly involved in insulin inhibition, while SS-14 is a more potent inhibitor of glucagon secretion, an effect primarily mediated by SSTR2.[3][4]
-
Screening for Somatostatin Analogs: The isolated perfused pancreas provides a robust model system for evaluating the efficacy and selectivity of novel somatostatin analogs designed for therapeutic applications, such as in the treatment of neuroendocrine tumors or diabetes.
-
Studying Pathophysiological Mechanisms: These peptides can be used to probe alterations in somatostatin signaling that may contribute to the dysregulation of hormone secretion in metabolic diseases like type 2 diabetes.
Biological Activity of Somatostatin-28 and Somatostatin-14:
-
Somatostatin-28: This 28-amino acid peptide is a potent inhibitor of insulin secretion from pancreatic β-cells.[5][6] Studies have shown that SS-28 is significantly more potent than SS-14 in inhibiting arginine-induced insulin secretion.[5] It is considered a physiological modulator of insulin release, with postprandial concentrations effectively suppressing first-phase insulin secretion.[7]
-
Somatostatin-14: This 14-amino acid peptide is a potent inhibitor of glucagon secretion from pancreatic α-cells.[3] While it can also inhibit insulin secretion, it is generally less potent than SS-28 in this regard.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of Somatostatin-28 and Somatostatin-14 on insulin and glucagon secretion as reported in various studies.
Table 1: Effect of Somatostatin-28 on Insulin Secretion
| Experimental Model | Stimulus | SS-28 Concentration | Observed Effect | Reference |
| Perfused Rat Pancreas | 11.1 mM Glucose | 16 pM | Suppression of first-phase insulin secretion | [7] |
| Perfused Rat Pancreas | 11.1 mM Glucose | 32 pM | Marked attenuation of both first and second-phase insulin secretion | [7] |
| Perfused Rat Pancreas | 11.1 mM Glucose | 80 pM | Marked attenuation of both first and second-phase insulin secretion | [7] |
| Freshly Isolated Rat Islets | Arginine | Not specified | Effective blockade of insulin release | [6] |
Table 2: Effect of Somatostatin-14 on Glucagon and Insulin Secretion
| Experimental Model | Stimulus | SS-14 Concentration | Observed Effect on Glucagon | Observed Effect on Insulin | Reference |
| Freshly Isolated Rat Islets | Arginine | Not specified | Inhibition of glucagon secretion | Ineffective at blocking insulin release | [6] |
| Mouse Islets | 20 mM P/A* | IC50 of 0.5 nM | Potent inhibition | - | [4] |
*P/A: Not explicitly defined in the provided search results, but likely a combination of secretagogues.
Experimental Protocols
Isolated Pancreas Perfusion Protocol
This protocol provides a general methodology for the in situ perfusion of a rodent pancreas. Specific parameters may need to be optimized based on the experimental goals and animal model.
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
Anesthetic (e.g., pentobarbital sodium)
-
Krebs-Ringer bicarbonate (KRB) buffer supplemented with 0.2% bovine serum albumin (BSA) and 2.8 mM glucose (basal buffer)
-
KRB buffer with stimulating concentrations of glucose (e.g., 11.1 mM or 16.7 mM)
-
Somatostatin-28 and/or Somatostatin-14 stock solutions
-
Peristaltic pump
-
Perfusion chamber with temperature control (37°C)
-
Surgical instruments
-
Cannulas
-
Fraction collector
-
Hormone assay kits (ELISA or RIA for insulin and glucagon)
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional animal care protocols.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal organs.
-
Ligate the aorta above the celiac artery and below the superior mesenteric artery.
-
Carefully insert a cannula into the aorta for arterial perfusion.
-
Place a second cannula in the portal vein to collect the venous effluent.
-
-
Initiation of Perfusion:
-
Begin perfusion with the basal KRB buffer at a constant flow rate (e.g., 1.34 µl/min/mg pancreas weight) using a peristaltic pump.
-
Ensure the pancreas is adequately perfused and blanches appropriately.
-
Allow the preparation to stabilize for a defined period (e.g., 20-30 minutes), collecting the effluent to establish a stable baseline.
-
-
Experimental Phases:
-
Basal Period: Continue perfusion with the basal glucose concentration and collect fractions at regular intervals (e.g., every minute).
-
Stimulation Period: Switch to a KRB buffer containing a stimulatory concentration of glucose (e.g., 11.1 mM) to induce biphasic insulin secretion.
-
Inhibitory Period: Introduce Somatostatin-28 or Somatostatin-14 into the perfusion medium at the desired concentration. This can be done concurrently with the glucose stimulus or as a pre-treatment.
-
Washout Period: Switch back to the basal or stimulatory buffer without the somatostatin peptide to observe any recovery of hormone secretion.
-
-
Sample Collection and Processing:
-
Collect the venous effluent in a fraction collector at regular intervals (e.g., every minute) into tubes containing protease inhibitors (e.g., aprotinin).
-
Store the collected samples at -20°C or -80°C until hormone analysis.
-
-
Hormone Analysis:
-
Measure the concentrations of insulin and glucagon in the collected fractions using specific and validated ELISA or RIA kits.
-
-
Data Analysis:
-
Plot hormone concentrations over time to visualize the dynamics of secretion.
-
Calculate parameters such as basal secretion, first- and second-phase insulin secretion, and the degree of inhibition by the somatostatin peptides.
-
Visualizations
Somatostatin Signaling Pathway in Pancreatic β-Cells
Caption: Somatostatin signaling pathway in pancreatic β-cells.
Experimental Workflow for Isolated Pancreas Perfusion
Caption: General workflow for an isolated pancreas perfusion experiment.
References
- 1. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin-28: selective action on the pancreatic beta-cell and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pancreatic beta-cell somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Immunohistochemical Detection of Somatostatin-28 (1-14)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the N-terminal fragment of Somatostatin-28, specifically the 1-14 amino acid sequence. This document outlines the necessary reagents, equipment, and a step-by-step procedure for successful staining in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Additionally, it includes information on the processing of prosomatostatin and the context of Somatostatin-28 (1-14).
Introduction
Somatostatin is a crucial regulatory peptide hormone with two primary bioactive forms, Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28). Both are derived from the precursor protein, prosomatostatin. SS-28 is an N-terminally extended form of SS-14. The processing of prosomatostatin can result in the generation of various fragments, including the N-terminal fragment Somatostatin-28 (1-14). While SS-14 and SS-28 are known to bind to somatostatin receptors (SSTRs) and elicit physiological responses, the biological activity of the Somatostatin-28 (1-14) fragment is not well-established, with some studies suggesting it may be an inactive cleavage product. Immunohistochemistry can be a valuable tool to study the localization and distribution of this fragment within tissues, providing insights into its potential roles in physiological and pathological processes.
Prosomatostatin Processing and Somatostatin-28 (1-14) Generation
The diagram below illustrates the proteolytic processing of prosomatostatin into its bioactive fragments, including Somatostatin-28 and Somatostatin-14, and the resulting N-terminal fragment, Somatostatin-28 (1-14).
Caption: Processing of prosomatostatin and binding of its products.
Immunohistochemistry Protocol for Somatostatin-28 (1-14)
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Reagents and Materials
| Reagent/Material | Supplier/Preparation |
| Primary Antibody | Rabbit Polyclonal to Somatostatin-28 (1-14) |
| Secondary Antibody | HRP-conjugated Goat anti-Rabbit IgG |
| Antigen Retrieval Solution | Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0) |
| Blocking Solution | 5% Normal Goat Serum in PBS |
| Wash Buffer | Phosphate Buffered Saline with 0.1% Tween 20 (PBST) |
| Detection System | DAB (3,3'-Diaminobenzidine) Substrate Kit |
| Counterstain | Hematoxylin |
| Mounting Medium | Aqueous or permanent mounting medium |
| Positive Control Tissue | Pancreas, Intestine |
| Negative Control | Tissue section incubated without primary antibody |
| Other | Xylene, Ethanol (graded series), Distilled water, PAP pen, Coplin jars, Humidified chamber, Microscope slides, Coverslips |
Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for Somatostatin-28 (1-14).
Caption: Immunohistochemistry workflow for Somatostatin-28 (1-14).
Detailed Protocol
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse slides in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse slides in 95% Ethanol for 3 minutes. d. Immerse slides in 70% Ethanol for 3 minutes. e. Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval: a. Immerse slides in pre-heated Antigen Retrieval Solution (Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0). b. Heat the slides in a microwave, pressure cooker, or water bath. For microwave, heat at high power for 5 minutes, followed by low power for 15 minutes. c. Allow slides to cool in the buffer for 20-30 minutes at room temperature. d. Rinse slides with PBST: 3 changes for 5 minutes each.
3. Blocking: a. Wipe excess buffer from around the tissue sections and encircle with a PAP pen. b. Apply Blocking Solution (5% Normal Goat Serum in PBS) to each section. c. Incubate in a humidified chamber for 1 hour at room temperature.
4. Primary Antibody Incubation: a. Drain the blocking solution (do not rinse). b. Dilute the primary antibody against Somatostatin-28 (1-14) in PBS to the recommended concentration (e.g., 1:100 - 1:500, optimization is required). c. Apply the diluted primary antibody to each section. d. Incubate in a humidified chamber overnight at 4°C.
5. Secondary Antibody Incubation: a. Rinse slides with PBST: 3 changes for 5 minutes each. b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate in a humidified chamber for 1 hour at room temperature.
6. Detection: a. Rinse slides with PBST: 3 changes for 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Apply the DAB solution to each section and monitor for color development (typically 1-10 minutes). d. Stop the reaction by immersing the slides in distilled water.
7. Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes. b. Rinse gently with running tap water. c. "Blue" the sections in Scott's tap water substitute or a weak alkaline solution. d. Rinse with tap water.
8. Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%). b. Clear in Xylene. c. Apply a drop of mounting medium and place a coverslip.
Data Interpretation
-
Positive Staining: A brown precipitate at the site of the target antigen.
-
Localization: The staining is expected to be cytoplasmic, within the secretory granules of D-cells in the pancreas and gastrointestinal tract.
-
Negative Control: Should show no specific staining.
Quantitative Data Summary
Currently, there is a lack of specific quantitative IHC data for the Somatostatin-28 (1-14) fragment in the scientific literature. Quantitative analysis would typically involve scoring the intensity and percentage of positive cells. The table below provides a template for how such data could be structured.
| Tissue Type | Antibody Dilution | Antigen Retrieval | Staining Intensity (0-3+) | Percentage of Positive Cells (%) |
| Pancreas (Islets of Langerhans) | 1:250 | Citrate pH 6.0 | To be determined | To be determined |
| Duodenum | 1:250 | Citrate pH 6.0 | To be determined | To be determined |
| Pyloric Antrum | 1:250 | Citrate pH 6.0 | To be determined | To be determined |
Note: Researchers will need to establish these parameters through their own optimization experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a different antibody or check its expiration. |
| Inadequate antigen retrieval | Optimize retrieval method (buffer, time, temperature). | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent. |
| Too high primary antibody concentration | Titrate the primary antibody. | |
| Overstaining | Incubation times too long | Reduce incubation times for primary/secondary antibodies or DAB. |
| Primary antibody concentration too high | Further dilute the primary antibody. |
Disclaimer
This protocol is intended as a guideline. It is the responsibility of the end-user to determine the optimal conditions for their specific experiments.
Troubleshooting & Optimization
Somatostatin-28 (1-14) storage and stability guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage, handling, and use of Somatostatin-28 (1-14).
Storage and Stability Guidelines
Proper storage of Somatostatin-28 (1-14) is critical to maintain its biological activity and ensure experimental reproducibility. The following tables summarize the recommended storage conditions for both lyophilized powder and reconstituted solutions.
Table 1: Storage of Lyophilized Somatostatin-28 (1-14)
| Storage Temperature | Shelf Life | Additional Notes |
| -80°C | Up to 2 years[1] | Recommended for long-term storage.[1] |
| -20°C | Up to 1 year[1][2][3][4] | Suitable for shorter-term storage.[1][2] |
| 0-5°C | Up to 6 months[5] | For very short-term storage. |
Table 2: Storage of Reconstituted Somatostatin-28 (1-14) Solution
| Storage Temperature | Shelf Life | Recommended Solvents | Additional Notes |
| -80°C | Up to 6 months[1] | DMSO, sterile ddH₂O[1][6] | Aliquot to prevent repeated freeze-thaw cycles.[1][5][6] |
| -20°C | Up to 3 months[5][6] | DMSO, sterile ddH₂O[1][6] | Aliquot to prevent repeated freeze-thaw cycles.[1][5][6] |
| +4°C | Up to 5 days[5] | Sterile ddH₂O[5] | For immediate use. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of Somatostatin-28 (1-14).
Q1: The lyophilized powder appears clumpy or has changed color. Is it still usable?
A1: Lyophilized peptides should be a white to off-white, fluffy powder.[1] Clumping may indicate moisture absorption. A significant color change could suggest degradation. It is recommended to use a fresh vial if the appearance is compromised. Always store the lyophilized powder in a desiccator, even when at low temperatures, and protect it from light.[1]
Q2: I am having trouble dissolving the peptide in water.
A2: Somatostatin-28 (1-14) is generally soluble in water.[5][7][8] If you encounter solubility issues, consider the following:
-
Vortexing: Gently vortex the solution to aid dissolution.
-
Sonication: For peptides dissolved in DMSO, brief sonication may be necessary.[1]
-
pH Adjustment: The pH of the solution can affect solubility. For basic peptides, a slightly acidic buffer may improve solubility.
-
Solvent Choice: While water is a common solvent, for higher concentrations, DMSO can be used.[1]
Q3: My experimental results are inconsistent or show a loss of peptide activity.
A3: Inconsistent results or loss of activity can be due to several factors related to peptide stability:
-
Improper Storage: Verify that the peptide has been stored at the recommended temperatures and protected from light and moisture.[1]
-
Repeated Freeze-Thaw Cycles: Aliquoting the reconstituted peptide into single-use volumes is crucial to avoid degradation from repeated freezing and thawing.[1][5][6]
-
Contamination: Use sterile solvents and handle the peptide under aseptic conditions to prevent microbial or chemical contamination.
-
Adsorption to Surfaces: Peptides can adsorb to plastic and glass surfaces. Using low-protein-binding tubes and pipette tips can minimize this issue.
Q4: I accidentally left the reconstituted peptide at room temperature for a few hours. Can I still use it?
A4: Short-term exposure to room temperature may not significantly impact the peptide's integrity, especially if it is for a brief period. However, for sensitive applications, it is advisable to use a fresh aliquot that has been stored correctly to ensure optimal performance. For less sensitive screening assays, the material may still be usable, but the results should be interpreted with caution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Somatostatin-28 (1-14)?
A1: For most applications, sterile, deionized water is a suitable solvent.[5][6][8] For preparing stock solutions at higher concentrations, DMSO can be used.[1] When using DMSO, it is recommended to use a fresh, unopened vial as DMSO is hygroscopic and absorbed water can affect solubility.[1]
Q2: How should I aliquot the reconstituted peptide?
A2: Based on your experimental needs, determine the volume of peptide solution required per experiment. Aliquot slightly more than this volume into low-protein-binding microcentrifuge tubes. This will be a single-use aliquot. Store the aliquots at -20°C or -80°C.
Q3: What are the known degradation pathways for Somatostatin-28?
A3: In biological systems, Somatostatin-28 can be metabolized by peptidases.[9][10][11] The N-terminus of the peptide is particularly susceptible to cleavage.[10][11] In vitro, factors such as pH, temperature, and repeated freeze-thaw cycles can lead to degradation.
Experimental Protocols
Protocol: In Vitro Receptor Binding Assay
This protocol outlines a general procedure for a competitive receptor binding assay using Somatostatin-28 (1-14).
-
Cell Culture: Culture cells expressing the somatostatin receptor of interest (e.g., SSTR1-5) to an appropriate density in multi-well plates.
-
Peptide Reconstitution and Dilution:
-
Reconstitute lyophilized Somatostatin-28 (1-14) in sterile water or an appropriate buffer to create a stock solution (e.g., 1 mM).
-
Perform serial dilutions of the Somatostatin-28 (1-14) stock solution in binding buffer to create a range of concentrations for the competition curve.
-
-
Assay Procedure:
-
Wash the cells with binding buffer.
-
Add a fixed concentration of a radiolabeled or fluorescently-labeled somatostatin analog to all wells.
-
Add the varying concentrations of unlabeled Somatostatin-28 (1-14) to the appropriate wells.
-
Incubate the plate at the optimal temperature and for the appropriate time to allow binding to reach equilibrium.
-
Wash the cells to remove unbound ligand.
-
Lyse the cells and measure the bound radioactivity or fluorescence.
-
-
Data Analysis:
-
Plot the amount of bound labeled ligand as a function of the concentration of unlabeled Somatostatin-28 (1-14).
-
Calculate the IC₅₀ value, which is the concentration of unlabeled peptide that inhibits 50% of the specific binding of the labeled ligand.
-
Visualizations
Caption: Experimental workflow for Somatostatin-28 (1-14).
Caption: Troubleshooting decision tree for suspected peptide degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. molnova.com [molnova.com]
- 4. realgenelabs.com [realgenelabs.com]
- 5. phoenixpeptide.com [phoenixpeptide.com]
- 6. usbio.net [usbio.net]
- 7. gen.store [gen.store]
- 8. Somatostatin-28 (1-14) (human, mouse, rat, porcine, bovine, ovine) (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Hepatic metabolism of somatostatin-14 and somatostatin-28: immunochemical characterization of the metabolic fragments and comparison of cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Somatostatin-28 (1-14) Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Somatostatin-28 (1-14). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this peptide.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving Somatostatin-28 (1-14)?
Somatostatin-28 (1-14) is generally soluble in water.[1] However, for preparing stock solutions, especially at higher concentrations, using sterile, distilled water or an aqueous buffer is recommended. For peptides that are difficult to dissolve, starting with a small amount of an organic solvent like DMSO can be effective before diluting to the final aqueous concentration.[2][3]
2. What are the optimal storage conditions for Somatostatin-28 (1-14)?
For long-term stability, lyophilized Somatostatin-28 (1-14) should be stored at -20°C or -80°C, protected from moisture and light.[2] Once reconstituted in a solvent, it is best to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Short-term storage of the reconstituted peptide (up to 5 days) can be at 4°C.[1]
3. What is the optimal pH for Somatostatin-28 (1-14) stability in solution?
For maximum stability in aqueous solutions, a pH range of approximately 3.7 to 5.0 is recommended for somatostatin peptides.[4] Acetate buffers are preferable to phosphate buffers, as phosphate can accelerate degradation.[4][5]
4. Can Somatostatin-28 (1-14) be used in cell-based assays?
Yes, Somatostatin-28 (1-14) is used in various cell-based assays to study its biological activity, including receptor binding assays, cAMP functional assays, and cell proliferation assays.
5. Is Somatostatin-28 (1-14) biologically active?
The N-terminal fragment Somatostatin-28 (1-14) is generally considered to be biologically inactive on its own in many systems.[6] Its primary experimental use is often in the production of antibodies that are specific to Somatostatin-28 and do not cross-react with Somatostatin-14.[2]
Troubleshooting Guides
Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peptide will not dissolve in water. | High hydrophobicity or aggregation of the peptide. | 1. Try gentle warming (up to 40°C) or brief sonication to aid dissolution.[2] 2. If the peptide is acidic, try dissolving it in a small amount of basic buffer (e.g., 1% ammonium bicarbonate) and then dilute with water. 3. If the peptide is basic, try dissolving it in a small amount of acidic buffer (e.g., 10-30% acetic acid) and then dilute with water.[3] 4. As a last resort, dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer while vortexing.[3] |
| Precipitation occurs after adding aqueous buffer to a stock solution in organic solvent. | The final concentration of the peptide exceeds its solubility in the aqueous/organic mixture. | 1. Decrease the final concentration of the peptide. 2. Increase the proportion of the organic solvent if compatible with your experimental setup. |
Receptor Binding Assay Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low total binding of radioligand. | 1. Degraded radioligand. 2. Low receptor expression in the cell membrane preparation. 3. Suboptimal binding buffer conditions (pH, ionic strength). 4. Insufficient incubation time. | 1. Check the age and storage of the radioligand. 2. Verify receptor expression levels using a positive control or another detection method. 3. Optimize the binding buffer composition. For somatostatin receptors, a common buffer is 50 mM HEPES, pH 7.4, containing BSA and protease inhibitors.[7] 4. Increase the incubation time to ensure equilibrium is reached. |
| High non-specific binding. | 1. Radioligand binding to non-receptor components (e.g., filters, plasticware). 2. High concentration of radioligand. 3. Inadequate washing. | 1. Pre-treat filters with polyethyleneimine (PEI) and include BSA in the binding buffer.[5] 2. Use a lower concentration of the radioligand, ideally at or below its Kd. 3. Optimize the washing steps with ice-cold buffer to efficiently remove unbound radioligand. |
| Inconsistent results between experiments. | 1. Variability in cell membrane preparation. 2. Inconsistent pipetting or washing techniques. 3. Degradation of the peptide during the assay. | 1. Standardize the cell membrane preparation protocol. 2. Ensure accurate and consistent liquid handling. 3. Include protease inhibitors in the binding buffer. |
cAMP Assay Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low signal or no response to Somatostatin-28 (1-14). | 1. Low receptor expression or coupling to adenylyl cyclase. 2. Degradation of the peptide. 3. Inappropriate forskolin concentration (for inhibition assays). 4. Cell density is too low. | 1. Use a cell line with known expression and functional coupling of the target somatostatin receptor. 2. Use freshly prepared peptide solutions and include protease inhibitors. 3. Optimize the forskolin concentration to achieve a robust but submaximal cAMP stimulation. 4. Increase the number of cells per well. |
| High basal cAMP levels. | 1. Cell stress or over-confluence. 2. Presence of phosphodiesterase inhibitors at too high a concentration. | 1. Ensure cells are healthy and seeded at an appropriate density. 2. Optimize the concentration of phosphodiesterase inhibitors like IBMX. |
| High variability between replicates. | 1. Inconsistent cell numbers per well. 2. Uneven mixing of reagents. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Mix reagents thoroughly but gently. 3. Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
Cell Proliferation Assay (MTT/BrdU) Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High background in MTT assay. | 1. Contamination of the culture. 2. Phenol red in the medium can interfere with absorbance readings. 3. Incomplete solubilization of formazan crystals. | 1. Ensure aseptic technique and test for mycoplasma contamination. 2. Use phenol red-free medium for the assay.[3] 3. Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient time.[3] |
| Low signal in BrdU assay. | 1. Insufficient BrdU labeling time. 2. Inadequate DNA denaturation. 3. Low primary antibody concentration. | 1. Optimize the BrdU incubation time based on the cell proliferation rate.[8] 2. Ensure complete DNA denaturation (e.g., with HCl treatment) to allow antibody access to incorporated BrdU.[8] 3. Titrate the anti-BrdU antibody to determine the optimal concentration. |
| Inconsistent cell growth. | 1. Uneven cell seeding. 2. Edge effects in the plate. 3. Variations in temperature or CO2 levels in the incubator. | 1. Ensure a single-cell suspension before plating. 2. Use the inner wells of the plate for the experiment. 3. Ensure proper incubator function and uniform conditions across the plate. |
Experimental Protocols
Radioligand Receptor Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of a test compound for somatostatin receptors using a radiolabeled somatostatin analog.
Materials:
-
Cell membranes expressing the somatostatin receptor of interest.
-
Radioligand (e.g., [¹²⁵I-Tyr¹¹]Somatostatin-14).
-
Unlabeled Somatostatin-28 (1-14) or other competitor.
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1% BSA, and protease inhibitors.
-
Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.
-
96-well filter plates (pre-treated with 0.5% PEI).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor (e.g., Somatostatin-28 (1-14)).
-
In a 96-well plate, add in the following order:
-
Binding Buffer
-
Radioligand (at a concentration near its Kd)
-
Unlabeled competitor (for competition curve) or buffer (for total binding) or excess unlabeled ligand (for non-specific binding).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the binding by rapid filtration through the pre-treated filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine IC₅₀ and Ki values.
Forskolin-Induced cAMP Accumulation Assay Protocol
This protocol measures the ability of Somatostatin-28 (1-14) to inhibit forskolin-stimulated cAMP production in cells expressing a Gi-coupled somatostatin receptor.
Materials:
-
Cells expressing the somatostatin receptor of interest.
-
Somatostatin-28 (1-14).
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash the cells with Stimulation Buffer.
-
Pre-incubate the cells with various concentrations of Somatostatin-28 (1-14) and a fixed concentration of IBMX for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C.[9]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP concentration against the log of the Somatostatin-28 (1-14) concentration to determine the IC₅₀.
MTT Cell Proliferation Assay Protocol
This protocol assesses the effect of Somatostatin-28 (1-14) on cell viability and proliferation.
Materials:
-
Cells of interest.
-
Somatostatin-28 (1-14).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well tissue culture plates.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[10]
-
Replace the medium with fresh medium containing various concentrations of Somatostatin-28 (1-14). Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Remove the medium and add 100-150 µL of solubilization solution to each well.[10]
-
Incubate with shaking for 15 minutes to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: Troubleshooting workflow for Somatostatin-28 (1-14) solubility issues.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mbl.edu [mbl.edu]
- 9. diva-portal.org [diva-portal.org]
- 10. assaygenie.com [assaygenie.com]
- 11. atcc.org [atcc.org]
how to prevent Somatostatin-28 (1-14) degradation in solution
This technical support center provides guidance on preventing the degradation of Somatostatin-28 (1-14) in solution. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Somatostatin-28 (1-14) degradation in solution?
A1: The degradation of Somatostatin-28 (1-14) in aqueous solutions is primarily due to two factors: chemical instability, such as hydrolysis, and enzymatic degradation.[1][2] As an N-terminal fragment of Somatostatin-28, it is particularly susceptible to cleavage by aminopeptidases.[3] Hydrolysis of peptide bonds is catalyzed by both acidic and basic conditions.[1]
Q2: What is the optimal pH for storing Somatostatin-28 (1-14) solutions?
A2: Based on studies of Somatostatin-14, a pH range of 3.7 to 5.0 provides the highest stability in aqueous solutions.[4][5] Degradation accelerates in more acidic (pH < 3) or neutral to alkaline (pH > 6) conditions.
Q3: How should I prepare and store stock solutions of Somatostatin-28 (1-14)?
A3: For long-term storage, it is recommended to store Somatostatin-28 (1-14) as a lyophilized powder at -20°C to -80°C.[6] When preparing a stock solution, reconstitute the peptide in a sterile, acidic buffer (e.g., acetate buffer, pH 4.5). For immediate use, the solution can be stored at 4°C for a few days. For longer-term storage of the solution, it is advisable to aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I use a phosphate buffer to dissolve Somatostatin-28 (1-14)?
A4: It is generally not recommended to use phosphate buffers for the long-term storage of somatostatin solutions. Studies on somatostatin have shown that phosphate buffers can accelerate its degradation compared to acetate or glutamate buffers.[4][5]
Q5: How can I prevent enzymatic degradation of Somatostatin-28 (1-14) in my experiments?
A5: To prevent enzymatic degradation, especially in biological samples like plasma or tissue extracts, the addition of a broad-spectrum protease inhibitor cocktail is recommended.[7][8] Since the N-terminus is a primary site of degradation, inhibitors of aminopeptidases, such as bestatin, can be particularly effective.[3][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of peptide activity in solution over a short period. | Rapid degradation due to inappropriate pH. | Verify the pH of your solution. Adjust to the optimal range of 3.7-5.0 using a suitable buffer like acetate. |
| Enzymatic degradation from sample components (e.g., cell lysates, plasma). | Add a protease inhibitor cocktail to your solution. Consider adding a specific aminopeptidase inhibitor like bestatin. | |
| High storage temperature. | Store stock solutions at -20°C or -80°C. For short-term storage, use 4°C. Avoid repeated freeze-thaw cycles by preparing aliquots. | |
| Precipitation of the peptide upon reconstitution. | Peptide concentration is too high for the solvent. | Try dissolving the peptide in a small amount of an organic solvent like DMSO before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
| The pH of the solution is at the isoelectric point of the peptide. | Adjust the pH of the buffer to be at least one unit away from the isoelectric point of Somatostatin-28 (1-14). | |
| Inconsistent experimental results. | Degradation of the peptide during the experiment. | Prepare fresh solutions for each experiment. If using biological samples, keep them on ice and add protease inhibitors. |
| Adsorption of the peptide to container surfaces. | Use low-protein-binding tubes and pipette tips. |
Quantitative Data Summary
The following table summarizes the influence of pH on the stability of somatostatin in aqueous solution, based on data from studies on Somatostatin-14. This provides a strong indication of the expected behavior of its (1-14) fragment.
| pH | Relative Stability | Primary Degradation Pathway |
| 1-3 | Low | Acid-catalyzed hydrolysis of peptide bonds. |
| 3.7-5.0 | High (Optimal) | Minimal degradation. |
| > 5 | Decreasing | Base-catalyzed hydrolysis and deamidation of asparagine residues.[1] |
Experimental Protocols
Protocol for Assessing Somatostatin-28 (1-14) Stability by HPLC
This protocol outlines a general method to assess the stability of Somatostatin-28 (1-14) in a given solution.
1. Materials:
-
Somatostatin-28 (1-14) peptide
-
Solvents for solution preparation (e.g., acetate buffer, pH 4.5)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Protease inhibitor cocktail (optional)
2. Procedure:
-
Prepare a stock solution of Somatostatin-28 (1-14) at a known concentration (e.g., 1 mg/mL) in the desired buffer.
-
If testing for enzymatic degradation, add the protease inhibitor cocktail to a control sample.
-
Divide the solution into aliquots and store them under the desired conditions (e.g., different temperatures).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and inject it into the HPLC system.
-
Perform a gradient elution, for example:
-
0-5 min: 5% Mobile Phase B
-
5-25 min: 5% to 95% Mobile Phase B (linear gradient)
-
25-30 min: 95% Mobile Phase B
-
30-35 min: 95% to 5% Mobile Phase B
-
35-40 min: 5% Mobile Phase B
-
-
Monitor the elution profile at 214 nm or 280 nm.
-
Quantify the peak area of the intact Somatostatin-28 (1-14) at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).
Visualizations
Caption: Major degradation pathways for Somatostatin-28 (1-14) in solution.
References
- 1. Processing of synthetic somatostatin-28 and a related endogenous rat hypothalamic somatostatin-like molecule by hypothalamic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic degradation of somatostatin by rat plasma and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positioning of aminopeptidase inhibitors in next generation cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Processing of somatostatin-28 to somatostatin-14 by rat hypothalamic synaptosomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Somatostatin-28 (1-14) Concentration for Assays
Welcome to the technical support center for Somatostatin-28 (1-14). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for Somatostatin-28 (1-14)?
A1: For long-term storage, lyophilized Somatostatin-28 (1-14) should be kept at -20°C or -80°C and protected from light.[1] Once reconstituted, the solution can be stored at 4°C for up to 5 days or aliquoted and frozen at -20°C for up to 3 months to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2]
Q2: What is the best solvent for reconstituting Somatostatin-28 (1-14)?
A2: Somatostatin-28 (1-14) is soluble in water.[2] For cell-based assays, it is recommended to reconstitute the peptide in sterile, nuclease-free water or a buffer compatible with your experimental system, such as PBS. For stock solutions that will be further diluted, DMSO can also be used.[1]
Q3: What is a typical working concentration range for Somatostatin-28 (1-14) in cell-based assays?
A3: The optimal concentration of Somatostatin-28 (1-14) is highly dependent on the specific assay, cell type, and receptor density. However, a general starting point for dose-response experiments is to use a range of concentrations from 10⁻¹² M to 10⁻⁶ M. For specific assays, refer to the quantitative data tables below.
Q4: How can I minimize non-specific binding of Somatostatin-28 (1-14) in my experiments?
A4: Peptides can adhere to plasticware, which reduces the effective concentration. To mitigate this, use low-binding polypropylene tubes and pipette tips. Including a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), in your assay buffer can also help prevent non-specific binding.
Troubleshooting Guides
Issue 1: No or Low Signal in the Assay
| Possible Cause | Recommended Solution |
| Peptide Degradation | Ensure proper storage of lyophilized and reconstituted peptide. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[2] Run a positive control with a fresh batch of peptide to verify its activity. |
| Incorrect Peptide Concentration | Verify the calculation of your stock solution concentration. Ensure accurate serial dilutions. It is advisable to perform a concentration determination using a reliable method like a BCA assay. |
| Low Receptor Expression | Confirm that the cell line used expresses the target somatostatin receptor subtype at a sufficient level. This can be checked via qPCR, western blot, or a receptor binding assay with a known positive control ligand. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure the assay buffer pH is within the optimal range for receptor binding and cell viability. |
| Inactive Peptide | If the peptide has been stored for a prolonged period or handled improperly, it may have lost activity. Use a new vial of the peptide. |
Issue 2: High Background or Non-Specific Signal
| Possible Cause | Recommended Solution |
| Peptide Aggregation | Poor solubility can lead to aggregation. Ensure the peptide is fully dissolved in the appropriate solvent before adding to the assay. Sonication may help to break up aggregates. |
| Contaminants in Peptide Preparation | Impurities from peptide synthesis, such as trifluoroacetic acid (TFA), can interfere with cellular assays.[3] Ensure you are using a high-purity peptide (>95%). |
| Cellular Stress | Ensure cells are healthy and not overly confluent, as stressed cells can lead to higher background signals. |
| Insufficient Washing Steps | In binding assays, inadequate washing can lead to high non-specific binding. Optimize the number and duration of washing steps. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Variability in Pipetting | Use calibrated pipettes and low-binding tips to ensure accurate and consistent volumes, especially when preparing serial dilutions. |
| Inconsistent Cell Seeding Density | Ensure a uniform cell density across all wells of the assay plate, as variations can affect the cellular response. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with buffer or media. |
| Peptide Adsorption to Surfaces | Pre-coating plates with a blocking agent or using low-binding plates can help reduce peptide loss due to adsorption. |
Quantitative Data Summary
The optimal concentration of Somatostatin-28 (1-14) will vary depending on the specific assay and cell line used. The following tables provide a summary of concentrations and key parameters reported in the literature for common assays.
Table 1: Receptor Binding Assays
| Cell Line | Receptor Subtype(s) | Radioligand | Kd / IC50 of SS-28 (1-14) | Reference |
| Rat Brain Homogenate | SSTRs | [¹²⁵I-Tyr¹¹]SS-14 | Not directly reported for 1-14 fragment | [4] |
| Rat Islet Cells | SSTRs | [¹²⁵I-LTT]S-28 | Not directly reported for 1-14 fragment | [5] |
| CHO-K1 cells | hSST₁R | [¹²⁵I][I-Tyr²⁵]LTT-SST-28 | >10,000 nM | [6] |
| HEK293 cells | hSST₂R, hSST₃R, hSST₅R | [¹²⁵I][I-Tyr²⁵]LTT-SST-28 | >10,000 nM | [6] |
Note: Somatostatin-28 (1-14) is the N-terminal fragment and generally does not bind to somatostatin receptors with high affinity, as the binding domain is located in the C-terminal portion of Somatostatin-28.[7]
Table 2: cAMP Inhibition Assays
| Cell Line | Receptor Subtype | Agonist Used for Stimulation | Typical IC₅₀ of SS-28 | Reference |
| AtT-20 Pituitary Tumor Cells | SSTRs | Forskolin | Maximal effect at 10⁻⁸ M (for SS-28) | [8][9] |
| GH₁₂C₁-Sstr2A cells | SSTR2A | NKH477 (Forskolin analogue) | EC₅₀ of 58 nM (for a SS-28 analogue) | [10] |
| H4 cells | rat and human SSTR4 | Forskolin | Not reported for SS-28 (1-14) | [11] |
Table 3: Cell Proliferation and Other Functional Assays
| Assay Type | Cell Line | Measured Effect | Typical Concentration Range of SS-28 | Reference |
| ACTH Secretion | AtT-20 Pituitary Tumor Cells | Inhibition | 10⁻⁹ M - 10⁻⁶ M | [8] |
| Potassium Current Modulation | Rat Neocortical Neurons | No effect of SS-28 (1-14) at 100 nM | 100 nM | [12] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is designed to measure the inhibition of cyclic AMP (cAMP) production following the activation of Gαi-coupled somatostatin receptors.
-
Cell Seeding: Plate cells expressing the somatostatin receptor of interest in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight in a CO₂ incubator at 37°C.
-
Compound Preparation: Prepare serial dilutions of Somatostatin-28 (1-14) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA). A typical concentration range to test would be 10⁻¹² M to 10⁻⁶ M.
-
Assay Procedure: a. Wash the cells once with assay buffer. b. Add a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to the assay buffer to prevent cAMP degradation and pre-incubate for 10-15 minutes. c. Add the different concentrations of Somatostatin-28 (1-14) to the wells and incubate for 15-30 minutes at 37°C. d. Stimulate the cells with a known adenylyl cyclase activator, such as Forskolin (final concentration typically 1-10 µM), for 15-30 minutes at 37°C. e. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the Somatostatin-28 (1-14) concentration to generate a dose-response curve and determine the IC₅₀ value.
Protocol 2: Receptor Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity of Somatostatin-28 (1-14) for a specific somatostatin receptor subtype.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the somatostatin receptor of interest.
-
Assay Setup: In a 96-well plate, add the following in order: a. Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1% BSA, pH 7.4). b. A constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]S-14 or [¹²⁵I-LTT]S-28) that is known to bind to the receptor. c. Increasing concentrations of unlabeled Somatostatin-28 (1-14) (the competitor). A typical range would be 10⁻¹² M to 10⁻⁵ M. d. Cell membrane preparation (the amount of protein per well should be optimized).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the Somatostatin-28 (1-14) concentration. The IC₅₀ value, the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand, can then be calculated.
Visualizations
Caption: General signaling pathway of somatostatin receptors.
Caption: Experimental workflow for a cAMP inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. genscript.com [genscript.com]
- 4. Receptor binding of somatostatin-14 and somatostatin-28 in rat brain: differential modulation by nucleotides and ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Localization and characterization of brain somatostatin receptors as studied with somatostatin-14 and somatostatin-28 receptor radioautography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Somatostatin-14 and somatostatin-28 pretreatment down-regulate somatostatin-14 receptors and have biphasic effects on forskolin-stimulated cyclic adenosine, 3',5'-monophosphate synthesis and adrenocorticotropin secretion in mouse anterior pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 12. pnas.org [pnas.org]
improving the solubility of Somatostatin-28 (1-14) peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Somatostatin-28 (1-14) peptide, with a focus on improving its solubility for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Somatostatin-28 (1-14)?
A1: Somatostatin-28 (1-14) is soluble in both water and DMSO.[1][2] For cell culture experiments, it is advisable to first dissolve the peptide in a minimal amount of sterile DMSO and then further dilute it with the aqueous culture medium to the desired final concentration. This approach minimizes the risk of precipitation in the physiological buffer.
Q2: What is the optimal pH for maintaining the stability of Somatostatin-28 (1-14) in aqueous solutions?
A2: For maximal stability of somatostatin peptides in aqueous solutions, a slightly acidic pH range of 3.7 to 5.0 is recommended.[3] Acetate buffers are preferable to phosphate buffers, as phosphate can be detrimental to the stability of somatostatin.[3]
Q3: How should I store the lyophilized peptide and reconstituted solutions?
A3: Lyophilized Somatostatin-28 (1-14) should be stored at -20°C or -80°C for long-term stability.[2][4] Upon reconstitution, aliquot the solution to avoid repeated freeze-thaw cycles. Reconstituted solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] For short-term storage, a solution can be kept at 4°C for up to 5 days.[1]
Q4: My Somatostatin-28 (1-14) solution appears cloudy. What should I do?
A4: Cloudiness or precipitation indicates poor solubility or aggregation. First, ensure the pH of your solution is within the optimal range (3.7-5.0).[3] You can also try gentle warming or brief sonication to aid dissolution.[5] If the peptide remains insoluble, consider if the concentration is too high and try working with more dilute solutions.[3] For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer is recommended.[5]
Troubleshooting Guide
This guide addresses common issues encountered when working with Somatostatin-28 (1-14).
| Issue | Potential Cause | Troubleshooting Steps |
| Peptide will not dissolve | - Incorrect solvent- pH of the buffer is not optimal- Peptide concentration is too high | - Try dissolving in a small amount of DMSO first, then dilute with your aqueous buffer.- Adjust the pH of the aqueous buffer to be slightly acidic (pH 4-5).- Attempt to dissolve a smaller amount of the peptide to achieve a lower final concentration. |
| Precipitation occurs after adding to media | - The peptide is not fully dissolved in the stock solution.- The final concentration in the media is too high.- "Antisolvent precipitation" when diluting a DMSO stock into an aqueous buffer.[6] | - Ensure the stock solution is clear before adding it to the media.- Lower the final concentration of the peptide in your experiment.- Optimize the dilution by performing a serial dilution instead of a single-step dilution.[6] |
| Loss of peptide activity | - Repeated freeze-thaw cycles of the stock solution.- Improper storage of the reconstituted solution.- Degradation due to suboptimal pH or buffer components. | - Aliquot the stock solution after reconstitution to minimize freeze-thaw cycles.- Store reconstituted solutions at -80°C for long-term stability.[2]- Use an acetate buffer with a pH between 3.7 and 5.0 for aqueous solutions.[3] |
| Inconsistent experimental results | - Inaccurate peptide concentration due to incomplete dissolution.- Peptide degradation over time. | - Visually inspect the solution to ensure it is clear and free of particulates.- Prepare fresh dilutions from a properly stored stock solution for each experiment. |
Quantitative Solubility Data
| Solvent | Concentration | Notes | Reference |
| Water | Soluble | The exact maximum solubility is not specified, but it is generally considered soluble. | [1] |
| DMSO | 100 mg/mL (65.41 mM) | Ultrasonic assistance may be needed. Use newly opened, hygroscopic DMSO for best results. | [2] |
| Acetate Buffer (pH 3.7-5.0) | Recommended | Preferable to phosphate buffers for stability. | [3] |
| Phosphate Buffer | Not Recommended | Can be detrimental to the stability of somatostatin. | [3] |
Experimental Protocols
Protocol for Reconstituting Somatostatin-28 (1-14) for Cell Culture Applications
-
Preparation: Allow the vial of lyophilized Somatostatin-28 (1-14) to equilibrate to room temperature before opening to prevent condensation.
-
Initial Solubilization: Add a small volume of sterile, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Gently vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.
-
Intermediate Dilution (Optional): If a very low final concentration is required, perform a serial dilution of the DMSO stock solution with sterile water or a suitable sterile buffer (e.g., acetate buffer, pH 4.5).
-
Final Dilution: Further dilute the stock solution or the intermediate dilution into your cell culture medium to achieve the desired final working concentration. Add the peptide solution to the medium dropwise while gently swirling to ensure proper mixing and minimize local high concentrations that could lead to precipitation.
-
Storage: Store the remaining stock solution in aliquots at -80°C.[2]
Visualizations
Caption: Somatostatin-28 (1-14) signaling cascade.
Caption: Workflow for peptide solubility and activity testing.
References
avoiding non-specific binding in Somatostatin-28 (1-14) assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in Somatostatin-28 (1-14) assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a Somatostatin-28 (1-14) assay?
A1: Non-specific binding (NSB) refers to the attachment of assay components, such as antibodies or the detection conjugate, to unintended sites on the microplate or other assay constituents.[1][2] This can lead to a high background signal, which obscures the true signal from the specific binding of the antibody to Somatostatin-28 (1-14), ultimately reducing assay sensitivity and accuracy.[3]
Q2: What are the common causes of high background and non-specific binding in peptide immunoassays?
A2: Several factors can contribute to high background and non-specific binding, including:
-
Insufficient Blocking: Unoccupied sites on the assay plate can bind to assay reagents.[4][5]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific interactions.[6]
-
Inadequate Washing: Insufficient washing may not remove all unbound reagents, leading to a higher background.[5][7]
-
Cross-Reactivity: The antibodies may cross-react with other molecules present in the sample that are structurally similar to Somatostatin-28 (1-14).[8]
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay.
-
Presence of Heterophilic Antibodies: These are human antibodies that can bind to the antibodies used in the assay, causing false-positive signals.[9]
Q3: How can I prevent non-specific binding before starting my experiment?
A3: Proactive measures can significantly reduce the risk of non-specific binding. These include:
-
Proper Plate Selection: Use high-quality ELISA plates with uniform binding characteristics.
-
Optimization of Reagent Concentrations: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Thorough Washing: Ensure a vigorous and consistent washing protocol is in place.
-
Careful Reagent Preparation: Use fresh, high-quality reagents and avoid contamination.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during Somatostatin-28 (1-14) assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Insufficient blocking of the microplate.[4][5] | Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk).[10] Extend the blocking incubation time.[5] Consider using a different blocking buffer.[11] |
| Antibody concentration is too high.[6] | Perform a titration experiment to determine the optimal antibody concentration that minimizes background while maintaining a strong signal. | |
| Inadequate washing.[5][7] | Increase the number of wash steps and the volume of wash buffer.[6] Ensure complete aspiration of the wash buffer after each step. Adding a non-ionic detergent like Tween-20 (0.01-0.1%) to the wash buffer can also help.[6][12] | |
| Cross-reactivity of antibodies. | Use highly specific monoclonal antibodies. If using polyclonal antibodies, consider pre-adsorbing them against potential cross-reactants. | |
| Inconsistent Results | Pipetting errors or insufficient mixing.[6] | Ensure accurate and consistent pipetting. Thoroughly mix all reagents before use. |
| Plate not sealed properly during incubation. | Use plate sealers to prevent evaporation, which can lead to "edge effects".[6] | |
| Temperature fluctuations during incubation. | Maintain a consistent and optimal incubation temperature.[13] | |
| Low Signal-to-Noise Ratio | Suboptimal blocking agent. | Test different blocking agents, such as BSA, casein, or commercially available non-mammalian blockers, to find the one that provides the best signal-to-noise ratio for your specific assay.[3][14][15] |
| High non-specific binding of the detection antibody. | Add a non-ionic detergent (e.g., Tween-20) to the antibody diluent.[12] |
Key Experimental Protocols
Protocol 1: Optimizing Blocking Buffer Concentration
This protocol helps determine the optimal concentration of a blocking agent to minimize non-specific binding.
-
Coat a 96-well microplate with the capture antibody for Somatostatin-28 (1-14) according to your standard protocol.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a series of dilutions of your chosen blocking agent (e.g., BSA or non-fat dry milk) in PBS, ranging from 0.5% to 5% (w/v).
-
Add 200 µL of each blocking buffer dilution to different wells of the plate. Include a "no block" control well with only PBS.
-
Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate as in step 2.
-
Add the detection antibody (without any Somatostatin-28 (1-14) antigen) to all wells.
-
Proceed with the remaining steps of your standard ELISA protocol (e.g., addition of substrate and stop solution).
-
Measure the absorbance at the appropriate wavelength.
-
The optimal blocking buffer concentration will be the one that yields the lowest background signal (absorbance in the absence of antigen).
Protocol 2: Antibody Titration
This protocol is used to find the optimal concentrations of the primary (capture) and secondary (detection) antibodies.
-
Capture Antibody Titration:
-
Coat a 96-well plate with serial dilutions of the capture antibody (e.g., starting from 10 µg/mL down to 0.1 µg/mL).
-
Block all wells with the optimized blocking buffer from Protocol 1.
-
Add a constant, high concentration of the Somatostatin-28 (1-14) standard to all wells.
-
Add the detection antibody at a constant, recommended concentration.
-
Proceed with the rest of your ELISA protocol.
-
The optimal capture antibody concentration is the lowest concentration that still provides a maximum signal.
-
-
Detection Antibody Titration:
-
Coat a 96-well plate with the optimal concentration of the capture antibody determined above.
-
Block all wells.
-
Add a constant, high concentration of the Somatostatin-28 (1-14) standard.
-
Add serial dilutions of the detection antibody to the wells.
-
Proceed with the rest of your ELISA protocol.
-
The optimal detection antibody concentration is the lowest concentration that gives a strong signal with a low background.
-
Visualizations
Caption: Mechanism of non-specific binding in an immunoassay.
Caption: Troubleshooting workflow for high background in assays.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. corning.com [corning.com]
- 5. arp1.com [arp1.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. sinobiological.com [sinobiological.com]
- 8. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. Non-specific binding in ELISA assays - ELISA [protocol-online.org]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. biocompare.com [biocompare.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 15. Non-Mammalian Blocking Buffers | Arlington Scientific [arlingtonscientific.com]
Technical Support Center: Protocol Refinement for Somatostatin-28 (1-14) In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo administration of Somatostatin-28 (1-14). It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and refine experimental design.
Peptide Characteristics: Somatostatin-28 (1-14)
A summary of the key physical and chemical properties of Somatostatin-28 (1-14) is provided below.
| Property | Value | References |
| Sequence | H-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-OH | [1] |
| One-Letter Sequence | SANSNPAMAPRERK | [1] |
| Molecular Weight | ~1528.71 g/mol | [1][2][3] |
| Molecular Formula | C₆₁H₁₀₅N₂₃O₂₁S₁ | [1][3] |
| Purity | ≥ 98% | [4] |
| Appearance | White to off-white solid/powder | [2] |
| CAS Number | 79243-10-0 | [1][2][3] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.
Q1: How should I properly store and reconstitute lyophilized Somatostatin-28 (1-14)?
A1: Proper storage and reconstitution are critical for maintaining peptide integrity and activity.
-
Storage of Lyophilized Powder: The lyophilized peptide should be stored at -20°C or -80°C for long-term stability (up to 1-2 years).[2] For shorter periods, storage at 0-5°C for up to 6 months is also acceptable.[4] Keep the container tightly sealed and protected from moisture and light.[2][5]
-
Reconstitution: For best results, rehydrate the peptide just before use.[4] It is soluble in sterile water and DMSO.[2][4] For in vivo experiments, reconstituting in a sterile, isotonic vehicle like saline is recommended.[6][7]
-
Storage of Reconstituted Solution: After reconstitution, the solution can be stored at +4°C for up to 5 days.[4] For longer-term storage, it is crucial to aliquot the solution into single-use volumes and freeze at -20°C (for up to 3 months) or -80°C (for up to 6 months).[2][4] Crucially, avoid repeated freeze-thaw cycles , as this will degrade the peptide.[4][8]
| Condition | Temperature | Duration | References |
| Lyophilized Powder | 0-5°C | Up to 6 months | [4] |
| -20°C | Up to 1 year | [2] | |
| -80°C | Up to 2 years | [2] | |
| Reconstituted Solution | +4°C | Up to 5 days | [4] |
| -20°C | Up to 3 months | [4] | |
| -80°C | Up to 6 months | [2] |
Q2: What is the recommended vehicle for in vivo administration?
A2: The choice of vehicle is dependent on the route of administration and experimental design. For systemic administration (e.g., intravenous, subcutaneous), a sterile, isotonic solution is required.
-
Sterile Saline: This is a commonly used and appropriate vehicle for reconstituting Somatostatin-28 (1-14) for in vivo studies.[6]
-
Saline with BSA: In some infusion studies, an isotonic saline solution containing a carrier protein like Bovine Serum Albumin (BSA) (e.g., 10 mg/ml) has been used to prevent the peptide from adhering to tubing and vials.[7]
Q3: What are the typical routes of administration and dosages for Somatostatin-28 (1-14)?
A3: The optimal route and dose are highly dependent on the animal model, the research question, and the target tissue. Dosages can vary significantly. Somatostatin-28 has a relatively short plasma half-life of approximately 3 minutes in dogs, which is longer than that of Somatostatin-14.[7][9]
| Animal Model | Route of Administration | Dosage | References |
| Dog | Intravenous (i.v.) Infusion | 100 ng/kg/min | [7] |
| Sheep | Intravenous (i.v.) Injection | 1.1 pmol/kg/min | [10] |
| Rat | Intracerebroventricular (i.c.v.) | 1 µg total dose | [11] |
Q4: My experiment shows no or low efficacy. What are some common troubleshooting steps?
A4: A lack of expected biological effect can stem from several factors related to the peptide, the protocol, or the biological system. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for experiments with low efficacy.
Experimental Protocols & Workflows
This section provides a generalized protocol for the in vivo administration of Somatostatin-28 (1-14). Researchers must adapt this protocol to their specific experimental context and adhere to all institutional and governmental regulations for animal welfare.
Protocol: General In Vivo Administration via Intravenous Injection
-
Peptide Preparation:
-
Calculate the required amount of Somatostatin-28 (1-14) based on the desired dosage and the number and weight of the animals. Prepare a small additional volume to account for potential losses.[2]
-
Under sterile conditions, reconstitute the lyophilized peptide in sterile saline to a desired stock concentration.
-
Gently vortex or pipette to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Dilute the stock solution to the final injection concentration using sterile saline. Keep the solution on ice until use.
-
-
Animal Preparation:
-
Acclimatize animals to the experimental environment to minimize stress.
-
Weigh each animal immediately before injection to calculate the precise injection volume.
-
If required, anesthetize the animal according to your approved institutional protocol.
-
For intravenous injection, ensure proper restraint and visualization of the target vein (e.g., tail vein in mice).
-
-
Administration:
-
Draw the calculated volume of the peptide solution into a sterile syringe.
-
Administer the solution via the chosen route (e.g., a steady bolus injection into the tail vein).
-
Administer an equivalent volume of the vehicle (sterile saline) to the control group.[6]
-
-
Post-Administration Monitoring & Data Collection:
-
Monitor the animals for any adverse reactions according to your institutional guidelines.
-
Collect blood samples or tissues at predetermined time points post-injection for analysis (e.g., hormone quantification via ELISA).[6]
-
Caption: A generalized experimental workflow for in vivo studies.
Signaling Pathway
Somatostatin-28 (1-14) is the N-terminal fragment of Somatostatin-28 (SS-28).[2][12] The biological effects of somatostatin peptides like SS-28 are mediated by a family of five G-protein coupled receptors (SSTR1-5).[13][14] SS-28 binds with high affinity to SSTR1-4 and has a significantly higher affinity for SSTR5 than Somatostatin-14.[13] Upon binding, these receptors primarily couple to inhibitory G-proteins (Gi/o) to initiate a cascade of intracellular events that generally lead to the inhibition of cellular activity and hormone secretion.[14]
The key signaling events include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13]
-
Modulation of Ion Channels: SSTR activation promotes the opening of K+ channels (leading to hyperpolarization) and inhibits Ca2+ channels, which reduces calcium influx and subsequent hormone release.[13]
-
Activation of Phosphatases: The pathway can involve the activation of phosphotyrosine phosphatases (PTPs), which can influence cell growth and proliferation.[13]
Caption: General signaling pathway for Somatostatin-28.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. calpaclab.com [calpaclab.com]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. fishersci.be [fishersci.be]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. usbio.net [usbio.net]
- 9. The in vivo metabolism of somatostatin 28: possible relationship between diminished metabolism and enhanced biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of centrally applied somatostatin on pituitary adrenocorticotropes in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. amsbio.com [amsbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in Somatostatin-28 (1-14) studies
Welcome to the technical support resource for researchers utilizing Somatostatin-28 (1-14) in their experiments. This guide provides troubleshooting advice and frequently asked questions to help you interpret unexpected results and refine your experimental approach.
Frequently Asked Questions (FAQs)
FAQ 1: I am observing unexpected biological activity with Somatostatin-28 (1-14). Is this peptide supposed to be active?
Answer: Somatostatin-28 (1-14) is the N-terminal fragment of Somatostatin-28 (SST-28).[1] Historically and in most contexts, it is considered to be a biologically inactive fragment resulting from the metabolism of SST-28. The primary biological activity of somatostatin is mediated by the C-terminal cyclic dodecapeptide, which is nearly identical to Somatostatin-14 (SST-14).[2][3] The main experimental use of SST-28 (1-14) has been for the production of specific antibodies that can distinguish SST-28 from SST-14.[1]
However, some studies on complex biological systems have suggested that N-terminal fragments may have uncharacterized roles. If you observe activity, consider the following possibilities:
-
Contamination: Your peptide preparation may be contaminated with the active SST-28 or SST-14. Verify the purity of your peptide stock using HPLC.
-
Degradation: Your peptide may be degrading into other fragments with unexpected activity. Assess peptide stability under your specific experimental conditions.
-
Non-Specific Effects: At high concentrations, peptides can exert non-specific effects. It is crucial to establish a full dose-response curve to see if the effects are observed at physiologically relevant concentrations.
-
Novel Biology: While less likely, you may have uncovered a novel, uncharacterized activity of this fragment in your specific model system. This would require extensive validation to rule out the more common technical issues. For instance, while SST-14 and SST-28 generally have inhibitory effects, they can induce opposite effects on potassium currents in certain neurons, highlighting the complexity of the somatostatin system.[4]
FAQ 2: My results show high variability between experiments. What are the common causes when working with Somatostatin-28 (1-14)?
Answer: High variability can stem from issues related to peptide stability, handling, and experimental setup.
-
Peptide Stability: Somatostatin peptides can be susceptible to degradation by peptidases in plasma and cell culture media.[5][6] SST-28 is generally more stable than SST-14 in vivo, but fragments like SST-28 (1-14) may have different stability profiles.[5][7]
-
Troubleshooting:
-
Prepare fresh solutions for each experiment from a lyophilized stock.
-
Store stock solutions at -80°C in appropriate buffers.[1]
-
Minimize freeze-thaw cycles.
-
Consider including protease inhibitors in your in vitro assays if appropriate for the experimental design.
-
-
-
Peptide Adsorption: Peptides can adsorb to plastic surfaces. Use low-protein-binding labware to minimize loss of peptide.
-
Experimental System: The complexity of the biological system can introduce variability.
FAQ 3: I am not seeing the expected distinction between Somatostatin-28 and Somatostatin-14 in my receptor binding or functional assay. Why might this be?
Answer: While SST-28 and SST-14 have distinct biological profiles in some contexts, they share high affinity for several somatostatin receptor subtypes (SSTRs).
-
Receptor Subtype Expression: Both SST-14 and SST-28 bind with high affinity to SSTR1, SSTR2, SSTR3, and SSTR4.[2][9] A significant distinction is only typically seen with SSTR5, which shows a preferential affinity for SST-28.[9][10][11] If your system (cell line or tissue) predominantly expresses SSTR1-4, you may not observe a significant difference in binding or downstream effects.
-
Functional Redundancy: In many assays, such as the inhibition of growth hormone release or adenylyl cyclase, the actions of SST-14 and SST-28 can be very similar, although SST-28 may have a longer duration of action.[2][7][12]
-
Antibody Cross-Reactivity: If you are using immunoassays (RIA, ELISA) to measure outcomes, ensure your antibodies are specific. Some antibodies raised against SST-14 can cross-react with SST-28.[13]
Troubleshooting Guides
Guide 1: Unexpected Agonist/Antagonist Activity
This guide provides a logical workflow for troubleshooting unexpected biological activity from Somatostatin-28 (1-14).
Caption: Troubleshooting workflow for unexpected peptide activity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28) to provide a baseline for comparison. Data for Somatostatin-28 (1-14) is generally not available as it is considered inactive.
Table 1: Comparative Potency of SST-14 and SST-28 on GLP-1 Secretion
| Peptide | EC₅₀ (nM) for Inhibition of GRP-Stimulated GLP-1 Secretion |
| SST-14 | 5.8 |
| SST-28 | 0.01 |
| Data from fetal rat intestinal cell cultures.[9] |
Table 2: In Vivo and In Vitro Half-Life (t½) Comparison
| Peptide | In Vivo t½ (rat) | In Vitro t½ (rat plasma) |
| SST-14 | ~0.4 minutes | ~57 minutes |
| SST-28 | ~1.35 minutes | ~210 minutes |
| In vivo disappearance reflects metabolism and clearance. In vitro data suggests plasma is not the primary site of physiological degradation.[5] |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol is a generalized method for assessing the binding of Somatostatin-28 (1-14) to cell membranes expressing somatostatin receptors.
-
Membrane Preparation:
-
Culture cells expressing the SSTR subtype of interest (e.g., CHO-K1 cells transfected with SSTR5).
-
Harvest cells, wash with cold PBS, and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with buffer and resuspend in binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA). Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg protein/well).
-
Add a constant concentration of a radiolabeled somatostatin analog known to bind the receptor (e.g., ¹²⁵I-Tyr¹¹-SST-14 or a subtype-specific ligand).
-
Add increasing concentrations of the unlabeled competitor peptide (e.g., SST-14, SST-28, or the test peptide SST-28 (1-14)) over a wide range (e.g., 10⁻¹² M to 10⁻⁶ M).
-
For non-specific binding control wells, add a high concentration of unlabeled SST-14 (e.g., 1 µM).
-
Incubate at room temperature or 37°C for a defined period (e.g., 30-60 minutes).
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor peptide.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).
-
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of somatostatin peptides to inhibit adenylyl cyclase activity, a primary signaling pathway for SSTRs.[2][12]
-
Cell Culture and Plating:
-
Plate cells expressing the SSTR of interest (e.g., AtT-20 pituitary tumor cells) in a multi-well plate and grow to near confluence.
-
Wash cells with serum-free media.
-
-
Assay Procedure:
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add the test peptide (SST-14, SST-28, or SST-28 (1-14)) at various concentrations and incubate for a short period (e.g., 10 minutes).
-
Stimulate adenylyl cyclase by adding a known agonist (e.g., 10 µM Forskolin).
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction by aspirating the media and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format (e.g., HTRF, ELISA, or RIA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration for each sample.
-
Plot the cAMP concentration (or % of Forskolin-stimulated control) against the log concentration of the test peptide.
-
Fit the data using non-linear regression to determine the EC₅₀ for inhibition.
-
Signaling & Experimental Workflow Diagrams
Caption: Canonical inhibitory signaling pathways of somatostatin receptors.
Caption: General experimental workflow for a cell-based functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ias.ac.in [ias.ac.in]
- 9. journals.physiology.org [journals.physiology.org]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. diabetesjournals.org [diabetesjournals.org]
quality control measures for synthetic Somatostatin-28 (1-14)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic Somatostatin-28 (1-14). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quality control analysis of synthetic Somatostatin-28 (1-14).
| Problem | Potential Cause | Recommended Solution |
| Low Purity on HPLC Analysis | Incomplete coupling reactions during synthesis leading to deletion sequences. | Use mass spectrometry (MS) to identify the masses of impurity peaks. The presence of masses corresponding to the target peptide minus one or more amino acids confirms deletion sequences. Optimize the solid-phase peptide synthesis (SPPS) protocol by extending coupling times or using a more efficient coupling reagent.[1][2] |
| Aggregation of the peptide during synthesis or purification. | Modify the HPLC mobile phase with organic modifiers or chaotropic agents. Consider using a different purification resin or optimizing the pH of the purification buffers.[1][3] | |
| Formation of byproducts due to side reactions (e.g., aspartimide formation). | Analyze the crude peptide by MS to identify potential side products. Adjust the synthesis strategy, such as using protecting groups less prone to side reactions.[1] | |
| Incorrect Mass Detected by MS | Errors in the synthesis sequence. | Review the synthesis protocol and the sequence of amino acids added. |
| Unintended modifications during cleavage or storage (e.g., oxidation of methionine). | Use fresh cleavage cocktails and store the lyophilized peptide under inert gas at -20°C or -80°C. MS can confirm oxidation by a +16 Da mass shift.[2] | |
| Poor Peptide Solubility | The intrinsic hydrophobic nature of the peptide sequence. | Test solubility in various solvents (e.g., water, dilute acetic acid, DMSO). Sonication can aid dissolution. For biological assays, ensure the final concentration of organic solvent is compatible with the experimental system. |
| Presence of residual salts or impurities. | Re-purify the peptide using HPLC. Ensure proper desalting and lyophilization procedures. | |
| Inconsistent Quantification Results | Inaccurate peptide concentration determination. | Use Amino Acid Analysis (AAA) for absolute quantification, as it is more accurate than UV spectrophotometry, which can be affected by the presence of aromatic residues.[4][5][] |
| Degradation of the peptide stock solution. | Aliquot the peptide upon receipt and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Perform a fresh quantification of the stock solution if degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity level for Somatostatin-28 (1-14) for in vitro bioassays?
For non-quantitative in vitro bioassays and preliminary studies, a purity of >95% as determined by HPLC is generally recommended. For sensitive applications such as quantitative receptor-ligand interaction studies or clinical trials, a purity of >98% is advisable.[8][9]
Q2: How should I properly store synthetic Somatostatin-28 (1-14)?
Lyophilized Somatostatin-28 (1-14) should be stored at -20°C or -80°C, preferably under a dry, inert atmosphere. Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Q3: What are the common impurities found in synthetic peptides like Somatostatin-28 (1-14)?
Common impurities can be process-related or arise from degradation. Process-related impurities include truncated or deletion sequences, products of incomplete deprotection, and side-chain reaction products.[10] Degradation products can result from oxidation, deamidation, and hydrolysis.[1]
Q4: My HPLC chromatogram shows a broad peak for my peptide. What could be the issue?
A broad peak can indicate on-column degradation, aggregation of the peptide, or interaction with the stationary phase. Try adjusting the mobile phase composition, gradient, or temperature. If aggregation is suspected, dissolving the sample in a stronger solvent like DMSO before injection might help.
Q5: Can I use UV absorbance at 280 nm to quantify Somatostatin-28 (1-14)?
The sequence of Somatostatin-28 (1-14) is Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys. This sequence does not contain any tryptophan or tyrosine residues, which are the primary contributors to absorbance at 280 nm. Therefore, A280 is not a suitable method for quantifying this peptide. Quantification should be performed using methods like Amino Acid Analysis (AAA) or by measuring absorbance at a lower wavelength (e.g., 210-220 nm), though the latter is less accurate due to interference from other substances.[4][5]
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for determining the purity of synthetic Somatostatin-28 (1-14).
1. Materials:
- Synthetic Somatostatin-28 (1-14)
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
2. Sample Preparation:
- Accurately weigh a small amount of the lyophilized peptide.
- Dissolve the peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a final concentration of approximately 1 mg/mL.
3. HPLC Method:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: 214 nm
- Injection Volume: 10 µL
- Gradient:
- 5-65% B over 30 minutes
- 65-95% B over 5 minutes
- Hold at 95% B for 5 minutes
- Return to 5% B and equilibrate for 10 minutes
4. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Acceptance Criteria for Purity
| Application | Recommended Purity (%) |
| Non-sensitive screening | Crude or >70% |
| ELISA, Peptide arrays | 75% - 85% |
| Epitope mapping, Antibody production | 85% - 90% |
| In-vitro bioassays, NMR studies | >95% |
| Clinical trials, Crystallography | >98% |
(Source: Adapted from purity guidelines for synthetic peptides.[8][9])
Protocol 2: Identity Verification by Mass Spectrometry (MS)
This protocol describes the use of mass spectrometry to confirm the molecular weight of Somatostatin-28 (1-14).
1. Materials:
- Synthetic Somatostatin-28 (1-14)
- Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
- Appropriate solvents (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS)
2. Sample Preparation:
- Prepare a dilute solution of the peptide (e.g., 10-100 pmol/µL) in the appropriate solvent for the mass spectrometer.
3. MS Analysis:
- Infuse the sample into the mass spectrometer.
- Acquire the mass spectrum in positive ion mode.
4. Data Analysis:
- Calculate the theoretical average and monoisotopic molecular weights of Somatostatin-28 (1-14).
- Sequence: Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys
- Formula: C60H105N21O21S1
- Theoretical Average MW: 1493.68 Da
- Theoretical Monoisotopic MW: 1492.76 Da
- Compare the experimentally observed molecular weight with the theoretical value. The observed mass should be within an acceptable tolerance (e.g., ± 0.5 Da).
Protocol 3: Absolute Quantification by Amino Acid Analysis (AAA)
This protocol provides a method for the accurate determination of peptide concentration.[4][5][]
1. Hydrolysis:
- Place a known volume of the peptide solution into a hydrolysis tube.
- Add 6 M HCl.
- Seal the tube under vacuum.
- Heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.
2. Derivatization (if required by the analytical method):
- After hydrolysis, dry the sample to remove the acid.
- Derivatize the amino acids with a reagent such as phenylisothiocyanate (PITC) to make them detectable by UV.[11]
3. Analysis:
- Analyze the derivatized or non-derivatized amino acids by HPLC or LC-MS.[4][5]
- Separate the amino acids using a suitable column and gradient.
4. Quantification:
- Quantify each amino acid by comparing its peak area to that of a known standard.
- Calculate the molar amount of each stable amino acid.
- Determine the initial peptide concentration based on the known sequence and the molar amounts of the recovered amino acids.
Visualizations
Caption: Experimental workflow for synthetic peptide quality control.
Caption: Generalized somatostatin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. biocat.com [biocat.com]
- 9. genscript.com [genscript.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Somatostatin-28 (1-14) Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Somatostatin-28 (1-14).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling and use of Somatostatin-28 (1-14) in a question-and-answer format.
1. Peptide Handling and Storage
Q1: What is the proper way to reconstitute and store Somatostatin-28 (1-14) to ensure its stability?
A: Proper reconstitution and storage are critical for maintaining the biological activity of Somatostatin-28 (1-14) and minimizing experimental variability.
-
Reconstitution: For optimal results, rehydrate the lyophilized peptide just before use.[1] It is soluble in water.[1] For some applications, dissolving in a minimal amount of a solvent like DMSO may be necessary, but ensure it is newly opened as hygroscopic DMSO can impact solubility.[2]
-
Storage of Lyophilized Peptide: The lyophilized powder can be stored at 0-5°C for up to 6 months or at -20°C for up to one year, and for longer-term storage, -80°C is recommended for up to two years.[1][2] It should be stored sealed and away from moisture and light.[2]
-
Storage of Reconstituted Peptide: After rehydration, the solution can be kept at +4°C for up to 5 days.[1] For longer-term storage, it is crucial to aliquot the solution into single-use volumes and freeze at -20°C (for up to 3 months) or -80°C (for up to 6 months).[1][2] Crucially, avoid repeated freeze-thaw cycles , as this can lead to peptide degradation and aggregation.[1][3]
Q2: My peptide solution appears to have precipitated. What could be the cause and how can I prevent this?
A: Peptide precipitation can arise from several factors, including improper dissolution, storage conditions, and the inherent properties of the peptide.
-
Causes of Precipitation: Hydrophobic peptides can precipitate if not dissolved properly.[4] Aggregation can also occur, especially at high concentrations or after multiple freeze-thaw cycles.[5] In a denatured state, peptides are more prone to aggregation and precipitation.[6]
-
Prevention and Troubleshooting:
-
Ensure the peptide is fully dissolved upon reconstitution. Sonication may be required for some solvents like DMSO.[2]
-
Adhere strictly to recommended storage temperatures and aliquot the peptide to avoid freeze-thaw cycles.[1][2]
-
If you suspect aggregation, you can try to resolubilize the peptide, but be aware that its activity may be compromised. It is often best to use a fresh vial.
-
2. Immunoassay (ELISA) Troubleshooting
Q3: I am observing high background noise in my Somatostatin-28 (1-14) ELISA. What are the likely causes and solutions?
A: High background in an ELISA can obscure the specific signal and increase variability. Common causes include:
-
Insufficient Washing: Inadequate washing can leave behind unbound reagents, leading to a high background signal. Increase the number of wash steps and ensure complete aspiration of the wash buffer between each step.[7] Including a soaking step where the wash buffer sits in the wells can also improve removal of non-specifically bound molecules.[8]
-
Contaminated Reagents or Buffers: Prepare fresh reagents and buffers to avoid contamination.[7]
-
High Concentration of Detection Antibody: Optimize the concentration of the detection antibody by performing a titration to find the concentration that gives a good signal-to-noise ratio.
-
Prolonged Incubation Time: Adhere to the recommended incubation times in the protocol.[7]
-
Inadequate Blocking: Ensure that all potential non-specific binding sites on the assay plate are adequately blocked.[8]
Q4: My ELISA results show high variability between replicate wells. How can I improve the precision of my assay?
A: High coefficient of variation (CV) between replicates is a common issue that can often be addressed by refining your technique and assay conditions.
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[9] Use calibrated pipettes and proper pipetting techniques. When adding reagents, hold the pipette tip at a slight angle against the well wall to avoid splashing and bubble formation.[9]
-
Temperature Gradients: Temperature fluctuations across the plate can lead to variability. Ensure all reagents and samples are at room temperature before starting the assay.[7][9] Avoid stacking plates in the incubator.[10]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature changes. To mitigate this, you can fill the outer wells with buffer or water and not use them for samples or standards.
-
Improper Mixing: Ensure thorough mixing of all reagents and samples before adding them to the wells.[9]
3. Receptor Binding Assay Troubleshooting
Q5: I am experiencing high non-specific binding in my Somatostatin-28 (1-14) receptor binding assay. What steps can I take to reduce it?
A: High non-specific binding can significantly reduce the window of your assay and make it difficult to determine the true specific binding.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the assay surface (e.g., cell membranes, plate wells) is a primary cause. Optimize your blocking buffer by testing different agents (e.g., BSA, non-fat dry milk) and incubation times.[8]
-
Hydrophobic and Electrostatic Interactions: Peptides can adhere to plastic surfaces through hydrophobic or electrostatic interactions.[8] Consider using low-binding microplates. Adding a small amount of a non-ionic detergent to the wash buffer can help disrupt weak, non-specific interactions.[8]
-
Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can increase non-specific binding. It is recommended that the radioligand concentration be at or below its dissociation constant (Kd).[11]
-
Insufficient Washing: Increase the number and duration of wash steps to more effectively remove unbound and non-specifically bound ligands.[8]
Q6: I am not seeing a clear dose-response curve in my competitive binding assay. What could be the problem?
A: A lack of a clear dose-response curve can be due to several factors related to the assay setup and reagents.
-
Inactive Peptide: Ensure that the Somatostatin-28 (1-14) has been stored and handled correctly to maintain its activity. Repeated freeze-thaw cycles or improper storage can lead to degradation.[1]
-
Incorrect Concentrations: Double-check all dilutions of your unlabeled competitor (Somatostatin-28 (1-14)) and the radiolabeled ligand.
-
Low Receptor Expression: If using cell membranes, ensure that the cells express a sufficient number of the target somatostatin receptor.
-
Assay Conditions: Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium.[11]
4. Cell-Based Assay Troubleshooting
Q7: My cell-based assay results for somatostatin receptor signaling are inconsistent. How can I improve reproducibility?
A: Cell-based assays are sensitive to a variety of factors that can introduce variability.
-
Cell Health and Viability: Only use healthy, viable cells for your experiments. Avoid over-passaging cells, as this can lead to phenotypic and genetic drift.[10] Do not allow cells to become over-confluent.[10]
-
Cell Seeding Density: Optimize the cell seeding density to ensure a measurable signal without overcrowding the wells.[10]
-
Culture Media and Supplements: Use fresh, consistent batches of culture media and supplements.[10]
-
Incubation Conditions: Maintain stable temperature and CO2 levels in your incubator.[10]
-
Assay Timing: Be consistent with the timing of reagent additions and incubations.
5. General Experimental Issues
Q8: What are matrix effects and how can they affect the quantification of Somatostatin-28 (1-14) in biological samples?
A: Matrix effects occur when components in a biological sample (e.g., serum, plasma) interfere with the analytical assay, leading to inaccurate quantification.[12] These effects can either suppress or enhance the signal.[13]
-
Identification: To determine if you are experiencing matrix effects, you can perform a spike and recovery experiment. Add a known amount of Somatostatin-28 (1-14) standard to your sample and compare the measured concentration to the expected concentration.
-
Minimization:
-
Sample Dilution: Diluting your samples with the assay diluent can reduce the concentration of interfering substances.[12]
-
Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction can be used to remove interfering components from the sample matrix.[13][14]
-
Standard Curve Matrix: Whenever possible, prepare your standard curve in a matrix that is similar to your samples (e.g., Somatostatin-free serum or plasma).
-
Quantitative Data Summary
The following tables summarize key quantitative data for Somatostatin-28 (1-14) to aid in experimental design.
Table 1: Storage and Stability of Somatostatin-28 (1-14)
| Form | Storage Temperature | Duration | Reference |
| Lyophilized | 0-5°C | Up to 6 months | [1] |
| Lyophilized | -20°C | Up to 1 year | [2] |
| Lyophilized | -80°C | Up to 2 years | [2] |
| Reconstituted | +4°C | Up to 5 days | [1] |
| Reconstituted | -20°C | Up to 3 months | [1] |
| Reconstituted | -80°C | Up to 6 months | [2] |
Table 2: Receptor Binding Affinity of Somatostatin Peptides
| Ligand | Receptor Subtype | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| Somatostatin-28 | Pancreatic Beta-Cells | Competitive Binding | 1 | - | [15] |
| [Leu8,D-Trp22,Tyr25] SS-28 | Pancreatic Beta-Cells | Saturation Binding | 0.25 | - | [15] |
Note: Binding affinities are highly dependent on the specific assay conditions, cell type, and radioligand used.
Experimental Protocols
Protocol 1: Competitive Radioligand Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of unlabeled Somatostatin-28 (1-14) to a specific somatostatin receptor subtype.
-
Membrane Preparation:
-
Homogenize cells expressing the target somatostatin receptor subtype in a hypotonic buffer.
-
Isolate the membrane fraction through differential centrifugation.
-
-
Assay Setup (96-well plate format):
-
Add a constant amount of cell membranes to each well.
-
Add a fixed concentration of a suitable radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14). The concentration should ideally be at or below the Kd of the radioligand for the receptor.[11]
-
Add varying concentrations of unlabeled Somatostatin-28 (1-14) as the competitor.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).[16]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[16]
-
-
Washing:
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[16]
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[16]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled Somatostatin-28 (1-14) concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: Somatostatin-28 (1-14) ELISA
This protocol outlines the general steps for a competitive ELISA to quantify Somatostatin-28 (1-14).
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for Somatostatin-28 (1-14).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Competitive Reaction:
-
Add standards of known Somatostatin-28 (1-14) concentrations and your unknown samples to the wells.
-
Immediately add a fixed amount of biotinylated Somatostatin-28 (1-14) to each well.
-
Incubate for 2-3 hours at room temperature.[17]
-
-
Washing:
-
Repeat the washing step.
-
-
Detection:
-
Add HRP-streptavidin conjugate to each well.
-
Incubate for 45 minutes at room temperature.[17]
-
-
Washing:
-
Repeat the washing step.
-
-
Substrate Addition:
-
Add a TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.[17]
-
-
Stop Reaction:
-
Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Read Plate:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations.
-
Determine the concentration of Somatostatin-28 (1-14) in your samples by interpolating their absorbance values from the standard curve.
-
Visualizations
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bme.psu.edu [bme.psu.edu]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Specific high affinity binding sites for somatostatin-28 on pancreatic beta-cells: differences with brain somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. raybiotech.com [raybiotech.com]
dealing with low signal-to-noise ratio in Somatostatin-28 (1-14) detection
Welcome to the technical support center for the detection of Somatostatin-28 (1-14). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to low signal-to-noise ratios in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting Somatostatin-28 (1-14)?
A1: The most common methods for the quantification of Somatostatin-28 (1-14) and related peptides are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each method has its own advantages and challenges in terms of sensitivity, specificity, and throughput.
Q2: What is Somatostatin-28 (1-14) and how is it generated?
A2: Somatostatin-28 (1-14) is the N-terminal fragment of Somatostatin-28 (SS-28). The biosynthesis of somatostatin begins with a 116-amino acid precursor, preprosomatostatin.[1] Removal of a signal peptide results in the 92-amino acid prosomatostatin.[1] Prosomatostatin is then differentially processed to yield either the 14-amino acid Somatostatin-14 (SS-14) or the 28-amino acid Somatostatin-28. When SS-28 is further cleaved to produce SS-14, the N-terminal 1-14 fragment is also generated.
Q3: Why is my signal-to-noise ratio low when detecting Somatostatin-28 (1-14)?
A3: A low signal-to-noise ratio can stem from several factors:
-
Low Analyte Concentration: Somatostatin-28 (1-14) may be present in very low concentrations in biological samples.
-
Sample Matrix Effects: Components in complex biological matrices like plasma or serum can interfere with the assay, either suppressing the signal or increasing the background noise.
-
Peptide Instability and Degradation: Peptides are susceptible to degradation by proteases present in samples. The in vivo half-life of somatostatin peptides is very short.[2] In vitro, SS-28 is more stable than SS-14 in plasma, but degradation still occurs.[2]
-
Suboptimal Assay Conditions: This can include incorrect antibody concentrations, incubation times or temperatures, or inefficient extraction procedures.
-
Poor Antibody Specificity: The antibody used may have cross-reactivity with other forms of somatostatin (e.g., SS-28, SS-14, or prosomatostatin), leading to high background or inaccurate quantification.[3]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Inactive reagents (antibody, conjugate, substrate) | Check storage conditions and expiration dates. Test each reagent individually. |
| Insufficient antigen in the sample | Concentrate the sample or use a more sensitive ELISA kit. Ensure proper sample extraction to maximize recovery. | |
| Peptide degradation | Add protease inhibitors to samples upon collection. Keep samples on ice and store them at -80°C. Avoid repeated freeze-thaw cycles. | |
| Incorrect assay procedure | Review the protocol carefully. Ensure reagents are added in the correct order and volumes. Optimize incubation times and temperatures. | |
| High Background | Non-specific antibody binding | Increase the number of wash steps. Add a soaking step during washes. Optimize the concentration of the blocking buffer. |
| Cross-reactivity of the antibody | Use a highly specific monoclonal antibody for Somatostatin-28 (1-14). Perform a cross-reactivity test with SS-14 and SS-28. | |
| Contaminated reagents or plate | Use fresh, sterile buffers and reagents. Ensure the microplate is clean and designed for ELISA. | |
| Poor Reproducibility | Inconsistent pipetting or washing | Calibrate pipettes regularly. Ensure uniform washing across all wells. Use an automated plate washer if available. |
| Edge effects | Ensure uniform temperature across the plate during incubation. Use a plate sealer. Avoid stacking plates. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity | Inefficient ionization | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). |
| Poor fragmentation | Optimize collision energy for the specific MRM transitions of Somatostatin-28 (1-14). | |
| Low recovery from sample preparation | Optimize the Solid Phase Extraction (SPE) protocol. Ensure the sorbent type is appropriate for the peptide's properties. Check for analyte loss during wash and elution steps. | |
| High Background Noise | Matrix effects (ion suppression) | Improve sample cleanup. Use a more selective SPE sorbent. Optimize the chromatographic gradient to separate the analyte from interfering matrix components. |
| Contamination from system or solvents | Flush the LC system and use high-purity solvents and additives. | |
| Poor Peak Shape | Suboptimal chromatographic conditions | Adjust the mobile phase composition and gradient. Ensure the column is not overloaded. |
| Non-specific adsorption | Add a sacrificial protein hydrolysate to the sample to reduce non-specific binding of the peptide to vials and tubing.[4] |
Radioimmunoassay (RIA) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Counts (B0) | Degraded radiolabeled tracer | Check the age and storage of the tracer. Prepare fresh tracer if necessary. |
| Ineffective antibody | Verify the antibody titer and storage conditions. | |
| High Non-Specific Binding (NSB) | Poor quality tracer | Purify the tracer using HPLC to remove unbound iodine. |
| Inadequate separation of bound/free tracer | Optimize the precipitation step (e.g., concentration of second antibody, incubation time). | |
| Poor Sensitivity | Suboptimal assay buffer composition | Ensure the buffer pH is correct and contains appropriate protein carriers (e.g., BSA) to prevent non-specific binding. |
| Inaccurate standard dilutions | Prepare fresh standards and perform serial dilutions carefully. |
Performance Comparison of Detection Methods
The choice of analytical method can significantly impact the sensitivity, precision, and accuracy of Somatostatin-28 (1-14) quantification. While direct comparative studies for Somatostatin-28 (1-14) are limited, data from related peptide and hormone assays can provide valuable insights.
| Parameter | ELISA | RIA | LC-MS/MS |
| Sensitivity | Good to excellent (pg/mL to ng/mL range) | Excellent (often considered the gold standard for sensitivity) | Good to excellent, highly dependent on instrumentation and sample prep |
| Specificity | Can be an issue due to antibody cross-reactivity | Generally high, but can also be affected by antibody specificity | Excellent, due to separation by chromatography and mass-to-charge ratio detection |
| Precision (CV%) | Intra-assay: <10%, Inter-assay: <15% | Intra-assay: <15%, Inter-assay: <20% | Excellent, typically <15% |
| Throughput | High (96-well plate format) | Moderate | Moderate to high, depending on automation |
| Cost | Relatively low | Moderate (requires handling of radioactive materials) | High (instrumentation and maintenance) |
| Development Time | Moderate | Long (requires antibody generation and radiolabeling) | Short to moderate |
Note: The values presented are typical ranges and can vary based on the specific assay, instrumentation, and laboratory.[5][6][7][8]
Experimental Protocols
Detailed Protocol: Competitive ELISA for Somatostatin-28 (1-14)
This protocol is a general guideline for a competitive ELISA. Specific details may vary depending on the kit manufacturer.
-
Plate Coating: A known amount of synthetic Somatostatin-28 (1-14) is coated onto the wells of a 96-well microplate.
-
Sample/Standard Incubation: Standards of known Somatostatin-28 (1-14) concentrations and unknown samples are added to the wells along with a specific primary antibody. They are incubated to allow competition between the coated peptide and the peptide in the sample/standard for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibody and other components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added to the wells and incubated.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.
-
Signal Detection: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of Somatostatin-28 (1-14) in the sample.
Detailed Protocol: Solid Phase Extraction (SPE) for LC-MS/MS
This protocol is a general guideline for extracting Somatostatin-28 (1-14) from plasma.
-
Conditioning: A mixed-mode or reversed-phase SPE cartridge is conditioned with methanol followed by water.
-
Equilibration: The cartridge is equilibrated with an acidic buffer (e.g., 0.1% formic acid in water).
-
Sample Loading: The plasma sample, acidified and potentially diluted, is loaded onto the cartridge at a slow flow rate.
-
Washing: The cartridge is washed with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.
-
Elution: The peptide is eluted with a higher concentration of organic solvent containing an acid (e.g., 50% acetonitrile with 0.1% formic acid).
-
Drying and Reconstitution: The eluate is dried down under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
Visualizations
Prosomatostatin Processing Pathway
Caption: Prosomatostatin processing to bioactive peptides.
Somatostatin Receptor Signaling Pathway
Caption: SSTR5 signaling cascade upon Somatostatin-28 binding.
Experimental Workflow for Low S/N Troubleshooting
Caption: Logical workflow for troubleshooting low S/N.
References
- 1. jneurosci.org [jneurosci.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Absolute quantification of histone PTM marks by MRM-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Liquid Chromatography-Mass Spectrometry Quantitation of Glucose-Regulating Hormones from Human Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of freeze-thaw cycles on Somatostatin-28 (1-14) activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Somatostatin-28 (1-14). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of freeze-thaw cycles on peptide activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have been repeatedly freezing and thawing my Somatostatin-28 (1-14) solution. Could this be affecting my experimental results?
A1: Yes, it is highly likely that repeated freeze-thaw cycles are impacting the integrity and activity of your Somatostatin-28 (1-14) peptide. It is strongly recommended to avoid repeated freezing and thawing of peptide solutions.[1][2][3][4][5] The formation of ice crystals and changes in solute concentration during the freezing and thawing process can lead to denaturation, aggregation, and degradation of the peptide.[1][6][7]
Troubleshooting Steps:
-
Aliquot your stock solution: Upon reconstitution, you should immediately divide your Somatostatin-28 (1-14) stock solution into single-use aliquots. This is the most effective way to prevent degradation from multiple freeze-thaw cycles.[7]
-
Use a fresh aliquot for each experiment: Discard any remaining solution in an aliquot after use.
-
Flash-freeze your aliquots: Rapidly freezing your aliquots in liquid nitrogen or a dry ice/ethanol bath can minimize the formation of large ice crystals that can damage the peptide structure.[7]
Q2: What is the recommended storage procedure for Somatostatin-28 (1-14) to maintain its activity?
A2: Proper storage is critical for maintaining the biological activity of Somatostatin-28 (1-14).
-
Lyophilized Powder: Store the lyophilized powder at -20°C for long-term stability.[3][4] Some suppliers suggest that the lyophilized form is stable for up to 6 months at 0-5°C.[2]
-
Reconstituted Solution: Once reconstituted, it is best to aliquot the solution and store it at -20°C or -80°C.[1][3][4] For short-term storage (up to 5 days), the solution can be kept at 4°C.[2] Use the solution within one month if stored at -20°C and within six months if stored at -80°C.[1][4]
| Storage Condition | Recommended Duration | Citations |
| Lyophilized Powder (-20°C) | Up to 12 months | |
| Reconstituted Solution (4°C) | Up to 5 days | [2] |
| Reconstituted Solution (-20°C) | Up to 3 months | [2] |
| Reconstituted Solution (-80°C) | Up to 6 months | [1][4] |
Q3: I am not observing the expected biological activity in my experiments with Somatostatin-28 (1-14). What could be the reason?
A3: There are several potential reasons for a lack of biological activity. One important consideration is that Somatostatin-28 (1-14) is an N-terminal fragment of Somatostatin-28 and may not exhibit the same biological activities as Somatostatin-14 or the full Somatostatin-28 molecule.[4][8] For instance, one study found that Somatostatin-28 (1-14) did not affect NMDA-evoked noradrenaline release, whereas Somatostatin-14 and Somatostatin-28 did.[8] The primary application of this fragment is often for the production of antibodies that are specific to Somatostatin-28 and do not cross-react with Somatostatin-14.[4]
Troubleshooting Steps:
-
Confirm the expected activity: Double-check the literature to ensure that the biological activity you are testing for has been reported for the Somatostatin-28 (1-14) fragment specifically.
-
Peptide Integrity: If you have subjected your peptide to multiple freeze-thaw cycles, its structure may be compromised. It is advisable to use a fresh, properly stored aliquot.
-
Experimental Protocol: Review your experimental protocol for any potential issues, such as incorrect buffer composition, pH, or incubation times. The pH of some buffers, like phosphate buffers, can shift upon freezing, which may affect peptide stability.[7]
-
Positive Controls: Include positive controls in your experiments, such as Somatostatin-14 or Somatostatin-28, to ensure that your assay system is working correctly.
Q4: How can I assess the stability and activity of my Somatostatin-28 (1-14) after storage or freeze-thaw cycles?
A4: To assess the stability and activity, you can perform a comparative study using a fresh, properly handled sample as a control.
| Number of Freeze-Thaw Cycles | Expected Impact on Peptide Structure & Activity |
| 1 | Minimal to no significant impact is generally expected. |
| 2-3 | Potential for initial changes in secondary structure (e.g., decrease in α-helix, increase in β-sheet content), leading to some aggregation and a possible minor decrease in activity.[9] |
| >3 | Increased likelihood of significant aggregation, changes in hydrophobicity, and substantial loss of biological activity.[2] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Impact of Freeze-Thaw Cycles on Peptide Activity
This protocol provides a general framework for assessing the impact of freeze-thaw cycles on the biological activity of Somatostatin-28 (1-14). The specific bioassay will depend on the expected activity being measured.
-
Peptide Reconstitution and Aliquoting:
-
Reconstitute the lyophilized Somatostatin-28 (1-14) in a recommended sterile solvent (e.g., sterile ddH₂O) to a desired stock concentration.
-
Immediately divide the stock solution into single-use aliquots in low-protein-binding tubes.
-
Designate one aliquot as the "0 freeze-thaw" control and store it at 4°C for immediate use or flash-freeze and store at -80°C.
-
Subject the other aliquots to a controlled number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles). A single cycle consists of freezing at -20°C or -80°C for at least one hour, followed by thawing at room temperature or on ice.[10]
-
-
Bioassay for Activity:
-
A specific bioassay for Somatostatin-28 (1-14) is not well-established, as its primary use is often immunological. However, if a cellular response is being investigated, a cell-based assay is appropriate.
-
Example (Hypothetical Cell-Based Assay):
-
Culture a cell line known to respond to somatostatin analogs.
-
Prepare serial dilutions of the "0 freeze-thaw" control and the freeze-thawed samples.
-
Treat the cells with the different peptide concentrations for a specified duration.
-
Measure a relevant downstream marker of activity (e.g., inhibition of hormone secretion, changes in intracellular cAMP levels, or activation/inhibition of a specific signaling pathway).
-
Compare the dose-response curves of the freeze-thawed samples to the "0 freeze-thaw" control. A rightward shift in the dose-response curve or a decrease in the maximal effect indicates a loss of activity.
-
-
-
Data Analysis:
-
Calculate the percentage of remaining activity for each freeze-thaw condition relative to the control.
-
Analyze the data using appropriate statistical methods to determine if the observed differences are significant.
-
Diagrams
References
- 1. Meat exudate metabolomics reveals the impact of freeze-thaw cycles on meat quality in pork loins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Somatostatin potentiates NMDA receptor function via activation of InsP3 receptors and PKC leading to removal of the Mg2+ block without depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Multiple Freeze–Thaw Cycles on the Microstructure and Quality of Trachurus murphyi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System [frontiersin.org]
Technical Support Center: Ensuring Reproducibility in Somatostatin-28 (1-14) Functional Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the reproducibility of functional assays involving Somatostatin-28 (1-14).
Troubleshooting Guides
High variability and inconsistent results in functional assays can stem from multiple factors, from reagent handling to experimental design. This section provides a structured guide to identifying and resolving common issues.
Common Issues in Somatostatin-28 (1-14) Functional Assays
| Problem | Potential Cause | Recommended Solution |
| High Variability in Assay Signal | Inconsistent Cell Seeding Density: Uneven cell numbers across wells lead to variable receptor expression and signal output. | Ensure a homogenous cell suspension and use calibrated multichannel pipettes for seeding. Visually inspect plates post-seeding for even cell distribution. |
| Cell Line Instability: High passage numbers can lead to genetic drift, altering receptor expression levels and cellular responses. | Use cell lines within a defined low passage number range and regularly authenticate cell lines. | |
| Mycoplasma Contamination: Contamination can significantly alter cellular physiology and signaling pathways. | Routinely test cell cultures for mycoplasma contamination. | |
| Low or No Assay Signal | Low Receptor Expression: The cell line may not express the target somatostatin receptor (SSTR) subtype at sufficient levels.[1] | Verify SSTR expression using techniques like qRT-PCR or Western blot.[1] Consider using a cell line with higher endogenous expression or a stably transfected cell line.[1] |
| Degradation of Somatostatin-28 (1-14): Peptides are susceptible to degradation by proteases in the assay buffer.[1] | Prepare fresh peptide solutions for each experiment. Consider including protease inhibitors in the assay buffer.[1] | |
| Incorrect Assay Temperature: Suboptimal temperatures can reduce enzyme activity and cellular responses.[2][3] | Equilibrate all reagents to the recommended assay temperature (typically 37°C) before use.[2][3] | |
| Inconsistent IC50/EC50 Values | Ligand-Receptor Binding Not at Equilibrium: Insufficient incubation time can lead to incomplete binding and variable results. | Optimize the incubation time to ensure that the binding reaction has reached equilibrium. |
| High Non-Specific Binding: This can mask the specific signal and lead to inaccurate potency calculations.[1] | Optimize washing steps and consider increasing the concentration of blocking agents like BSA in the binding buffer.[1] | |
| Reagent Quality and Consistency: Batch-to-batch variation in reagents can affect assay performance. | Use high-purity reagents and ensure consistency between batches. Filter all buffers before use.[1] |
Frequently Asked Questions (FAQs)
Q1: Which functional assays are most suitable for studying Somatostatin-28 (1-14) activity?
A1: The most common functional assays for Somatostatin-28 (1-14) measure its ability to activate G-protein coupled somatostatin receptors (SSTRs). Since SSTRs primarily couple to inhibitory G-proteins (Gi), the following assays are widely used:
-
cAMP Accumulation Assays: Activation of Gi-coupled receptors by Somatostatin-28 (1-14) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] These assays typically involve stimulating cells with forskolin to increase basal cAMP levels, and then measuring the inhibitory effect of the somatostatin analog.
-
ERK Phosphorylation Assays: GPCR activation, including that of SSTRs, can trigger the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[4][5] Measuring the levels of phosphorylated ERK (p-ERK) serves as a downstream readout of receptor activation.[4][5] This can be a valuable alternative as it is a common endpoint for multiple G-protein subtypes (Gαq, Gαi/o, and some Gαs).[5]
Q2: What are the key signaling pathways activated by Somatostatin-28 (1-14)?
A2: Somatostatin-28 (1-14) is an N-terminal fragment of Somatostatin-28. Somatostatin-28 and its shorter form, Somatostatin-14, bind to five different SSTR subtypes (SSTR1-5).[6] These receptors are G-protein-coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi).[1] Upon activation, this leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cAMP levels.[1]
-
Activation of MAPK/ERK Pathway: The signaling cascade can also lead to the phosphorylation and activation of ERK1/2.[4][7]
Q3: How should I prepare Somatostatin-28 (1-14) for use in assays?
A3: For optimal and reproducible results, follow these guidelines for preparing Somatostatin-28 (1-14):
-
Storage: Store the lyophilized peptide at -20°C for long-term stability.
-
Reconstitution: Reconstitute the peptide in a small amount of sterile, high-purity water or a buffer appropriate for your assay.
-
Aliquoting: Once reconstituted, aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
-
Fresh Solutions: For each experiment, prepare fresh dilutions of the peptide from a frozen aliquot.[1]
Q4: What are some key quality control measures to ensure assay reproducibility?
A4: Implementing robust quality control (QC) is crucial for ensuring the reliability of your data.[8][9] Key QC steps include:
-
Cell Line Authentication: Regularly verify the identity of your cell line.
-
Reagent Validation: Test new batches of critical reagents (e.g., peptides, antibodies) to ensure they perform consistently with previous batches.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all assay protocols.
-
Positive and Negative Controls: Include appropriate positive (e.g., a known agonist like Somatostatin-14) and negative (vehicle) controls in every assay plate.
-
Assay Performance Monitoring: Track key assay parameters over time, such as signal-to-background ratio, Z'-factor, and control EC50 values, to detect any drift in assay performance.
Experimental Protocols
Below are detailed methodologies for key functional assays used to characterize Somatostatin-28 (1-14) activity.
cAMP Accumulation Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity by Somatostatin-28 (1-14) in cells expressing the appropriate SSTR.
Methodology:
-
Cell Seeding: Seed SSTR-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay and culture overnight.[1][10]
-
Pre-incubation: Pre-incubate the cells with various concentrations of Somatostatin-28 (1-14) for 15 minutes.[1]
-
Stimulation: Add a fixed concentration of an SSTR agonist (e.g., Somatostatin-14 at its EC80) in the presence of a phosphodiesterase inhibitor like IBMX.[1]
-
Forskolin Co-stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.[1]
-
Incubation: Incubate for 30 minutes at 37°C.[1]
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
ERK Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the phosphorylation of ERK1/2 in response to Somatostatin-28 (1-14) stimulation.
Methodology:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours.[10]
-
Treatment: Prepare a dose-response curve of Somatostatin-28 (1-14) in serum-free medium. Include a vehicle control and a positive control. Treat the cells for 5-10 minutes at 37°C.[10]
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add ice-cold RIPA buffer to lyse the cells.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[4]
-
Visualize the bands using an ECL substrate and a chemiluminescence imaging system.[10]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the phospho-ERK signal.[4][10]
-
Data Analysis: Quantify the band intensities for both p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Insider Tips for GPCR signaling studies & phospho-Erk | Technology Networks [technologynetworks.com]
- 8. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 9. beckman.com [beckman.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Biological Activity of Synthetic Somatostatin-28 (1-14): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic Somatostatin-28 (1-14) with its parent molecule, Somatostatin-28, and the related peptide, Somatostatin-14. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the biological function of synthetic peptide fragments. While Somatostatin-28 and Somatostatin-14 are well-characterized inhibitors of various physiological processes, evidence regarding the biological activity of the N-terminal fragment, Somatostatin-28 (1-14), is limited and suggests a lack of significant biological function.
Introduction to Somatostatin and its Fragments
Somatostatin is a key regulatory peptide hormone that exerts a wide range of inhibitory effects throughout the body. It is produced in two primary bioactive forms: a 14-amino acid peptide (Somatostatin-14) and an N-terminally extended 28-amino acid peptide (Somatostatin-28). Both peptides are derived from the same precursor, preprosomatostatin, through tissue-specific post-translational processing.
The biological effects of somatostatin are mediated through a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. Upon binding to these receptors, somatostatin initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, along with other downstream effects, results in the inhibition of the secretion of numerous hormones, including growth hormone (GH) from the pituitary gland, and insulin and glucagon from the pancreas.
Somatostatin-28 (1-14) is the N-terminal fragment of Somatostatin-28. While the full-length Somatostatin-28 and the C-terminal Somatostatin-14 are known to be biologically active, the N-terminal (1-14) fragment is generally considered to be biologically inactive.
Comparative Biological Activity
Quantitative data consistently demonstrates that Somatostatin-28 is a more potent and longer-acting inhibitor of hormone secretion compared to Somatostatin-14. Limited research on Somatostatin-28 (1-14) suggests it does not possess significant biological activity in terms of receptor binding or inhibition of hormone secretion.
Table 1: Comparison of Receptor Binding Affinity
| Peptide | Receptor Subtype | Binding Affinity (Ki/Kd) |
| Somatostatin-14 | SSTR1-5 | High affinity (nM range) |
| Somatostatin-28 | SSTR1-5 | High affinity (nM range), with some studies suggesting higher affinity for SSTR5 |
| Synthetic Somatostatin-28 (1-14) | SSTR1-5 | No significant binding reported in the literature |
Table 2: Comparison of Inhibitory Potency on Hormone Secretion
| Peptide | Hormone Inhibited | Potency (IC50) | Reference Cell Type/System |
| Somatostatin-14 | Growth Hormone | ~1 nM | Rat pituitary cells |
| Somatostatin-28 | Growth Hormone | More potent than SS-14 (e.g., ~0.2 nM) | Rat pituitary cells |
| Synthetic Somatostatin-28 (1-14) | Growth Hormone | No significant inhibition reported | N/A |
| Somatostatin-14 | Insulin | Variable, depending on conditions | Pancreatic islet cells |
| Somatostatin-28 | Insulin | More potent than SS-14 | Pancreatic islet cells |
| Synthetic Somatostatin-28 (1-14) | Insulin | No significant inhibition reported | N/A |
| Somatostatin-14 | Glucagon | Variable, depending on conditions | Pancreatic islet cells |
| Somatostatin-28 | Glucagon | More potent than SS-14 | Pancreatic islet cells |
| Synthetic Somatostatin-28 (1-14) | Glucagon | No significant inhibition reported | N/A |
Signaling Pathways and Experimental Workflows
To validate the biological activity of a synthetic peptide like Somatostatin-28 (1-14), a series of in vitro experiments are typically performed. These assays are designed to assess the peptide's ability to bind to its putative receptors and elicit a downstream functional response.
The diagram above illustrates the canonical signaling pathway of somatostatin. Binding of somatostatin to its receptor (SSTR) leads to the activation of an inhibitory G protein (Gi/o), which in turn inhibits adenylyl cyclase. This results in decreased production of cyclic AMP (cAMP), leading to reduced protein kinase A (PKA) activity and subsequent inhibition of hormone secretion.
The workflow diagram outlines the key steps in validating the biological activity of a synthetic peptide. It begins with the synthesis and purification of the peptide, followed by in vitro assays to assess its receptor binding and functional activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Receptor Binding Assay (Competitive Binding)
Objective: To determine the affinity of synthetic Somatostatin-28 (1-14) for somatostatin receptors (SSTRs).
Materials:
-
Cell lines stably expressing a specific SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).
-
Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-Somatostatin-14 or [125I]-Tyr3-Octreotide).
-
Unlabeled ("cold") reference ligands (Somatostatin-28, Somatostatin-14).
-
Synthetic Somatostatin-28 (1-14).
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Culture SSTR-expressing cells to confluence, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in a suitable assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation with the radiolabeled ligand at a fixed concentration.
-
Competition: Add increasing concentrations of the unlabeled competitor (synthetic Somatostatin-28 (1-14), Somatostatin-28, or Somatostatin-14).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Measurement Assay
Objective: To assess the ability of synthetic Somatostatin-28 (1-14) to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Materials:
-
Cell line expressing the target SSTR and responsive to adenylyl cyclase stimulation (e.g., CHO-K1 cells).
-
Forskolin or another adenylyl cyclase activator.
-
Synthetic Somatostatin-28 (1-14), Somatostatin-28, and Somatostatin-14.
-
cAMP assay kit (e.g., ELISA, TR-FRET, or luminescence-based).
Protocol:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of the test peptides (synthetic Somatostatin-28 (1-14), Somatostatin-28, or Somatostatin-14) for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration. Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Hormone Secretion Assay (e.g., Growth Hormone)
Objective: To determine the effect of synthetic Somatostatin-28 (1-14) on the secretion of a specific hormone.
Materials:
-
Primary pituitary cells or a suitable cell line (e.g., GH3 or AtT-20 cells).
-
Secretagogue to stimulate hormone release (e.g., Growth Hormone-Releasing Hormone (GHRH) for GH secretion).
-
Synthetic Somatostatin-28 (1-14), Somatostatin-28, and Somatostatin-14.
-
Hormone measurement kit (e.g., ELISA or RIA).
Protocol:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to acclimate.
-
Pre-incubation: Wash the cells and pre-incubate with a serum-free medium containing the test peptides at various concentrations for a defined period (e.g., 30-60 minutes).
-
Stimulation: Add the secretagogue (e.g., GHRH) to the wells to stimulate hormone secretion.
-
Incubation: Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Hormone Quantification: Measure the concentration of the secreted hormone in the supernatant using a specific ELISA or RIA kit.
-
Data Analysis: Plot the hormone concentration against the logarithm of the peptide concentration. Calculate the IC50 value for the inhibition of secretagogue-stimulated hormone release.
Conclusion
The validation of a synthetic peptide's biological activity requires a systematic approach involving rigorous in vitro characterization. For Somatostatin-28 (1-14), the available evidence strongly suggests a lack of significant biological activity. The experimental protocols outlined in this guide provide a framework for researchers to independently verify these findings and to characterize the activity of other synthetic peptides. When comparing the activity of novel somatostatin analogs, it is crucial to include both Somatostatin-28 and Somatostatin-14 as positive controls to accurately assess their relative potency and efficacy.
A Comparative Analysis of Somatostatin-28 (1-14) and Somatostatin-14: Unraveling Functional Distinctions
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effects of Somatostatin-28 (1-14) and Somatostatin-14. This document provides a detailed analysis of their biological activities, receptor interactions, and physiological implications, supported by experimental data and methodologies.
Introduction
Somatostatin, a key regulatory peptide, exists in two primary active forms: Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28). Both are derived from the precursor protein, preprosomatostatin, and exert broad inhibitory effects on endocrine and exocrine secretions, neurotransmission, and cell proliferation. While SST-14 is the C-terminal 14 amino acid fragment of SST-28, the N-terminal fragment, Somatostatin-28 (1-14) [SST-28(1-14)], also exists as a distinct peptide. This guide provides a comparative analysis of the biological effects of SST-28(1-14) and SST-14, highlighting their differential roles and the experimental evidence that underpins our current understanding.
Biosynthesis and Processing of Somatostatin Peptides
Somatostatin-14 and Somatostatin-28 are produced through the enzymatic cleavage of prosomatostatin. In some tissues, prosomatostatin is cleaved to directly release SST-14. In others, it is first processed to SST-28, which can then be further cleaved to yield SST-14 and the N-terminal fragment, SST-28(1-12) or SST-28(1-14). This differential processing suggests distinct physiological roles for each peptide.
Prosomatostatin Processing Pathways
Comparative Biological Effects
While direct comparative studies on SST-28(1-14) versus SST-14 are limited, the existing evidence, primarily from studies comparing SST-28 and SST-14, reveals significant functional distinctions.
Receptor Binding Affinity
Both SST-14 and SST-28 bind with high affinity to the five known somatostatin receptor subtypes (SSTR1-5). However, their affinity profiles differ, which likely underlies their distinct biological actions. Notably, SST-28 exhibits a significantly higher affinity for SSTR5 than SST-14.[1] The receptor binding profile of SST-28(1-14) is not well-characterized in direct comparison to SST-14.
| Peptide | SSTR1 Affinity (Ki, nM) | SSTR2 Affinity (Ki, nM) | SSTR3 Affinity (Ki, nM) | SSTR4 Affinity (Ki, nM) | SSTR5 Affinity (Ki, nM) |
| Somatostatin-14 | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~1-10 |
| Somatostatin-28 | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-0.5 |
| Somatostatin-28(1-14) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Affinity values are approximate and can vary depending on the cell type and assay conditions.
Inhibition of Hormone Secretion
A key function of somatostatin peptides is the inhibition of hormone release. Comparative studies have demonstrated that SST-28 is generally more potent and has a longer duration of action than SST-14 in inhibiting the secretion of several hormones.
| Hormone | Effect of Somatostatin-14 | Effect of Somatostatin-28 | Effect of Somatostatin-28(1-14) |
| Growth Hormone (GH) | Inhibits secretion.[2] | More potent and longer-acting inhibitor than SST-14.[2] | Immunoneutralization increases GH secretion, suggesting an inhibitory role.[3] |
| Insulin | Inhibits secretion. | More potent inhibitor than SST-14. | Data Not Available |
| Glucagon | Inhibits secretion. | Similar potency to SST-14. | Data Not Available |
Signaling Pathways
Upon binding to their G protein-coupled receptors (GPCRs), somatostatin peptides trigger several downstream signaling cascades, primarily through inhibitory G proteins (Gi/o). These pathways culminate in the inhibition of adenylyl cyclase, modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), and activation of phosphotyrosine phosphatases. These actions lead to a decrease in intracellular cAMP levels and a reduction in hormone secretion and cell proliferation.
General Somatostatin Receptor Signaling
Interestingly, one study reported that SST-14 and SST-28 can have opposing effects on potassium currents in rat neocortical neurons, with SST-14 increasing and SST-28 decreasing a delayed rectifier K+ current.[4] This suggests that in certain contexts, these peptides may activate distinct signaling pathways, even when acting on the same cell type.
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of unlabeled somatostatin peptides for a specific somatostatin receptor subtype.
Receptor Binding Assay Workflow
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the somatostatin receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-SST-14) and a range of concentrations of the unlabeled competitor peptide (SST-14 or SST-28(1-14)). Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The available evidence indicates that Somatostatin-14 and the N-terminal fragment of Somatostatin-28, SST-28(1-14), are not functionally redundant. While both originate from the same precursor, their differential processing, distinct (though incompletely characterized for SST-28(1-14)) receptor interactions, and varied physiological effects suggest specialized roles in regulating homeostasis. The greater potency and longer duration of action of SST-28 compared to SST-14 in many systems, and the independent biological activity of SST-28(1-14), underscore the complexity of the somatostatin system. Further research directly comparing the effects of SST-28(1-14) and SST-14 at the receptor and systemic levels is crucial for a complete understanding of their physiological functions and for the development of novel therapeutic agents targeting the somatostatin system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin-28(1-14) immunoneutralization stimulates growth hormone secretion in fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Affinity of Somatostatin-28 and Its Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of Somatostatin-28 (SST-28) and its primary, biologically active fragment, Somatostatin-14 (SST-14), to the five human somatostatin receptor subtypes (SSTR1-5). The data presented is compiled from various experimental studies to aid in research and drug development endeavors targeting the somatostatin system.
Somatostatin is a crucial regulatory peptide that exists in two primary endogenous forms: a 28-amino acid peptide (SST-28) and a 14-amino acid peptide (SST-14). SST-14 is identical to the C-terminal 14 amino acids of SST-28. Both peptides exert their physiological effects by binding to and activating a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The N-terminal fragment of SST-28, residues 1-14, is a product of prohormone processing but is not known to bind to somatostatin receptors.
The binding of these peptides to their receptors initiates a signaling cascade that inhibits the release of numerous hormones, including growth hormone, insulin, and glucagon. This inhibitory action makes somatostatin analogs valuable therapeutic agents for various neuroendocrine tumors and other hormonal disorders. Understanding the nuanced differences in binding affinities between SST-28 and SST-14 for the different receptor subtypes is critical for the design of receptor-selective and potent therapeutics.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinities (Ki or IC50 in nM) of SST-28 and SST-14 to human somatostatin receptor subtypes. Lower values indicate higher binding affinity.
| Ligand | SSTR1 (Ki/IC50, nM) | SSTR2 (Ki/IC50, nM) | SSTR3 (Ki/IC50, nM) | SSTR4 (Ki/IC50, nM) | SSTR5 (Ki/IC50, nM) |
| Somatostatin-28 | High Affinity | ~Sub-nanomolar[1][2] | High Affinity | High Affinity | 0.19 [3] |
| Somatostatin-14 | High Affinity | ~Sub-nanomolar[1][2] | High Affinity | High Affinity | 2.24 [3] |
Note: "High Affinity" is indicated where specific numerical data from comparative human studies was not available in the search results, but the literature consistently reports high-affinity binding. The provided numerical values are from studies on human receptors.
The data clearly indicates that while both SST-28 and SST-14 bind with high, sub-nanomolar affinity to the SSTR2 subtype, a significant difference in affinity is observed for the SSTR5 subtype. SST-28 exhibits a more than 10-fold higher affinity for SSTR5 compared to SST-14.[3] This suggests a modulatory role for the N-terminal 14 amino acid extension of SST-28 in conferring SSTR5 selectivity. For other receptor subtypes, while both peptides are potent binders, detailed comparative Ki or IC50 values for human receptors are not as consistently reported in the literature.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway upon somatostatin receptor activation and a typical experimental workflow for determining receptor binding affinity.
Caption: Generalized somatostatin receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. Below is a detailed, generalized protocol for such an experiment.
Objective: To determine the binding affinity (Ki) of unlabeled Somatostatin-28 fragments for a specific somatostatin receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]SST-14 or a more stable analog like [¹²⁵I-Tyr³]octreotide.[4]
-
Unlabeled Ligands: Somatostatin-28, Somatostatin-14, and other fragments to be tested.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Protease Inhibitors: A cocktail of inhibitors to prevent ligand and receptor degradation.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A vacuum manifold for rapid filtration.
-
Gamma Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target SSTR subtype to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
Set up a series of tubes or a 96-well plate.
-
To each tube/well, add a constant amount of cell membranes (e.g., 20-50 µg of protein).
-
Add a constant concentration of the radioligand (typically at or below its Kd value).
-
Add varying concentrations of the unlabeled test fragment (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
Include control tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled SST-14 or SST-28, e.g., 1 µM).
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through the pre-treated glass fiber filters using the vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test fragment by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test fragment that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. elifesciences.org [elifesciences.org]
- 3. Molecular cloning, functional characterization, and chromosomal localization of a human somatostatin receptor (somatostatin receptor type 5) with preferential affinity for somatostatin-28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Somatostatin-28 (1-14) and Octreotide for Researchers
In the realm of somatostatin analog research and development, two key players often come under scrutiny: the endogenous peptide fragment Somatostatin-28 (1-14) and the synthetic octapeptide, octreotide. This guide provides a comprehensive, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their respective biochemical and pharmacological profiles.
At a Glance: Key Differences
| Feature | Somatostatin-28 (1-14) | Octreotide |
| Origin | Endogenous peptide | Synthetic analog |
| Structure | Linear peptide fragment of Somatostatin-28 | Cyclic octapeptide |
| Half-life | Very short (minutes)[1][2] | Significantly longer (approx. 1.5-2 hours)[3][4] |
| Receptor Selectivity | Binds to multiple SSTR subtypes | High affinity for SSTR2 and SSTR5[2][5][6] |
Receptor Binding Affinity: A Tale of Selectivity
The biological effects of both Somatostatin-28 (1-14) and octreotide are mediated through their interaction with somatostatin receptors (SSTRs), a family of five G-protein coupled receptors (SSTR1-5). While both molecules interact with these receptors, their binding affinities differ significantly, with octreotide exhibiting a more selective profile.
Table 1: Comparative Receptor Binding Affinities (IC50, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 2.26 | 0.23 | 1.43 | 1.77 | 0.88[7] |
| Somatostatin-28 | 1.85 | 0.31 | 1.3 | ND | 0.4[7] |
| Octreotide | >1000 | 0.32 - 2.7 | >100 | >1000 | 16[8][9] |
Note: Data for Somatostatin-28 (1-14) is not explicitly available in the provided search results; however, data for the parent molecule Somatostatin-28 and the related Somatostatin-14 are included for comparative purposes. "ND" indicates that no data was available.
Octreotide's high affinity for SSTR2 and SSTR5 is a cornerstone of its therapeutic applications, particularly in the management of neuroendocrine tumors which often overexpress these receptor subtypes.[5]
Signal Transduction Pathways: Shared Mechanisms, Different Potencies
Upon binding to their respective SSTRs, both Somatostatin-28 (1-14) and octreotide trigger a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.
Another key pathway involves the activation of phosphotyrosine phosphatases (PTPs), which can dephosphorylate growth factor receptors, thereby inhibiting cell growth.[10]
In Vitro Functional Assays: Gauging Cellular Responses
A variety of in vitro assays are employed to compare the functional effects of somatostatin analogs. These assays provide crucial data on their potency and efficacy in a controlled cellular environment.
Table 2: Overview of Key In Vitro Assays
| Assay | Principle | Typical Readout |
| Cell Proliferation Assay (MTT) | Measures the metabolic activity of viable cells, which is proportional to cell number. | Absorbance at 570 nm[11] |
| cAMP Assay | Quantifies the intracellular levels of cyclic AMP, a key second messenger in the SSTR signaling pathway. | Luminescence or Fluorescence[12][13][14] |
| Receptor Binding Assay | Determines the affinity of a ligand for its receptor using a radiolabeled competitor. | Radioactivity count |
Experimental Protocol: Cell Proliferation (MTT) Assay
This protocol provides a general framework for assessing the anti-proliferative effects of Somatostatin-28 (1-14) and octreotide.
Materials:
-
Cancer cell line of interest (e.g., AR42J, MCF-7)[5]
-
Complete cell culture medium
-
Somatostatin-28 (1-14) and octreotide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of Somatostatin-28 (1-14) or octreotide. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[11]
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Protocol: cAMP Assay
This protocol outlines a method for measuring changes in intracellular cAMP levels.
Materials:
-
SSTR-expressing cell line (e.g., CHO cells transfected with SSTR2)
-
Assay buffer
-
Forskolin (to stimulate adenylyl cyclase)
-
Somatostatin-28 (1-14) and octreotide
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Luminometer or plate reader
Procedure:
-
Cell Preparation: Culture and prepare cells according to the assay kit's instructions.
-
Stimulation: Pre-treat cells with various concentrations of Somatostatin-28 (1-14) or octreotide.
-
Forskolin Treatment: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection step according to the manufacturer's protocol (e.g., adding detection reagents for HTRF or antibodies for ELISA).[12][13]
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample. The inhibitory effect of the compounds is then calculated.
In Vivo Studies: From Bench to Bedside
In vivo studies are critical for evaluating the therapeutic potential of somatostatin analogs in a whole-organism context. These studies provide insights into pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.
Table 3: Comparative In Vivo Properties
| Parameter | Somatostatin-28 (1-14) | Octreotide |
| Administration Route | Typically intravenous infusion | Subcutaneous or intramuscular injection[3] |
| Anti-tumor Efficacy | Limited by short half-life | Demonstrated inhibition of tumor growth in various xenograft models[15][16][17] |
| Clinical Applications | Limited due to rapid degradation | Widely used for the treatment of acromegaly and neuroendocrine tumors[4][18] |
Experimental Protocol: In Vivo Tumor Growth Inhibition Assay
This protocol describes a general procedure for assessing the anti-tumor activity of somatostatin analogs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human tumor cells (e.g., MCF-7, BT-20)[16]
-
Somatostatin-28 (1-14) and octreotide formulations for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment Groups: Randomly assign mice to treatment groups: vehicle control, Somatostatin-28 (1-14), and octreotide.
-
Drug Administration: Administer the compounds according to the desired dosing schedule (e.g., twice daily subcutaneous injections).[16]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the extent of tumor growth inhibition.
Pharmacokinetics and Pharmacodynamics: The Advantage of Stability
The most significant pharmacological difference between Somatostatin-28 (1-14) and octreotide lies in their pharmacokinetic profiles. The rapid degradation of the natural peptide severely limits its therapeutic utility, a challenge that was overcome with the development of the more stable synthetic analog, octreotide.
Table 4: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | Somatostatin-28 (1-14) | Octreotide |
| Half-life | ~1-3 minutes (for SS-14/28)[2][19] | ~1.5-2 hours[3][4] |
| Bioavailability (SC) | Not applicable | Nearly 100%[2] |
| Metabolism | Rapidly degraded by peptidases[20] | More resistant to enzymatic degradation[7] |
| Primary Effects | Inhibition of hormone secretion (e.g., GH, insulin, glucagon)[2][3] | Potent and sustained inhibition of GH and other hormone secretions; anti-proliferative effects[3][5] |
Conclusion
The head-to-head comparison of Somatostatin-28 (1-14) and octreotide reveals a classic trade-off between natural origin and enhanced pharmacological properties. While Somatostatin-28 (1-14) represents an endogenous signaling molecule, its fleeting existence in circulation renders it unsuitable for most therapeutic applications. Octreotide, through its synthetic and stable structure, offers a significantly extended duration of action and a more selective receptor binding profile, making it a cornerstone in the management of various endocrine disorders and neuroendocrine tumors. For researchers and drug developers, understanding these fundamental differences is crucial for the rational design and application of novel somatostatin analogs with improved therapeutic indices.
References
- 1. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. gut.bmj.com [gut.bmj.com]
- 4. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mcgill.ca [mcgill.ca]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bioline.ru [bioline.ru]
- 15. In vivo antitumor activity of TT-232 a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of growth of human breast carcinomas in vivo by somatostatin analog SMS 201-995: treatment of nude mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 18. A review of the use of somatostatin analogs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Somatostatin-28 (1-14) Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of Somatostatin-28 (SS-28) and its fragments, such as Somatostatin-28 (1-14), is critical for understanding its physiological and pathological roles. Immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are common methods for this purpose. However, the performance of these assays can vary between different kits and platforms. This guide provides a framework for the cross-validation of Somatostatin-28 (1-14) immunoassay results, offering a comparison of commercially available kits and detailed experimental protocols.
Performance Characteristics of Commercial Immunoassay Kits
The selection of an appropriate immunoassay kit is paramount for generating reliable and reproducible data. The following tables summarize the key performance characteristics of several commercially available ELISA and RIA kits for the detection of Somatostatin. It is important to note that while some kits are marketed for "Somatostatin," their specificity for the SS-28 (1-14) fragment should be confirmed by reviewing the manufacturer's data sheet for cross-reactivity information.
Table 1: Comparison of Commercially Available Somatostatin ELISA Kits
| Manufacturer/Distributor | Kit Name | Catalog Number | Sensitivity (Minimum Detectable Concentration) | Detection Range | Sample Type(s) |
| Phoenix Pharmaceuticals, Inc. | Somatostatin-28 (Human, Rat, Mouse, Porcine) - EIA Kit | EK-060-14 | 0.06 ng/mL | 0 - 25 ng/mL | Plasma, Tissue Extracts, CSF |
| RayBiotech, Inc. | Somatostatin ELISA Kit (Competitive) | EIA-SOM-1 | 10.9 pg/mL | 0.1 - 1,000 ng/mL | Serum, Plasma, Cell Culture Supernatants |
| MyBioSource, Inc. | Human Somatostatin (SST) ELISA Kit | MBS263139 | Not Specified | Not Specified | Not Specified |
| Biomatik | Rat Somatostatin (SST) ELISA Kit | EKU07323 | 3.3 pg/ml | 7.8-500 pg/ml | Rat (Rattus norvegicus) |
| Cloud-Clone Corp. | ELISA Kit for Somatostatin (SST) | CEA592Hu | < 2.62 pg/mL | Not Specified | Serum, Plasma (EDTA, heparin) |
Table 2: Typical Performance Characteristics of a Somatostatin Radioimmunoassay (RIA)
| Parameter | Value |
| Assay Sensitivity | 10 pg/ml |
| Intra-assay CV | 9.1% - 12% |
| Inter-assay CV | 14% - 15% |
| Antibody Dilution (example) | 1:100,000 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining accurate and comparable results. Below are generalized protocols for a competitive ELISA and a competitive RIA for Somatostatin-28 (1-14).
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a competitive ELISA. Specific details may vary based on the manufacturer's instructions.
Materials:
-
Microplate pre-coated with anti-Somatostatin antibody
-
Somatostatin standards
-
Biotinylated detection antibody
-
HRP-conjugated avidin
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the Somatostatin standard.
-
Competitive Binding: Add standards and samples to the appropriate wells of the microplate. Then, add a fixed amount of biotinylated Somatostatin-28 (1-14) to each well. Incubate as per the kit's instructions to allow competition for binding to the coated antibody.
-
Washing: Aspirate the contents of the wells and wash multiple times with wash buffer.
-
Enzyme Conjugation: Add HRP-conjugated avidin to each well and incubate. The avidin will bind to the biotinylated Somatostatin-28 (1-14) that is bound to the antibody.
-
Washing: Repeat the washing step to remove unbound HRP-conjugated avidin.
-
Substrate Reaction: Add the substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of Somatostatin-28 (1-14) in the sample.
Protocol 2: Competitive Radioimmunoassay (RIA)
This protocol provides a general outline for a competitive RIA for Somatostatin. This method requires appropriate handling of radioactive materials.
Materials:
-
Anti-Somatostatin antibody
Comparative Analysis of Somatostatin-28 (1-14) Potency: An Indirect Assessment Through Its Precursors
A notable scarcity of published data exists on the direct biological potency of the N-terminal fragment of Somatostatin-28, Somatostatin-28 (1-14)[1]. Research has predominantly centered on its larger precursors, Somatostatin-28 (SS-28) and Somatostatin-14 (SS-14), as well as synthetic analogs. This guide, therefore, provides a comparative analysis of SS-28 and SS-14 potency in various cell lines as an indirect means to inform researchers on the potential activity, or lack thereof, of the 1-14 fragment. The provided experimental protocols and signaling pathway diagrams are standard methodologies applicable for the future characterization of Somatostatin-28 (1-14).
Potency of Somatostatin-28 and Somatostatin-14 in Different Cell Lines
Somatostatin-28 generally exhibits higher potency and a longer duration of action compared to Somatostatin-14 in regulating hormone secretion.[2][3][4] This difference in potency is often attributed to variations in binding affinity to the five somatostatin receptor subtypes (SSTR1-5), which are differentially expressed across cell lines. Both peptides bind with high affinity to all SSTR subtypes[5]; however, SS-28 demonstrates a particularly higher affinity for SSTR5.[6][7]
| Cell Line | Peptide | Potency Metric | Value (nM) | Primary Receptor Subtypes Expressed |
| AtT-20 (Mouse Pituitary Tumor) | SS-28 | Inhibition of ACTH secretion | ~4-9 fold more potent than SS-14 | SSTR2, SSTR5[2][8] |
| AtT-20 (Mouse Pituitary Tumor) | SS-14 | Kd | 1.1 | SSTR2, SSTR5[2][8] |
| AtT-20 (Mouse Pituitary Tumor) | SS-28 | Kd | ~0.37 (3-fold higher affinity than SS-14) | SSTR2, SSTR5[2][8] |
| Hamster Insulinoma | SS-14 | Kd | >5 | SSTR5[6] |
| Hamster Insulinoma | SS-28 | Kd | 1 | SSTR5[6] |
| Rat Cerebral Cortex | SS-14 | Similar affinity to SS-28 | - | Various SSTRs[6] |
| Rat Cerebral Cortex | SS-28 | Similar affinity to SS-14 | - | Various SSTRs[6] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound (e.g., Somatostatin-28 (1-14)) by measuring its ability to displace a radiolabeled ligand from somatostatin receptors.
a. Cell Membrane Preparation:
-
Culture cells known to express SSTRs (e.g., AtT-20, CHO, or HEK-293 cells transfected with specific SSTR subtypes) to approximately 80-90% confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4) and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SS-14 or 125I-[Leu8, D-Trp22, Tyr25]-SS-28).
-
Add increasing concentrations of the unlabeled test compound (Somatostatin-28 (1-14)).
-
To determine non-specific binding, add a high concentration of unlabeled SS-14 or SS-28 to a set of wells.
-
Add the prepared cell membranes to each well.
-
Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in the somatostatin signaling pathway.
-
Seed SSTR-expressing cells into a 96-well plate and culture overnight.
-
Wash the cells and replace the medium with a serum-free medium containing a phosphodiesterase inhibitor such as IBMX for 15-30 minutes to prevent cAMP degradation.[9]
-
Pre-incubate the cells with various concentrations of the test compound (Somatostatin-28 (1-14)) for 15 minutes.
-
Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.[10]
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[9][11]
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect).
Somatostatin Signaling Pathway
Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[1][12] Upon ligand binding, the activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can modulate ion channels, leading to cell hyperpolarization and a decrease in calcium influx, which are crucial for inhibiting hormone secretion.[13]
References
- 1. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between receptor binding and biopotency of somatostatin-14 and somatostatin-28 in mouse pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences between somatostatin-28 and somatostatin-14 with respect to their biological effects in healthy humans and acromegalics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific high affinity binding sites for somatostatin-28 on pancreatic beta-cells: differences with brain somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SSTR5 somatostatin receptor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Somatostatin acts by inhibiting the cyclic 3',5'-adenosine monophosphate (cAMP)/protein kinase A pathway, cAMP response element-binding protein (CREB) phosphorylation, and CREB transcription potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 13. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Somatostatin-28 (1-14) Antibody Specificity
For researchers in neurobiology, endocrinology, and drug development, the accurate detection of Somatostatin-28 (SST-28) and its fragments is paramount. The specificity of the primary antibody is the cornerstone of reliable experimental data. This guide provides a framework for validating the specificity of antibodies targeting the N-terminal fragment of Somatostatin-28, namely Somatostatin-28 (1-14). We present key experimental protocols and a comparative overview of commercially available antibodies to aid in the selection and validation process.
Understanding the Target: Somatostatin-28 and its Fragments
Somatostatin is a key regulatory peptide hormone synthesized from the precursor preprosomatostatin.[1] Post-translational processing yields two biologically active forms: the 14-amino acid somatostatin-14 (SST-14) and the 28-amino acid somatostatin-28 (SST-28).[2] SST-28 contains the entire sequence of SST-14 at its C-terminus. Therefore, an antibody generated against Somatostatin-28 (1-14) should specifically recognize the N-terminal portion of SST-28 and not cross-react with SST-14. Validating this specificity is crucial for interpreting experimental results correctly.
Comparative Overview of Commercially Available Somatostatin-28 (1-14) Antibodies
| Antibody/Supplier | Host/Clonality | Immunogen | Validated Applications | Recommended Dilutions |
| Antibody A | Rabbit / Polyclonal | Synthetic peptide corresponding to the N-terminus of human Somatostatin-28. | IHC, IF | IHC: 1:100-1:500, IF: 1:200-1:800 |
| Antibody B | Mouse / Monoclonal | Recombinant protein corresponding to amino acids 1-14 of human Somatostatin-28. | WB, ELISA, IHC | WB: 1:500-1:1000, ELISA: 1:1000, IHC: 1:50-1:100 |
| Antibody C | Rabbit / Polyclonal | KLH conjugated synthetic peptide derived from human Somatostatin 28 (amino acids 103-116 of the precursor). | ELISA, IHC-P, IHC-F, IF | ELISA: 1:5000-1:10000, IHC-P: 1:100-500, IHC-F: 1:100-500, IF: 1:200-800 |
Experimental Protocols for Specificity Validation
The gold standard for validating the specificity of an antibody against a peptide fragment is the peptide competition or absorption assay. This should be performed in the context of the intended application (e.g., Western Blot, Immunohistochemistry).
Logical Workflow for Antibody Specificity Validation
Caption: Workflow for validating the specificity of Somatostatin-28 (1-14) antibodies.
Peptide Competition Assay for Western Blotting
This protocol verifies that the antibody's signal is specific to the target peptide.
Materials:
-
Somatostatin-28 (1-14) antibody
-
Immunizing peptide (Somatostatin-28 (1-14))
-
Negative control peptide (e.g., Somatostatin-14)
-
Protein lysate from a source known to express Somatostatin-28
-
Standard Western Blotting reagents
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues known to express Somatostatin-28. Quantify protein concentration using a standard assay (e.g., BCA).
-
Gel Electrophoresis and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel suitable for resolving small peptides (e.g., Tris-Tricine gel). Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Preparation (for competition):
-
Prepare three tubes.
-
Tube A (No Peptide Control): Dilute the Somatostatin-28 (1-14) antibody to its optimal working concentration in blocking buffer.
-
Tube B (Specific Competition): Dilute the antibody as in Tube A, and add a 5-10 fold molar excess of the Somatostatin-28 (1-14) immunizing peptide.[3]
-
Tube C (Non-specific Competition): Dilute the antibody as in Tube A, and add a 5-10 fold molar excess of the Somatostatin-14 peptide.
-
Incubate all three tubes for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation: Cut the membrane into strips (if necessary) and incubate each with one of the antibody preparations (A, B, or C) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane strips three times for 10 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane strips again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Results:
-
Tube A: A clear band at the expected molecular weight of pro-somatostatin or Somatostatin-28.
-
Tube B: The band should be significantly reduced or completely absent, indicating that the immunizing peptide has blocked the antibody from binding to the target protein.[3]
-
Tube C: The band should remain, demonstrating that the antibody does not cross-react with Somatostatin-14.
Peptide Competition Assay for Immunohistochemistry (IHC)
This protocol validates antibody specificity in tissue sections.
Materials:
-
Somatostatin-28 (1-14) antibody
-
Immunizing peptide (Somatostatin-28 (1-14))
-
Negative control peptide (e.g., Somatostatin-14)
-
Formalin-fixed, paraffin-embedded tissue sections from a tissue known to express Somatostatin-28 (e.g., pancreas, intestine).
-
Standard IHC reagents.
Procedure:
-
Slide Preparation: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval as required for the specific antibody and tissue.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites according to standard IHC protocols.
-
Antibody Preparation (for competition): Prepare antibody solutions as described in the Western Blot protocol (Tubes A, B, and C), using an appropriate IHC buffer.
-
Primary Antibody Incubation: Apply the antibody preparations to separate, yet serial, tissue sections and incubate overnight at 4°C in a humidified chamber.
-
Detection: Wash the slides and apply a labeled secondary antibody, followed by a detection system (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the coverslips.
Expected Results:
-
Slide A (No Peptide Control): Specific staining in the expected cell types (e.g., D-cells in the intestine).
-
Slide B (Specific Competition): A significant reduction or complete absence of staining.
-
Slide C (Non-specific Competition): Staining pattern should be identical or very similar to Slide A.
Somatostatin Signaling Pathway
Somatostatin and its analogues exert their effects by binding to a family of five G-protein coupled receptors (SSTR1-5).[4] The activation of these receptors triggers a cascade of intracellular events, primarily leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5] This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation. Somatostatin-28 has a particularly high affinity for SSTR5.[4]
Caption: Simplified Somatostatin signaling pathway.
By following these guidelines and performing rigorous validation experiments, researchers can confidently select and utilize Somatostatin-28 (1-14) antibodies, ensuring the accuracy and reproducibility of their findings.
References
A Comparative Guide to the In Vivo Half-Life of Somatostatin-28 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo half-life of the native peptide hormone Somatostatin-28 and its synthetic analogs: octreotide, lanreotide, and pasireotide. The development of these analogs has been crucial for therapeutic applications, primarily due to the transient nature of the endogenous somatostatin. This document summarizes key pharmacokinetic data, details common experimental methodologies for half-life determination, and illustrates the relevant signaling pathways.
Executive Summary
Data Presentation: In Vivo Half-Life Comparison
The following table summarizes the in vivo half-life of Somatostatin-28 and its key synthetic analogs.
| Compound | Half-Life (t½) | Formulation | Key Characteristics |
| Somatostatin-28 | ~2.8 minutes[2][3] | Native Peptide | Rapidly cleared from circulation.[2][3] |
| Octreotide | ~1.7 - 1.9 hours[4] | Immediate-Release (Subcutaneous) | First-generation analog with significantly increased stability over native somatostatin. |
| Lanreotide | ~23 - 30 days[5] | Long-Acting Release (Autogel) | Second-generation analog formulated for extended release, allowing for less frequent administration. |
| Pasireotide | ~7 - 11 hours | Immediate-Release (Subcutaneous) | A somatostatin analog with a broad receptor binding profile. |
| Pasireotide LAR | Long-acting | Long-Acting Release (Intramuscular) | Provides sustained therapeutic levels over an extended period. |
Experimental Protocols
The determination of the in vivo half-life of peptides like Somatostatin-28 and its analogs is a critical step in their preclinical and clinical development. Below are generalized methodologies based on common practices in pharmacokinetic studies.
Animal Studies for Preclinical Half-Life Determination
-
Animal Model: Typically, rats or dogs are used. Animals are cannulated to allow for serial blood sampling.
-
Test Substance Administration: The peptide (Somatostatin-28 or an analog) is administered intravenously (IV) as a bolus or a constant infusion.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120 minutes for short-acting peptides; and over several days or weeks for long-acting formulations).
-
Sample Processing: Blood is collected into tubes containing anticoagulants and protease inhibitors to prevent degradation of the peptide. Plasma is then separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: The concentration of the peptide in plasma samples is quantified using a validated analytical method, such as:
-
Radioimmunoassay (RIA): A highly sensitive method that uses antibodies specific to the peptide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly specific and quantitative method that can distinguish the parent peptide from its metabolites.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the elimination half-life (t½), clearance (CL), and volume of distribution (Vd), using non-compartmental or compartmental analysis software.
Human Clinical Trials for Pharmacokinetic Profiling
-
Study Design: Phase I clinical trials are typically conducted in healthy volunteers. These are often dose-escalation studies to assess safety, tolerability, and pharmacokinetics.
-
Subject Population: Healthy adult volunteers are recruited after a thorough medical screening.
-
Drug Administration: The somatostatin analog is administered via the intended clinical route (e.g., subcutaneous or intramuscular injection).
-
Blood Sampling: A rich sampling schedule is employed to accurately characterize the absorption, distribution, metabolism, and excretion of the drug.
-
Bioanalytical Method: As in preclinical studies, validated LC-MS/MS or RIA methods are used to measure drug concentrations in plasma.
-
Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated for each subject and summarized using descriptive statistics. The effect of dose on pharmacokinetic parameters is also assessed.
Mandatory Visualization
Somatostatin Receptor Signaling Pathway
The biological effects of Somatostatin-28 and its analogs are mediated through a family of five G-protein coupled receptors (SSTR1-5). Upon ligand binding, these receptors activate several intracellular signaling cascades, leading to the inhibition of hormone secretion and cell proliferation.
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow for In Vivo Half-Life Determination
The following diagram illustrates a typical workflow for determining the in vivo half-life of a peptide.
Caption: Workflow for in vivo half-life determination.
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The in vivo metabolism of somatostatin 28: possible relationship between diminished metabolism and enhanced biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Somatostatin-28 and its N-Terminal Fragment: A Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Somatostatin-28 (S-28) and its N-terminal fragment, Somatostatin-28 (1-14), are two endogenously produced peptides derived from the same precursor, yet they exhibit distinct biological activities. Differentiating their functional profiles is crucial for understanding their physiological roles and for the development of targeted therapeutics. This guide provides a comparative overview of functional assays to distinguish the activity of S-28 and S-28 (1-14), complete with experimental protocols and supporting data.
While extensive research has characterized the inhibitory effects of S-28 on various physiological processes, data directly comparing its activity with S-28 (1-14) is limited. The available evidence suggests that S-28 (1-14) may exert opposing effects in some systems, highlighting the need for specific functional assays to elucidate their individual contributions.
Comparative Overview of Functional Activities
The primary functional distinction observed to date between Somatostatin-28 and its N-terminal fragment lies in their regulation of growth hormone (GH) secretion. While S-28 is a potent inhibitor of GH release, immunoneutralization of endogenous S-28 (1-14) has been shown to enhance GH secretion, suggesting that S-28 (1-14) may act as a stimulator of GH release[1]. This stark contrast in activity provides a key avenue for functional differentiation.
The following sections detail the functional assays that can be employed to characterize and differentiate the activities of these two peptides.
Key Functional Assays
To differentiate the biological activities of Somatostatin-28 and Somatostatin-28 (1-14), a panel of functional assays targeting different aspects of the somatostatin receptor (SSTR) signaling pathways is recommended.
Receptor Binding Assays
Competitive radioligand binding assays are fundamental in determining the affinity of each peptide for the five known somatostatin receptor subtypes (SSTR1-SSTR5). Somatostatin-28 is known to bind with high affinity to all five SSTRs, with a notably higher affinity for SSTR5 compared to Somatostatin-14 (the C-terminal fragment of S-28)[2]. The binding profile of S-28 (1-14) to the different SSTRs is not well-characterized, making this assay crucial for initial differentiation.
Table 1: Hypothetical Comparative Receptor Binding Affinities (Ki, nM)
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-28 | High | High | High | High | Very High |
| Somatostatin-28 (1-14) | Unknown | Unknown | Unknown | Unknown | Unknown |
This table illustrates the expected high-affinity binding of S-28 and the currently uncharacterized profile of S-28 (1-14). Experimental determination of the Ki values for S-28 (1-14) is a critical first step.
Adenylyl Cyclase Inhibition Assay
Activation of most SSTRs (SSTR1-5) leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi), resulting in decreased intracellular cyclic AMP (cAMP) levels. Measuring the ability of S-28 and S-28 (1-14) to inhibit forskolin-stimulated cAMP accumulation in cells expressing specific SSTR subtypes provides a quantitative measure of their functional agonism.
Table 2: Expected Comparative Efficacy in Adenylyl Cyclase Inhibition (IC50, nM)
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-28 | Low nM | Low nM | Low nM | Low nM | Sub-nM |
| Somatostatin-28 (1-14) | Unknown | Unknown | Unknown | Unknown | Unknown |
This table reflects the known potent inhibitory effect of S-28 on adenylyl cyclase. The effect of S-28 (1-14) on cAMP levels is a key parameter to be determined experimentally.
ERK1/2 Phosphorylation Assay
Somatostatin receptor activation can also modulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2. The effect of somatostatin on ERK phosphorylation can be either inhibitory or stimulatory depending on the SSTR subtype and cellular context. Comparing the effects of S-28 and S-28 (1-14) on ERK1/2 phosphorylation can reveal further differences in their signaling profiles.
GPCR Internalization Assay
Ligand-induced internalization of G-protein coupled receptors is a key mechanism for regulating signal transduction. Monitoring the internalization of different SSTR subtypes in response to treatment with S-28 and S-28 (1-14) can provide insights into their roles in receptor desensitization and trafficking. Somatostatin-28 is known to induce internalization of SSTR2, SSTR3, and SSTR5[3][4].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches to differentiate S-28 and S-28 (1-14), the following diagrams are provided.
Caption: Signaling pathway of Somatostatin-28 (S-28) upon binding to its receptors (SSTRs).
Caption: Workflow for the functional differentiation of S-28 and S-28 (1-14).
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of unlabeled Somatostatin-28 and Somatostatin-28 (1-14) to a specific SSTR subtype expressed in a cell line (e.g., CHO-K1 or HEK293 cells).
Materials:
-
Cell membranes from cells stably expressing a single human SSTR subtype.
-
Radioligand (e.g., [125I-Tyr11]Somatostatin-14 or [125I-Leu8, D-Trp22, Tyr25]Somatostatin-28).
-
Unlabeled Somatostatin-28 and Somatostatin-28 (1-14).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer without BSA).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled Somatostatin-28 and Somatostatin-28 (1-14) in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or excess unlabeled somatostatin (1 µM, for non-specific binding) or the serial dilutions of the test peptides.
-
50 µL of the radioligand at a fixed concentration (typically at its Kd value).
-
100 µL of the cell membrane preparation (5-20 µg of protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of the peptides to inhibit adenylyl cyclase activity in whole cells.
Materials:
-
Cells stably expressing a single SSTR subtype (e.g., HEK293 or CHO-K1).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Forskolin.
-
Somatostatin-28 and Somatostatin-28 (1-14).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with assay buffer and incubate for 30 minutes at 37°C.
-
Add serial dilutions of Somatostatin-28 or Somatostatin-28 (1-14) to the wells.
-
Immediately add forskolin to a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the IC50 values for the inhibition of forskolin-stimulated cAMP accumulation.
ERK1/2 Phosphorylation Western Blot Assay
This protocol details the detection of phosphorylated ERK1/2 in response to peptide treatment.
Materials:
-
Cells expressing the SSTR of interest.
-
Serum-free medium.
-
Somatostatin-28 and Somatostatin-28 (1-14).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent and imaging system.
Procedure:
-
Serum-starve the cells overnight.
-
Treat the cells with various concentrations of Somatostatin-28 or Somatostatin-28 (1-14) for different time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using ECL reagent.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Receptor Internalization Assay by Confocal Microscopy
This qualitative and semi-quantitative assay visualizes the translocation of SSTRs from the plasma membrane to intracellular compartments upon ligand stimulation.
Materials:
-
Cells stably expressing an N-terminally tagged SSTR (e.g., GFP-SSTR2).
-
Glass-bottom dishes or coverslips.
-
Somatostatin-28 and Somatostatin-28 (1-14).
-
Paraformaldehyde (for fixing).
-
Mounting medium with DAPI.
-
Confocal microscope.
Procedure:
-
Seed the cells on glass-bottom dishes or coverslips.
-
Treat the cells with Somatostatin-28 or Somatostatin-28 (1-14) at a saturating concentration (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with mounting medium containing DAPI.
-
Acquire images using a confocal microscope.
-
Analyze the images to assess the redistribution of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles.
By employing this comprehensive panel of functional assays, researchers can effectively delineate the distinct biological activities of Somatostatin-28 and its N-terminal fragment, Somatostatin-28 (1-14), paving the way for a better understanding of their physiological significance and therapeutic potential.
References
A Side-by-Side Analysis of Somatostatin-28 (1-14) and Pasireotide
For Researchers, Scientists, and Drug Development Professionals
This guide presents an objective, data-driven comparison of the endogenous peptide fragment Somatostatin-28 (1-14) and the synthetic somatostatin analogue, pasireotide. The analysis focuses on receptor binding, mechanism of action, and physiological effects to support research and development in endocrinology and oncology.
Molecular Profile and Receptor Binding Affinity
The physiological effects of somatostatin and its analogues are dictated by their binding affinities to the five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, SSTR5). Pasireotide is a second-generation somatostatin analogue engineered for multi-receptor targeting and enhanced stability.[1][2] In contrast, Somatostatin-28 (1-14) is the N-terminal fragment of the endogenous hormone Somatostatin-28 (SS-28).[3]
While extensive binding data exists for pasireotide and the full-length endogenous ligands (Somatostatin-14 and Somatostatin-28), quantitative binding affinity data for the Somatostatin-28 (1-14) fragment is not well-documented in publicly available literature. Its primary use in research has been to generate specific antibodies that recognize SS-28 but not the C-terminal fragment, Somatostatin-14.[3]
Pasireotide is distinguished by its high affinity for four of the five SSTR subtypes, with a particularly high affinity for SSTR5, SSTR2, SSTR3, and SSTR1.[4] This contrasts with first-generation analogues like octreotide, which primarily target SSTR2.[1][4] The endogenous ligand SS-28 is generally more potent and longer-acting than SS-14 and exhibits a higher affinity for SSTR5.[5][6]
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Pasireotide | 1.5 | 0.16 | 0.5 | >1000 | 0.06 |
| Somatostatin-14 | 2.6 | 0.2 | 1.6 | 2.5 | 1.3 |
| Somatostatin-28 | 2.1 | 0.3 | 1.4 | 2.1 | 0.3 |
| Somatostatin-28 (1-14) | N/A | N/A | N/A | N/A | N/A |
Mechanism of Action & Signaling Pathways
Both endogenous somatostatins and synthetic analogues like pasireotide exert their effects through the same canonical signaling pathway. SSTRs are G-protein coupled receptors (GPCRs) that, upon ligand binding, activate inhibitory G-proteins (Gαi).[8]
This activation leads to two primary downstream events:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Modulation of Ion Channels: Activation typically leads to the opening of potassium (K⁺) channels (causing hyperpolarization) and the closing of voltage-gated calcium (Ca²⁺) channels, which collectively reduces hormone and neurotransmitter secretion.[10]
Pasireotide's broad receptor profile allows it to engage a wider range of receptor-specific signaling complexes.[7]
Comparative Physiological Effects
The distinct receptor binding profiles translate to different physiological and therapeutic effects.
Somatostatin-28 (1-14): The primary documented physiological role of the endogenous SS-28 (1-14) fragment is the tonic inhibition of Growth Hormone (GH) secretion.[11] Studies involving the immunoneutralization of this specific peptide in vivo led to a prompt increase in plasma GH concentrations.[11]
Pasireotide: As a stable, multi-receptor ligand, pasireotide has potent and broad inhibitory effects. Its high affinity for SSTR5 makes it particularly effective in treating Cushing's disease, where pituitary corticotroph adenomas often overexpress SSTR5.[4] By activating SSTR5, pasireotide inhibits the secretion of adrenocorticotropic hormone (ACTH), leading to reduced cortisol levels.[4] Its activity at SSTR2 and other subtypes also makes it a valuable second-line treatment for acromegaly, a disorder of excess GH.[2] The longer half-life of pasireotide compared to endogenous somatostatins allows for less frequent administration.[4]
Table 2: Summary of Physiological & Biological Characteristics
| Feature | Somatostatin-28 (1-14) | Pasireotide |
| Origin | Endogenous peptide fragment | Synthetic cyclohexapeptide analogue |
| Primary Target(s) | SSTRs (specific profile unconfirmed) | SSTR1, SSTR2, SSTR3, SSTR5 |
| Key Effect | Tonic inhibition of Growth Hormone (GH) secretion.[11] | Potent inhibition of ACTH and GH secretion.[4] |
| Duration of Action | Very short (endogenous peptide) | Prolonged (stable synthetic)[4] |
| Primary Application | Research tool for studying GH regulation.[11] | Therapeutic agent for Cushing's disease and acromegaly.[2] |
Experimental Protocols
Objective comparison of ligand performance requires standardized in vitro assays. Below are generalized protocols for key experiments.
Protocol 1: Competitive Radioligand Binding Assay (for Kᵢ Determination)
This assay determines a ligand's binding affinity by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.[8]
-
Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate to pellet cell membranes. Resuspend the pellet in a binding buffer. Determine protein concentration via a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SST-14), and serial dilutions of the unlabeled competitor ligand (pasireotide or SS-28 (1-14)).
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled somatostatin).
-
-
Incubation: Incubate plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash filters with ice-cold wash buffer.
-
Detection & Analysis:
-
Quantify the radioactivity retained on each filter using a scintillation counter.
-
Subtract non-specific binding from all other measurements to get specific binding.
-
Plot the percent specific binding against the log concentration of the competitor ligand to generate a dose-response curve and determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[7]
-
Protocol 2: cAMP Accumulation Assay (for Functional Activity)
This functional assay measures a ligand's ability to inhibit adenylyl cyclase activity, a key downstream effect of SSTR activation.
-
Cell Culture: Plate cells expressing the target SSTR subtype in a 96-well plate and culture overnight.
-
Pre-treatment: Wash cells and pre-incubate with a phosphodiesterase inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.
-
Ligand Addition: Add serial dilutions of the test ligand (pasireotide or SS-28 (1-14)) to the wells.
-
Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator, such as Forskolin, to all wells (except negative controls) to induce cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in a commercial cAMP detection kit.
-
Detection: Measure cAMP levels in the cell lysates using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA, following the kit manufacturer's instructions.
-
Analysis: Plot the detected signal against the log concentration of the ligand to determine the EC₅₀ or IC₅₀ for the inhibition of cAMP accumulation.
Summary and Conclusion
The comparison between Somatostatin-28 (1-14) and pasireotide highlights the difference between an endogenous peptide fragment and a rationally designed therapeutic agent.
-
Pasireotide is a stable, synthetic multi-receptor analogue with a well-defined, high-affinity binding profile for SSTR1, 2, 3, and 5. Its broad activity and enhanced pharmacokinetics are the basis for its proven clinical efficacy in hypersecretory endocrine disorders.
-
Somatostatin-28 (1-14) is an endogenous peptide primarily known for its physiological role in the negative regulation of growth hormone. A lack of comprehensive receptor binding data limits its direct comparison to synthetic analogues and positions it primarily as a tool for fundamental research into somatostatinergic systems.
For drug development professionals, pasireotide serves as a benchmark for a multi-receptor targeted SRL, while SS-28 (1-14) represents a component of the complex endogenous regulatory system that such therapeutics aim to modulate.
References
- 1. benchchem.com [benchchem.com]
- 2. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High biological activity of the synthetic replicates of somatostatin-28 and somatostatin-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. annualreviews.org [annualreviews.org]
- 10. Somatostatin-28 (1-14) - LKT Labs [lktlabs.com]
- 11. Somatostatin-28(1-14) immunoneutralization stimulates growth hormone secretion in fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Somatostatin-28 (1-14) and its Alternatives for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Somatostatin-28 (1-14) as a research tool by comparing its performance against other key somatostatin receptor ligands. The following sections present objective comparisons of receptor binding affinities, detailed experimental protocols for validation, and visual representations of associated signaling pathways to aid in the selection of the most appropriate tools for your research needs.
Introduction to Somatostatin and its Analogs
Somatostatin is a naturally occurring peptide hormone that exists in two primary bioactive forms: Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28).[1] Both are derived from the precursor protein preprosomatostatin and play crucial roles in regulating various physiological processes by binding to a family of five G-protein-coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5).[2][3] Their functions include the inhibition of hormone secretion, regulation of cell proliferation, and modulation of neurotransmission.[2]
Somatostatin-28 (1-14) is the N-terminal fragment of SS-28. While SS-14 and SS-28 are the endogenous ligands for SSTRs, their short half-life in circulation has led to the development of synthetic analogs with improved stability and receptor subtype selectivity.[4] These analogs, including octreotide, lanreotide, and pasireotide, are widely used in both clinical and research settings. This guide focuses on comparing Somatostatin-28 (1-14) with its parent molecule, SS-28, the shorter endogenous form, SS-14, and key synthetic analogs to validate its utility as a research tool.
Comparative Receptor Binding Affinities
The binding affinity of a ligand to its receptor is a critical parameter for its validation as a research tool. The following table summarizes the binding affinities (IC50 or Ki in nM) of Somatostatin-28 (1-14) and its alternatives for the five human somatostatin receptor subtypes. Lower values indicate higher binding affinity.
| Ligand | SSTR1 (IC50/Ki, nM) | SSTR2 (IC50/Ki, nM) | SSTR3 (IC50/Ki, nM) | SSTR4 (IC50/Ki, nM) | SSTR5 (IC50/Ki, nM) |
| Somatostatin-28 | - | ~Sub-nanomolar[5] | - | - | High Affinity[6] |
| Somatostatin-14 | 0.93[4] | 0.15[4] | 0.56[4] | 1.50[4] | 0.29[4] |
| Octreotide | 280[4] | 0.38 - 0.8[4][7] | 7.1 - 25[4][7] | >1000[4][7] | 6.3[4][7] |
| Lanreotide | >1000[7] | 1.1 - 1.3[3][7] | 14.2 - 33[3][7] | >1000[3][7] | 8.0 - 9.5[3][7] |
| Pasireotide | 9.3[7] | 1.0[7] | 1.5[7] | >1000[7] | 0.16[7] |
Experimental Protocols for Validation
The following protocols provide detailed methodologies for key experiments to validate and compare the activity of Somatostatin-28 (1-14) and its alternatives.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to somatostatin receptors.
Objective: To quantify the binding affinity (Ki) of Somatostatin-28 (1-14) and other ligands to specific SSTR subtypes.
Materials and Reagents:
-
Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1, HEK293).
-
Radioligand: [125I]-Tyr11-Somatostatin-14 or [125I]-[Leu8, D-Trp22, Tyr25]-Somatostatin-28.
-
Test compounds: Somatostatin-28 (1-14), Somatostatin-14, Somatostatin-28, octreotide, lanreotide, pasireotide.
-
Binding buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from SSTR-expressing cells.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 50 µL of a range of concentrations of the unlabeled test compound.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-50 µg of protein).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a ligand to activate SSTRs and inhibit the production of cyclic AMP (cAMP).
Objective: To determine the functional potency (EC50) of Somatostatin-28 (1-14) and other ligands in inhibiting adenylyl cyclase activity.
Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing a single human SSTR subtype.
-
Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: Somatostatin-28 (1-14) and alternatives.
-
cAMP assay kit (e.g., HTRF, GloSensor).
-
384-well white opaque plates.
Procedure:
-
Seed the SSTR-expressing cells into a 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Add the test compounds at various concentrations to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Fit a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Growth Hormone (GH) Inhibition Assay
This assay assesses the ability of somatostatin analogs to inhibit the secretion of growth hormone from pituitary cells.
Objective: To evaluate the in vitro efficacy of Somatostatin-28 (1-14) and its alternatives in a biologically relevant system.
Materials and Reagents:
-
Rat pituitary tumor cells (e.g., GH3, AtT-20).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Test compounds: Somatostatin-28 (1-14) and alternatives.
-
GH-releasing hormone (GHRH) to stimulate GH secretion.
-
GH ELISA kit.
Procedure:
-
Plate the pituitary cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate GH secretion by adding GHRH (e.g., 10 nM) to the wells and incubate for 30-60 minutes.
-
Collect the cell culture supernatant.
-
Measure the concentration of GH in the supernatant using a GH ELISA kit.
-
Data Analysis: Plot the percentage of inhibition of GHRH-stimulated GH secretion against the logarithm of the test compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by somatostatin receptor agonists and a typical experimental workflow for their validation.
Caption: Somatostatin receptor signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Duration of Action of Somatostatin Peptides: Octreotide, Lanreotide, and Pasireotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action and related pharmacological properties of three key long-acting somatostatin analogues: octreotide LAR, lanreotide Autogel, and pasireotide LAR. The information presented is supported by experimental data from clinical trials to facilitate informed decision-making in research and drug development.
Executive Summary
Somatostatin analogues are critical therapeutic agents for the management of neuroendocrine tumors (NETs) and acromegaly, primarily by inhibiting hormone hypersecretion and tumor growth. The evolution of these peptides has led to the development of long-acting formulations that offer extended duration of action, improving patient compliance and therapeutic efficacy. This guide focuses on a comparative analysis of octreotide LAR, lanreotide Autogel, and pasireotide LAR, highlighting their distinct pharmacokinetic profiles, receptor binding affinities, and clinical efficacy, which collectively determine their duration of action and therapeutic utility.
Comparative Data on Duration of Action and Pharmacokinetics
The duration of action of somatostatin analogues is intrinsically linked to their pharmacokinetic properties. The following table summarizes key pharmacokinetic parameters for the long-acting formulations of octreotide, lanreotide, and pasireotide. It is important to note that direct head-to-head-to-head clinical trials are limited, and some data are synthesized from separate studies.
| Parameter | Octreotide LAR | Lanreotide Autogel | Pasireotide LAR | Native Somatostatin |
| Half-life | ~25 days (apparent) | ~23-30 days (apparent) | ~12 hours (subcutaneous), Long-acting formulation provides sustained release | 1-3 minutes |
| Time to Peak Concentration (Tmax) | Biphasic: initial peak at ~1 hour, second peak at ~day 14 | ~7 hours | Not explicitly defined due to sustained release | Not Applicable |
| Dosing Frequency | Every 4 weeks | Every 4 weeks (can be extended in some cases) | Every 4 weeks | Continuous IV infusion |
| Formulation | Microspheres in an aqueous vehicle | Aqueous gel formulation | Microspheres in an aqueous vehicle | Solution for injection |
Clinical Efficacy and Duration of Effect
Clinical trials provide valuable insights into the comparative efficacy and duration of effect of these somatostatin analogues.
Acromegaly
A retrospective study comparing octreotide LAR and lanreotide Autogel in 68 patients with acromegaly who were not cured by surgery found that both treatments had similar efficacy in achieving biochemical cure and tumor shrinkage over 18 months.[1] The rates of biochemical cure were 63.9% for octreotide LAR and 78.1% for lanreotide Autogel, a difference that was not statistically significant.[1] Tumor shrinkage was also comparable between the two groups.[1]
In a head-to-head, randomized, double-blind study in 358 medically naive patients with acromegaly, pasireotide LAR demonstrated superior efficacy over octreotide LAR at 12 months.[2][3] A significantly higher percentage of patients treated with pasireotide LAR achieved biochemical control (defined as a mean growth hormone level <2.5 µg/L and a normal insulin-like growth factor 1 [IGF-1] level) compared to those treated with octreotide LAR (31.3% vs. 19.2%).[2][3]
Neuroendocrine Tumors (NETs)
In a Phase III study of 110 patients with metastatic NETs and inadequately controlled symptoms, pasireotide LAR was compared to octreotide LAR.[4] While there was no significant difference in symptom response at 6 months, an exploratory analysis of progression-free survival (PFS) showed a median PFS of 11.8 months for pasireotide LAR compared to 6.8 months for octreotide LAR.[4][5]
Experimental Protocols
Clinical Trial Methodology: Pasireotide LAR vs. Octreotide LAR in Acromegaly
This prospective, randomized, double-blind study enrolled 358 patients with active, medically naive acromegaly.[2][3]
-
Patient Population: Adults with a diagnosis of acromegaly, confirmed by elevated GH and IGF-1 levels.
-
Treatment Arms:
-
Pasireotide LAR 40 mg intramuscularly every 28 days.
-
Octreotide LAR 20 mg intramuscularly every 28 days.
-
-
Dose Titration: Dose escalation was permitted at months 3 and 7 to 60 mg for pasireotide LAR or 30 mg for octreotide LAR if biochemical control was not achieved.[2][3]
-
Primary Endpoint: The proportion of patients achieving biochemical control at 12 months.[2][3]
-
Hormone Level Assessment: Serum GH and IGF-1 levels were measured at baseline and at regular intervals throughout the 12-month study period.
Methodology for Determining Somatostatin Analogue Serum Levels
Serum concentrations of somatostatin analogues are typically measured using validated radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS) methods. These assays are designed to be specific for each analogue and its metabolites. For long-acting formulations, blood samples are collected at multiple time points after administration to characterize the pharmacokinetic profile, including peak and trough concentrations and the area under the curve (AUC).
Signaling Pathways and Receptor Binding Profiles
The duration and nature of the biological effects of somatostatin peptides are dictated by their binding affinity to the five somatostatin receptor subtypes (SSTR1-5) and the subsequent intracellular signaling cascades.
Somatostatin Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of octreotide, lanreotide, and pasireotide for the human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Octreotide | Lanreotide | Pasireotide |
| SSTR1 | 280 | 180 | 9.3 |
| SSTR2 | 0.38 | 0.54 | 1.0 |
| SSTR3 | 7.1 | 14 | 1.5 |
| SSTR4 | >1000 | 230 | >1000 |
| SSTR5 | 6.3 | 17 | 0.16 |
Data compiled from in vitro binding studies.[6]
Pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, whereas octreotide and lanreotide primarily target SSTR2 with moderate affinity for SSTR5.[6]
Signaling Pathway Diagrams
The binding of somatostatin analogues to their receptors initiates a cascade of intracellular events that lead to the inhibition of hormone secretion and cell proliferation.
Conclusion
The long-acting formulations of octreotide, lanreotide, and pasireotide represent significant advancements in the management of acromegaly and neuroendocrine tumors, each with a distinct profile that influences its duration of action and clinical application.
-
Octreotide LAR and Lanreotide Autogel are considered first-generation somatostatin analogues with similar efficacy in many clinical scenarios, primarily targeting the SSTR2 receptor. Their long half-lives and monthly administration schedules have established them as standards of care.
-
Pasireotide LAR , a second-generation analogue, offers a broader receptor binding profile, including high affinity for SSTR5. This translates to superior efficacy in controlling hormone levels in a subset of patients with acromegaly who are inadequately controlled by first-generation analogues. Its broader binding profile may also contribute to a longer progression-free survival in certain neuroendocrine tumors.
The choice of a specific somatostatin analogue should be guided by the specific clinical indication, the patient's receptor expression profile (where known), and the desired therapeutic outcome. Further head-to-head comparative studies will continue to refine our understanding of the nuanced differences in the duration of action and clinical utility of these important therapeutic peptides.
References
- 1. Comparison of octreotide LAR and lanreotide autogel as post-operative medical treatment in acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Phase III study of pasireotide long-acting release in patients with metastatic neuroendocrine tumors and carcinoid symptoms refractory to available somatostatin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity and Identity of Somatostatin-28 (1-14): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for assessing the purity and identity of the synthetic peptide Somatostatin-28 (1-14). For researchers and drug development professionals, ensuring the quality of synthetic peptides is a critical step in obtaining reliable and reproducible experimental results. This document outlines standard analytical techniques, presents comparative data, and provides detailed experimental protocols.
Somatostatin-28 (1-14) is the N-terminal fragment of the 28-amino acid peptide hormone Somatostatin-28.[1] Its amino acid sequence is Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys. The molecular formula for this peptide is C61H105N23O21S, with a molecular weight of 1528.71 Da.[2] Given its role in physiological processes and its use in generating specific antibodies, rigorous quality control is paramount.
Comparative Analysis of Analytical Techniques
The purity and identity of synthetic peptides like Somatostatin-28 (1-14) are typically established using a combination of chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment, while Mass Spectrometry (MS) and Amino Acid Analysis (AAA) are employed for identity confirmation and quantification.
| Analytical Technique | Parameter Measured | Typical Specification for Somatostatin-28 (1-14) | Alternative Methods/Analogs Comparison |
| Reverse-Phase HPLC (RP-HPLC) | Purity (%) | >95% (Research Grade), >98% (Pharmaceutical Grade)[3] | Purity of full-length Somatostatin-28 is also typically >97% by HPLC.[4] Shorter fragments like Somatostatin-14 are also expected to meet high purity standards (>95%). |
| Mass Spectrometry (MS) | Molecular Weight (Identity) | Observed mass should be within ±1 Da of the theoretical mass (1528.71 Da) | Provides definitive molecular weight confirmation, superior to techniques like SDS-PAGE for this purpose. Can also be used for sequencing via MS/MS. |
| Amino Acid Analysis (AAA) | Amino Acid Composition and Peptide Content | Relative amino acid ratios should be consistent with the sequence. Net peptide content is often 70-85%. | Provides a more accurate quantification of peptide content than UV spectroscopy, which can be affected by the presence of aromatic residues. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and reagents used.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates the target peptide from impurities based on hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in water or Mobile Phase A to a concentration of 1 mg/mL.
-
Analysis: Inject 20 µL of the sample. The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks.
Identity Confirmation by Mass Spectrometry (MS)
This technique confirms the molecular weight of the peptide.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer.
-
Sample Preparation for ESI-MS: Dilute the peptide solution from the HPLC analysis or prepare a new solution in 50:50 water/acetonitrile with 0.1% formic acid.
-
Sample Preparation for MALDI-TOF: Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.
-
Analysis: Acquire the mass spectrum in the positive ion mode. The observed monoisotopic or average mass should be compared to the theoretical mass of Somatostatin-28 (1-14).
Amino Acid Analysis (AAA)
This method verifies the amino acid composition of the peptide.
-
Hydrolysis:
-
Place a known amount of the peptide (approximately 1 nmol) into a hydrolysis tube.
-
Add 6 M HCl with 1% phenol.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube and evaporate the HCl.
-
-
Derivatization: Re-dissolve the amino acid hydrolysate and derivatize the amino acids using a commercially available kit (e.g., AccQ•Tag, PICO•Tag).
-
Chromatography: Separate the derivatized amino acids using a dedicated amino acid analyzer or a standard HPLC system with a C18 column and a suitable gradient.
-
Detection: Use a fluorescence or UV detector, depending on the derivatization reagent used.
-
Analysis: Quantify the amount of each amino acid by comparing the peak areas to a standard mixture of amino acids. The relative ratios should correspond to the known sequence of Somatostatin-28 (1-14).
Visualizing the Analytical Workflow and Biological Context
To further clarify the processes involved in quality assessment and the biological relevance of Somatostatin, the following diagrams are provided.
Somatostatin and its analogs exert their biological effects by binding to G-protein coupled receptors (GPCRs), initiating a signaling cascade that often leads to the inhibition of hormone secretion.
By adhering to these rigorous analytical standards, researchers can ensure the quality of their Somatostatin-28 (1-14) preparations, leading to more reliable and impactful scientific outcomes.
References
A Comparative Benchmarking Guide: Somatostatin-28 (1-14) and Established Somatostatin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Somatostatin-28 (1-14) and established somatostatin receptor agonists, including Octreotide, Lanreotide, and Pasireotide. The focus is on their performance, supported by experimental data, to inform research and drug development decisions. While comprehensive quantitative data for the N-terminal fragment Somatostatin-28 (1-14) is limited in publicly available literature, this guide summarizes the existing knowledge and provides a robust comparison of the well-characterized agonists.
Introduction to Somatostatin and its Analogs
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological functions by inhibiting the secretion of various hormones, including growth hormone, insulin, and glucagon.[1] Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[2] The two primary endogenous forms are Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28).[1] SST-28 is an N-terminally extended form of SST-14.[3]
The therapeutic potential of native somatostatin is limited by its short half-life of 1 to 3 minutes.[4] This has led to the development of synthetic, long-acting somatostatin analogs (SSAs) such as Octreotide, Lanreotide, and Pasireotide, which have become mainstays in the treatment of neuroendocrine tumors (NETs) and other hormonal disorders.
This guide specifically addresses the N-terminal fragment of Somatostatin-28, comprising amino acids 1-14. While this fragment is a product of prosomatostatin processing, its role as a direct agonist at SSTRs is not well-established, with the primary biological activity of SST-28 attributed to its C-terminal SST-14 sequence.
Quantitative Comparison of Receptor Binding Affinity and Functional Activity
Table 1: Comparative Binding Affinities (Ki, nM) of Somatostatin Analogs to Human Somatostatin Receptor Subtypes
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | High | High | High | High | High |
| Somatostatin-28 | High | High | High | Moderate | Very High |
| Octreotide | >1000 | 0.6 - 2.6 | 30 - 100 | >1000 | 6.3 - 30 |
| Lanreotide | >1000 | 1.1 - 2.5 | 15 - 50 | >1000 | 4.5 - 10 |
| Pasireotide | 1.0 - 9.1 | 0.07 - 1.5 | 1.5 - 10 | >1000 | 0.04 - 0.2 |
Note: "High" indicates Ki values typically in the low nanomolar range. The exact values can vary depending on the experimental conditions. Data compiled from multiple sources.
Table 2: Comparative Functional Activity (IC50, nM for cAMP Inhibition) of Somatostatin Analogs
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 0.5 - 2.0 | 0.1 - 0.5 | 0.3 - 1.0 | 0.5 - 1.5 | 0.2 - 0.8 |
| Somatostatin-28 | 0.4 - 1.5 | 0.05 - 0.3 | 0.2 - 0.8 | 1.0 - 5.0 | 0.05 - 0.2 |
| Octreotide | >1000 | 0.1 - 0.9 | 20 - 80 | >1000 | 5 - 25 |
| Lanreotide | >1000 | 0.2 - 1.0 | 10 - 60 | >1000 | 3 - 15 |
| Pasireotide | 0.8 - 5.0 | 0.1 - 0.7 | 0.5 - 2.0 | >1000 | 0.03 - 0.15 |
Note: IC50 values represent the concentration of the agonist required to achieve 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation. Data compiled from multiple sources.
Signaling Pathways
Somatostatin receptors primarily couple to inhibitory G-proteins (Gi/o). Upon agonist binding, a cascade of intracellular events is initiated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is a key mechanism underlying the inhibitory effects of somatostatin and its analogs on hormone secretion. Other signaling pathways modulated by SSTR activation include the regulation of ion channels (e.g., activation of K+ channels and inhibition of Ca2+ channels) and the modulation of protein tyrosine phosphatases, which can affect cell proliferation and survival.
Caption: Generalized signaling pathway of somatostatin receptor agonists.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific somatostatin receptor subtype.
1. Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1, HEK293).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
2. Assay Setup:
-
In a 96-well plate, add a constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-SST-14) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., Somatostatin-28 (1-14), Octreotide).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Inhibition
This protocol measures the ability of a test compound to inhibit adenylyl cyclase activity, a key functional response mediated by SSTRs.
1. Cell Culture and Treatment:
-
Plate cells expressing the SSTR of interest in a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compound to the cells.
-
Stimulate the cells with forskolin to activate adenylyl cyclase and induce cAMP production.
2. Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
3. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect).
Discussion and Conclusion
The established somatostatin analogs—Octreotide, Lanreotide, and Pasireotide—exhibit distinct receptor binding profiles and functional activities, which underpin their clinical applications. Octreotide and Lanreotide are considered first-generation SSAs with high affinity primarily for SSTR2 and moderate affinity for SSTR5. Pasireotide, a second-generation SSA, has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, and particularly high affinity for SSTR5.
The N-terminal fragment Somatostatin-28 (1-14) is a product of prosomatostatin processing, but its direct role as a high-affinity ligand for the known somatostatin receptors is not well-documented in the scientific literature. Studies on the full-length Somatostatin-28 molecule indicate that its C-terminal Somatostatin-14 portion is crucial for receptor binding and activation. Further research is required to fully elucidate the specific biological functions, if any, of the Somatostatin-28 (1-14) fragment at SSTRs or potentially other, yet to be identified, receptors.
For researchers and drug development professionals, the choice of agonist for in vitro and in vivo studies should be guided by the specific SSTR subtype(s) of interest and the desired pharmacological profile. The detailed protocols and signaling pathway information provided in this guide serve as a foundational resource for designing and interpreting experiments aimed at characterizing novel somatostatin receptor modulators.
References
- 1. Synthesis and biological actions of prosomatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Frontiers | Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System [frontiersin.org]
Safety Operating Guide
Somatostatin-28 (1-14) proper disposal procedures
Proper Disposal of Somatostatin-28 (1-14): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of bioactive peptides like Somatostatin-28 (1-14) is a critical component of laboratory safety and environmental responsibility.[1][2][3] Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination.[3][4] This guide provides a comprehensive, step-by-step approach to the proper disposal of Somatostatin-28 (1-14) waste, aligning with general laboratory safety principles and best practices for peptide waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. While specific toxicological data for every research peptide may not be extensively documented, it is prudent to handle all such compounds as potentially hazardous chemicals.[5]
Personal Protective Equipment (PPE): The use of appropriate PPE is the primary barrier against accidental exposure and is non-negotiable when handling research chemicals.[1]
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[1][5] Change gloves immediately if they become contaminated.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes, especially when handling peptide solutions.[1][3]
-
Lab Coat: A buttoned lab coat is essential to protect skin and personal clothing from spills.[1][5]
-
Respiratory Protection: When handling lyophilized peptide powders, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
Designated Work Area: All handling of peptides should be confined to a designated and well-ventilated laboratory area.[1][6]
Step-by-Step Disposal Procedures
The appropriate method for disposing of Somatostatin-28 (1-14) waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash.[1][7][8]
1. Waste Segregation and Collection:
Proper segregation of waste at the point of generation is a critical first step.[2][4]
-
Solid Waste: This category includes unused or expired lyophilized Somatostatin-28 (1-14), as well as contaminated consumables such as pipette tips, tubes, gloves, and weigh boats.[2][3][5]
-
Liquid Waste: This includes solutions containing Somatostatin-28 (1-14), such as stock solutions, experimental buffers, and HPLC waste.[5][9]
-
Sharps Waste: Needles, syringes, and broken glassware that have come into contact with the peptide must be disposed of in a designated puncture-resistant sharps container.[2][9]
2. Chemical Inactivation (Recommended Best Practice):
For an added layer of safety, chemical inactivation of peptide waste is recommended.[5] This process involves the hydrolysis of peptide bonds, rendering the molecule biologically inactive.
-
Procedure:
-
In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl).[5]
-
Slowly add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure an excess of the hydrolyzing agent.[5]
-
Allow the mixture to stand for a minimum of 24 hours at room temperature to ensure complete degradation of the peptide.[5]
-
-
Neutralization: After the inactivation period, the solution must be neutralized to a pH between 6.0 and 8.0.[5]
-
For acidic solutions, slowly add a base like sodium bicarbonate.
-
For basic solutions, add a weak acid.[5]
-
-
Collection: Collect the neutralized waste in a clearly labeled hazardous waste container.[5]
3. Final Disposal:
All Somatostatin-28 (1-14) waste, whether inactivated or not, must be disposed of as hazardous chemical waste.
-
Institutional Protocols: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of all hazardous waste containers.[1][5] They will arrange for disposal through a licensed hazardous waste management contractor.[1]
-
Documentation: Maintain meticulous records of all disposal activities, including the material's identity, quantity, disposal date, and the method used.[2]
Data Presentation: Disposal Method Summary
| Waste Type | Collection Container | Recommended Treatment | Final Disposal Pathway |
| Solid Waste (unused peptide, contaminated labware) | Labeled, leak-proof hazardous waste container | Chemical inactivation (if feasible for bulk amounts) | Institutional EHS pickup for incineration |
| Aqueous Liquid Waste (peptide solutions, buffers) | Labeled, leak-proof hazardous waste container | Chemical inactivation followed by neutralization | Institutional EHS pickup |
| Solvent-Based Liquid Waste (e.g., from HPLC) | Compatible, labeled hazardous waste container | None (do not mix with other waste streams) | Institutional EHS pickup |
| Contaminated Sharps (needles, broken glass) | Puncture-resistant sharps container | None | Institutional EHS pickup for incineration |
Experimental Protocol: Chemical Inactivation of Liquid Peptide Waste
This protocol is based on general best practices for the chemical hydrolysis of peptide waste.[5]
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Addition of Waste: Slowly and carefully add the liquid waste containing Somatostatin-28 (1-14) to the 1 M NaOH solution in a suitable container. The recommended ratio is 1 part peptide waste to 10 parts NaOH solution.
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.
-
Neutralization: After the 24-hour inactivation period, check the pH of the solution using a calibrated pH meter. Slowly add a weak acid (e.g., 1 M HCl) to neutralize the solution to a pH between 6.0 and 8.0.
-
Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Inactivated Somatostatin-28 (1-14) waste," and the date.
-
Disposal: Store the sealed container in a designated hazardous waste accumulation area for pickup by your institution's EHS department.[5]
Mandatory Visualization: Disposal Workflow
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. intelligenthq.com [intelligenthq.com]
- 9. benchchem.com [benchchem.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for Somatostatin-28 (1-14)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling bioactive peptides like Somatostatin-28 (1-14). This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE): A Multi-Laden Defense
When handling Somatostatin-28 (1-14), a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate exposure risks.
| PPE Category | Item | Standard | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles | EN 166 (EU) or NIOSH (US) approved | Protects eyes from dust particles and splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect prior to use | Prevents skin contact with the peptide.[1][2] |
| Body Protection | Laboratory coat, long-sleeved clothing | Standard lab attire | Protects skin from accidental spills.[2] |
| Respiratory Protection | N95 (US) or P1 (EN 143) dust mask | Optional | For protection against nuisance levels of dust.[1] |
Procedural Guidance: Step-by-Step Handling and Disposal
A systematic workflow is crucial for the safe handling of Somatostatin-28 (1-14) from receipt to disposal. The following diagram illustrates the key stages of this process.
Figure 1: A flowchart outlining the key steps for safely handling Somatostatin-28 (1-14) from receipt to disposal.
Detailed Methodologies:
-
Receiving and Storage: Upon receiving the lyophilized peptide, immediately store it at -20°C or colder, away from bright light, to ensure long-term stability.[3][4] Before use, allow the container to equilibrate to room temperature before opening the lid to prevent moisture absorption.[3]
-
Preparation:
-
Don PPE: Before handling the peptide, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If possible, weigh the peptide in a well-ventilated area or a fume hood to minimize the inhalation of any airborne particles. Avoid creating dust.[1]
-
Reconstitution: There is no universal solvent for all peptides.[3] For Somatostatin-28 (1-14), it is advisable to first test the solubility of a small amount.[4] A general guideline is to start with sterile distilled water or a dilute acid solution like 0.1% acetic acid.[3] For hydrophobic peptides, a small amount of an organic solvent such as DMSO or acetonitrile may be necessary to dissolve the peptide before adding an aqueous solution.[4]
-
-
Disposal:
-
Waste Segregation: Keep solid peptide waste and contaminated materials (e.g., weigh boats, pipette tips) in a suitable, closed container labeled for chemical waste.[1] Similarly, collect liquid waste containing the peptide in a separate, appropriately labeled, and sealed container.
-
Glove Disposal: After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them in accordance with applicable laboratory practices.[1]
-
Final Disposal: All waste must be disposed of following institutional, local, and national environmental regulations. Do not let the product enter drains.[1]
-
Logical Relationships in Safety Protocol
The selection of appropriate safety measures is directly related to the potential hazards encountered during each stage of the handling process. The following diagram illustrates the logical relationship between the handling procedure and the required safety precautions.
Figure 2: A diagram illustrating the connection between specific handling procedures, potential hazards, and the corresponding safety precautions.
By implementing these safety protocols, researchers can confidently handle Somatostatin-28 (1-14) while maintaining a safe and efficient laboratory environment. Always consult your institution's specific safety guidelines and the product's Safety Data Sheet (SDS) for the most comprehensive information.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
